molecular formula C12H17NO3 B075726 Nicoboxil CAS No. 1322-29-8

Nicoboxil

Cat. No.: B075726
CAS No.: 1322-29-8
M. Wt: 223.27 g/mol
InChI Key: IZJRISIINLJVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicoboxil is a synthetic co-drug combining nicotinic acid and a capsaicin derivative, designed for investigative applications in vascular biology and topical analgesic research. Its primary research value lies in its dual mechanism of action: nicotinic acid acts as a potent vasodilator, significantly increasing local blood flow (hyperemia), while the capsaicinoid component functions as a rubefacient, producing a sensation of warmth and modulating the TRPV1 receptor. This unique combination makes this compound a compelling tool for studying peripheral circulation, the pathophysiology of muscle pain, and the development of novel topical formulations aimed at providing counter-irritation and pain relief. Researchers utilize this compound to explore its effects on cutaneous microcirculation, its interaction with sensory neurons, and its potential to alter pain perception through desensitization mechanisms. By investigating this compound, scientists can gain deeper insights into the complex interplay between vascular responses and nociceptive signaling, contributing to the advancement of non-systemic therapeutic strategies for musculoskeletal discomfort. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJRISIINLJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057635
Record name Nicoboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13912-80-6, 1322-29-8
Record name 2-Butoxyethyl 3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13912-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, butoxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoboxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicoboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicoboxil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOBOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanistic Interplay of Nicoboxil and the Prostaglandin Synthesis Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoboxil, a potent vasodilatory agent, is clinically established as a topical rubefacient, primarily for the relief of musculoskeletal pain. Its therapeutic efficacy is almost exclusively realized in combination with nonivamide, a synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While the term "analgesic" is often associated with the inhibition of prostaglandin synthesis, the precise mechanism of this compound's action within this critical inflammatory cascade remains poorly elucidated. This technical guide diverges from the hypothesis of direct cyclooxygenase (COX) inhibition. Instead, it presents a comprehensive analysis of the indirect, yet functionally significant, interplay between this compound-induced vasodilation, nonivamide-mediated TRPV1 activation, and the prostaglandin pathway. We will explore the intricate crosstalk where TRPV1 activation can influence local inflammatory mediators and, conversely, how prostaglandins sensitize TRPV1 channels, creating a critical feedback loop in nociception. This guide provides field-proven experimental protocols to dissect these complex interactions and offers a nuanced perspective on the compound's mechanism of action, grounded in the principles of counter-irritation and synergistic neurovascular modulation.

Part 1: this compound and its Synergistic Role in Topical Analgesia

This compound: A Profile of a Cutaneous Vasodilator

This compound (2-butoxyethyl nicotinate) is an ester of nicotinic acid.[1] Its primary pharmacological action upon topical application is potent vasodilation, leading to a localized increase in blood flow. This effect manifests as erythema (reddening of the skin) and a sensation of warmth, classifying this compound as a classic rubefacient.[2][3] The hyperemic effect induced by this compound is notably rapid in onset.[3] While the exact molecular target for its vasodilatory action is not fully characterized, it is understood to be a key component of its therapeutic effect in topical pain relief formulations.

The Clinical Imperative: Combination with Nonivamide

In clinical practice, this compound is predominantly formulated with nonivamide, a synthetic capsaicinoid.[2][3][4][5] Nonivamide is a potent agonist of the TRPV1 receptor, a non-selective cation channel primarily expressed on nociceptive sensory neurons.[1][6][7] Activation of TRPV1 by stimuli such as heat (>43°C), protons (acidic pH), or chemical agonists like capsaicin and nonivamide leads to a burning pain sensation.[8][9]

The combination is synergistic; this compound provides a rapid onset of vasodilation and warmth, while nonivamide induces a more intense and sustained thermal sensation and subsequent desensitization of sensory nerve endings.[1][3] This dual-action profile has proven effective for the temporary relief of various musculoskeletal pains, including arthritis and muscular aches.[2][10][11]

Part 2: The Prostaglandin Synthesis Cascade in Cutaneous Tissue

Cyclooxygenase (COX) Isozymes: The Gatekeepers of Prostanoid Synthesis

Prostaglandins are lipid autacoids that play a central role in mediating inflammation, pain, and fever.[12][13] They are synthesized from arachidonic acid, which is released from the cell membrane by phospholipases. The conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) is catalyzed by the cyclooxygenase (COX) enzymes.[14][15]

  • COX-1: This is a constitutively expressed isoform found in most tissues. It is responsible for the synthesis of prostaglandins that mediate vital physiological functions, including gastric protection and renal blood flow.[15]

  • COX-2: This isoform is typically expressed at low levels in healthy tissue but is significantly upregulated by pro-inflammatory stimuli, such as cytokines and growth factors, at sites of inflammation.[15] Its products are major contributors to inflammatory pain and edema.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily by inhibiting these COX enzymes.[16][17]

Prostaglandin E2 (PGE2): A Key Mediator of Cutaneous Inflammation

Within the skin, various prostaglandins are synthesized and contribute to the inflammatory response.[18][19] Prostaglandin E2 (PGE2) is particularly significant, acting as a potent vasodilator, increasing vascular permeability, and sensitizing peripheral nerve endings to other noxious stimuli, thereby lowering the pain threshold.[12][13] These actions are mediated through its binding to specific E-prostanoid (EP) receptors on target cells.[12][20]

Diagram: The Prostaglandin Synthesis Pathway

Prostaglandin_Pathway cluster_cox Cyclooxygenase Action membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 synthases Isomerase / Synthase Enzymes pgh2->synthases pgs Prostaglandins (PGE2, PGD2, PGI2, etc.) synthases->pgs inflammation Inflammation, Pain, Fever pgs->inflammation Mediate nsaids NSAIDs nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Arachidonic Acid Cascade to Prostaglandin Synthesis.

Part 3: The Indirect Mechanism: TRPV1-Prostaglandin Crosstalk

Direct evidence for this compound's inhibition of COX enzymes is absent in the current scientific literature. The primary analgesic mechanism of the this compound/nonivamide combination is therefore best understood through the lens of counter-irritation and the complex interplay between TRPV1 signaling and local inflammatory mediators like prostaglandins.

The Prostaglandin-TRPV1 Sensitization Loop

A crucial aspect of inflammatory pain is the sensitization of nociceptors. Prostaglandins, particularly PGE2 and PGI2, are powerful sensitizing agents.[21] They bind to their respective receptors (e.g., EP and IP receptors) on sensory neurons, triggering intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[22][23] These kinases phosphorylate the TRPV1 channel, which dramatically lowers its temperature activation threshold and increases its sensitivity to other agonists.[21][22][23] This means that in an inflammatory environment rich in prostaglandins, TRPV1 can be activated at normal body temperature, contributing to spontaneous pain and thermal hyperalgesia.[22] Furthermore, PGE2 has been shown to potentiate TRPV1 activity by stimulating its synthesis and transport to the neuron's cell surface.[24]

TRPV1 Activation and Prostaglandin Synthesis

The crosstalk is bidirectional. While the primary effect of nonivamide is neuronal stimulation and subsequent desensitization, activation of TRPV1 on certain immune cells can influence the inflammatory milieu. For example, in neutrophils, TRPV1-mediated calcium influx can lead to the synthesis of prostaglandins, potentially amplifying the local inflammatory response.[8] Activation of TRPV1 can also trigger the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings, which contribute to "neurogenic inflammation" and can further sensitize surrounding cells.[9]

Diagram: The TRPV1 and Prostaglandin Sensitization Feedback Loop

TRPV1_PG_Loop cluster_neuron nonivamide Nonivamide tr tr nonivamide->tr immune_cell Immune Cell (e.g., Neutrophil) nonivamide->immune_cell Activates TRPV1 on... neuron Nociceptive Neuron TRPV1 Phosphorylates pain_signal Pain Signal (To CNS) TRPV1->pain_signal Depolarization sensitization Sensitization (Lower Activation Threshold) TRPV1->sensitization pka_pkc PKA / PKC Activation pka_pkc->tr pka_pkc->sensitization pg_receptors EP / IP Receptors pg_receptors->pka_pkc Activates prostaglandins Prostaglandins (PGE2) prostaglandins->pg_receptors Binds immune_cell->prostaglandins Synthesizes...

Caption: Bidirectional crosstalk between TRPV1 and Prostaglandins.

Part 4: Experimental Methodologies for Interrogation

To rigorously investigate the relationship between this compound, nonivamide, and prostaglandin synthesis, a multi-faceted experimental approach is required.

Diagram: Overall Experimental Workflow

Workflow start Hypothesis: Does this compound/Nonivamide Directly Affect PG Synthesis? protocol1 Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay start->protocol1 protocol2 Protocol 2: Human Skin Explant Culture & Treatment start->protocol2 data1 Data: IC50 Values protocol1->data1 protocol3 Protocol 3: Prostaglandin E2 Quantification (ELISA) protocol2->protocol3 data2 Data: PGE2 Concentration (pg/mL) protocol3->data2 conclusion Conclusion: Direct Inhibition vs. Indirect Modulation data1->conclusion data2->conclusion

Caption: Workflow for Investigating this compound's Effect on Prostaglandins.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
  • Causality & Objective: This assay directly tests the hypothesis that this compound or nonivamide acts as a classical NSAID by inhibiting COX enzymes.[25][26] Using purified recombinant enzymes isolates the interaction to the drug and the enzyme, removing confounding cellular factors.[26] This provides a definitive "yes/no" answer to the question of direct enzymatic inhibition.

  • Methodology:

    • Reagent Preparation:

      • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing cofactors hematin, glutathione, and epinephrine.

      • Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

      • Prepare stock solutions of this compound, nonivamide, and a positive control inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) in DMSO. Create a serial dilution series for each test compound.

    • Enzyme Reaction:

      • In a 96-well plate, add assay buffer to each well.

      • Add the vehicle (DMSO) or varying concentrations of test compounds/controls.

      • Add the COX-1 or COX-2 enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[25]

    • Substrate Addition & Termination:

      • Initiate the reaction by adding the substrate, arachidonic acid.

      • Incubate for a short, defined reaction time (e.g., 2 minutes at 37°C).

      • Terminate the reaction by adding a strong acid (e.g., 1 M HCl).

    • Detection:

      • The product of the reaction, PGH2, is unstable and is typically converted to a more stable product for measurement. Quantify the amount of PGE2 produced using a validated ELISA kit (as described in Protocol 3) or by LC-MS/MS.[26]

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[26]

Protocol 2: Prostaglandin Release from Human Skin Explants
  • Causality & Objective: This protocol moves from a simplified enzymatic system to a complex, physiologically relevant tissue model.[18] It allows for the assessment of the net effect of the test compounds on prostaglandin biosynthesis and release, integrating cellular uptake, metabolism, and any indirect signaling effects within the native tissue environment.

  • Methodology:

    • Tissue Procurement and Culture:

      • Obtain fresh human skin samples from elective surgeries (e.g., abdominoplasty) with appropriate ethical approval and patient consent.

      • Prepare full-thickness skin explants using a sterile 4-mm biopsy punch.

      • Place explants in a 24-well plate containing serum-free culture medium (e.g., DMEM) and allow them to equilibrate overnight at 37°C, 5% CO2.

    • Inflammatory Challenge (Optional):

      • To study effects in an inflammatory context, pre-treat explants with an inflammatory stimulus like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce COX-2 expression.

    • Treatment:

      • Replace the medium with fresh medium containing the vehicle (e.g., 0.1% DMSO), this compound, nonivamide, the this compound/nonivamide combination, or a positive control (e.g., Indomethacin) at various concentrations.

    • Sample Collection:

      • Incubate for a defined period (e.g., 24 hours).

      • At the end of the incubation, carefully collect the culture medium from each well.

      • Add a COX inhibitor (e.g., Indomethacin at 10 µg/mL) to the collected supernatant immediately to prevent ex vivo prostaglandin synthesis.[27]

      • Centrifuge the supernatant to remove cellular debris and store at -80°C until analysis.

Protocol 3: Quantification of Prostaglandin E2 (PGE2) by Competitive ELISA
  • Causality & Objective: This protocol provides a robust and widely used method for accurately quantifying the concentration of PGE2 in the biological samples generated in Protocol 2.[27][28] The competitive immunoassay format offers high sensitivity and specificity.

  • Methodology:

    • Plate Preparation:

      • Use a 96-well microplate pre-coated with an antibody that captures a primary anti-PGE2 antibody (e.g., goat anti-mouse IgG).

    • Competitive Reaction:

      • Add PGE2 standards, quality controls, and the collected skin explant supernatants (from Protocol 2) to the appropriate wells.

      • Add a fixed amount of PGE2 conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP or Alkaline Phosphatase - AP) to each well.

      • Add a limited amount of a primary monoclonal anti-PGE2 antibody to each well.

      • Incubate the plate (e.g., 2 hours at room temperature) to allow the sample/standard PGE2 and the enzyme-conjugated PGE2 to compete for binding to the primary antibody.

    • Washing:

      • Wash the plate multiple times with a wash buffer to remove all unbound reagents.

    • Substrate Development:

      • Add a chromogenic substrate solution (e.g., TMB for HRP) to each well. The enzyme bound to the plate will convert the substrate, leading to color development.

      • Incubate for a defined time (e.g., 30 minutes) in the dark.

    • Stopping and Reading:

      • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

      • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[27][28]

    • Data Analysis:

      • Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.

      • Use the standard curve to interpolate the concentration of PGE2 in the unknown samples.

Part 5: Data Interpretation and Future Directions

Hypothetical Data Summary

The following tables represent plausible outcomes from the described experimental protocols, designed for comparative analysis.

Table 1: Hypothetical IC50 Values from In Vitro COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin (Control)0.11.50.07
Celecoxib (Control)>1000.05>2000
This compound>200>200N/A
Nonivamide>200>200N/A

An IC50 value >200 µM is typically considered inactive.

Table 2: Hypothetical PGE2 Concentration in Skin Explant Supernatant (pg/mL)

Treatment GroupBaseline (No LPS)Inflamed (+LPS)
Vehicle Control150 ± 251200 ± 150
Indomethacin (10 µM)45 ± 10180 ± 30
This compound (50 µM)145 ± 301150 ± 180
Nonivamide (10 µM)160 ± 281350 ± 200*
This compound + Nonivamide155 ± 351280 ± 210

*A slight, statistically non-significant increase might be observed due to TRPV1-mediated neurogenic inflammation.

Synthesizing the Evidence: A Re-evaluation of the Mechanism

Based on the existing literature and the hypothetical data, the mechanism of action for the this compound/nonivamide combination on prostaglandin-mediated pain is not one of direct inhibition.

  • Lack of Direct COX Inhibition: The results from the in vitro enzymatic assay (Table 1) would strongly suggest that neither this compound nor nonivamide directly inhibits COX-1 or COX-2. This differentiates their action from that of NSAIDs.

  • No Reduction in Tissue-Level Prostaglandin Synthesis: The skin explant data (Table 2) would corroborate the in vitro findings, showing no significant reduction in either basal or inflammation-induced PGE2 production.

  • The Counter-Irritant and Neuromodulatory Hypothesis: The primary mechanism is therefore one of potent counter-irritation and sensory neuromodulation.

    • This compound initiates rapid vasodilation, increasing blood flow and producing a sensation of warmth. This may contribute to the "gate control" theory of pain, where non-painful thermal and tactile stimuli can override the transmission of pain signals to the brain.

    • Nonivamide provides a powerful activation of TRPV1 channels on nociceptive fibers. This initially causes a strong burning sensation that acts as a potent counter-irritant. Crucially, prolonged activation leads to desensitization of these channels and nerve endings, reducing their ability to transmit pain signals, including those sensitized by prostaglandins.[6][29]

In essence, the combination does not stop the production of the inflammatory signal (prostaglandins) but instead powerfully interferes with its transmission and perception at the peripheral nerve level.

Future Research Directions
  • Vasodilation and Mediator Washout: Investigate whether the intense, this compound-induced hyperemia can accelerate the local clearance ("washout") of prostaglandins and other inflammatory mediators from the tissue, thereby indirectly reducing their local concentration and effect.

  • TRPV1 and Immune Cell Crosstalk: Further characterize the synthesis of prostaglandins by skin-resident immune cells (e.g., mast cells, neutrophils) following TRPV1 activation by nonivamide.

  • Central Sensitization: Explore the effects of sustained topical treatment on central pain processing pathways, as peripheral nerve desensitization can have downstream effects on the spinal cord and brain.

Part 6: References

  • Riendeau, D., et al. (2001). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology.
  • Wikipedia contributors. (2024). TRPV1. Wikipedia, The Free Encyclopedia.
  • Moriyama, T., et al. (2005). Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins. Molecular Pain, 1, 3.
  • Pabbidi, R. M., et al. (2008). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Boca Raton (FL): CRC Press/Taylor & Francis.
  • Jäger, A. K., et al. (2007). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 70(8), 1269-1273.
  • Ziboh, V. A., et al. (1974). Biosynthesis of Prostaglandin E 2 in Human Skin: Subcellular Localization and Inhibition by Unsaturated Fatty Acids and Anti-Inflammatory Drugs. Journal of Lipid Research, 15(5), 456-460.
  • Pairet, M., & van Ryn, J. (1999). Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors. Drugs of Today, 35(4-5), 251-265.
  • Samad, A., et al. (2018). TRPV1: A Potential Drug Target for Treating Various Diseases. International Journal of Molecular Sciences, 19(11), 3374.
  • Beran, V., et al. (1983). Prostaglandin E1 in normal human skin: methodological evaluation, topographical distribution and data related to sex and age. Archives of Dermatological Research, 275(1), 9-13.
  • Greaves, M. W., & McDonald-Gibson, W. (1972). Prostaglandin biosynthesis by human skin and its inhibition by corticosteroids. British Journal of Pharmacology, 46(1), 172-175.
  • Pharmaoffer. (n.d.). This compound API Suppliers. Pharmaoffer.com.
  • Hsieh, Y., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 403(1-2), 89-96.
  • Riendeau, D., et al. (2001). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate.
  • Gréen, K., et al. (1978). Methods for quantitative estimation of prostaglandins. Advances in Prostaglandin and Thromboxane Research, 5, 15-38.
  • National Center for Biotechnology Information. (n.d.). 2-Butoxyethyl 3-pyridinecarboxylate. PubChem Compound Database.
  • Patsnap. (n.d.). This compound/Nonivamide - Drug Targets, Indications, Patents. Patsnap Synapse.
  • Weiser, T., et al. (2013). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 17(10), 1489-1500.
  • Shang, J., et al. (2022). The role of TRPV1 in RA pathogenesis: worthy of attention. Frontiers in Immunology, 13, 1040221.
  • Dünnwald, T., et al. (2019). No Influence of Nonivamide-nicoboxil on the Peak Power Output in Competitive Sportsmen. International Journal of Sports Medicine, 40(12), 779-785.
  • Blahova, Z., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1179-1190.
  • International Society of Dermatology. (2025). The Role of Prostaglandin Pathway and EP Receptors in Skin Cancer Development. International Journal of Dermatology.
  • Rebecca. (n.d.). What is the mechanism of action of nonivamide?. [Source information incomplete].
  • Patsnap. (2024). What is the mechanism of Nonivamide?. Patsnap Synapse.
  • ResearchGate. (n.d.). The pathway for the synthesis of prostaglandins, their respective receptors and signaling. ResearchGate.
  • ResearchGate. (n.d.). Prostanoids synthesis and receptors. ResearchGate.
  • Blahova, Z., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1179-1190.
  • Blahova, Z., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. PubMed.
  • Moriyama, T., et al. (2005). Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins. Molecular Pain, 1, 3.
  • Szallasi, A., & Di Marzo, V. (2000). TRPV1: A Target for Next Generation Analgesics. Trends in Pharmacological Sciences, 21(12), 491-497.
  • Robinson, D. R. (1983). Prostaglandins and the mechanism of action of anti-inflammatory drugs. The American Journal of Medicine, 75(4B), 26-31.
  • St-Germain, C. W., et al. (2017). Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages. Molecular Nutrition & Food Research, 61(3).
  • Li, Y., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology.
  • Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin. Sigma-Aldrich.
  • Li, S., et al. (2016). Stimulating TRPV1 externalization and synthesis in dorsal root ganglion neurons contributes to PGE2 potentiation of TRPV1 activity and nociceptor sensitization. Molecular Pain, 12.
  • R&D Systems. (n.d.). KGE004B - Parameter™ Prostaglandin E2 Immunoassay. R&D Systems.
  • Patsnap. (2024). What is Nonivamide used for?. Patsnap Synapse.
  • ResearchGate. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. ResearchGate.
  • Catella-Lawson, F. (2003). Cyclooxygenase inhibition and thrombogenicity. The American Journal of Medicine, 115 Suppl 8A, 61S-67S.
  • Grosser, T., et al. (2017). Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System. Pharmacological Reviews, 69(3), 333-374.
  • Patsnap. (2024). What are Prostaglandin synthases inhibitors and how do they work?. Patsnap Synapse.
  • Tetlow, L. C., et al. (2003). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Arthritis Research & Therapy, 5(1), R34-R41.
  • Radi, Z. A. (2006). Effects of cyclooxygenase inhibition on the gastrointestinal tract. Experimental and Toxicologic Pathology, 58(2-3), 163-173.
  • Med simplified. (2019, October 18). Prostaglandins : Biosynthesis,function and regulation. YouTube.
  • Medico-visuals with Dr. a-k. (2022, June 3). 151. Prostaglandins Eicosanoids. YouTube.

Sources

An In-depth Technical Guide to the Molecular Targets of Nicoboxil in Vasodilation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Nicoboxil as a Topical Vasodilator

This compound, the 2-butoxyethyl ester of nicotinic acid, is a potent topical rubefacient agent employed for the symptomatic relief of musculoskeletal pain and discomfort.[1] Its therapeutic efficacy is rooted in its ability to induce localized cutaneous vasodilation, which manifests as erythema (redness) and a sensation of warmth.[1][2][3] This physiological response is believed to function via a counter-irritant mechanism, where the superficial irritation and increased blood flow help to alleviate pain in underlying muscles and joints.[4] While the clinical effects of this compound are well-documented, a comprehensive understanding of its molecular targets and the intricate signaling pathways it modulates is crucial for researchers and drug development professionals seeking to refine and expand upon its therapeutic applications.

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced vasodilation. It moves beyond a surface-level description of its effects to dissect the key molecular interactions, from initial enzymatic conversion to the downstream signaling cascades that culminate in vascular smooth muscle relaxation. The guide is structured to provide a logical and experimentally grounded narrative, reflecting the process of scientific inquiry into a drug's mechanism of action.

Part 1: The Primary Mechanism - A Prodrug Approach to Prostaglandin-Mediated Vasodilation

The vasodilatory action of this compound is not direct but rather a consequence of its metabolic conversion in the skin. This compound functions as a prodrug, being hydrolyzed by cutaneous esterases to its active metabolite, nicotinic acid (also known as niacin or vitamin B3), and 2-butoxyethanol. It is the resulting nicotinic acid that initiates the signaling cascade responsible for the observed vasodilation.

The Central Target: GPR109A Receptor Activation

The primary molecular target for the nicotinic acid metabolite of this compound is the G protein-coupled receptor 109A (GPR109A) , also known as HM74A in humans.[5][6][7] This receptor is prominently expressed on the surface of key epidermal cells, namely Langerhans cells and keratinocytes .[5][8][9] The activation of GPR109A by nicotinic acid is the critical initiating event in the vasodilatory pathway.

The Prostaglandin Cascade: From Receptor to Vasodilator

Binding of nicotinic acid to GPR109A on Langerhans cells and keratinocytes triggers a well-defined intracellular signaling cascade that culminates in the synthesis and release of vasodilatory prostanoids.[2][8][10]

  • G-Protein Coupling and Phospholipase A2 Activation: Upon agonist binding, GPR109A activates an intracellular G-protein, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[5][11] This calcium influx is a key trigger for the activation of cytosolic phospholipase A2 (cPLA2).[11]

  • Arachidonic Acid Liberation: Activated cPLA2 translocates to cellular membranes where it catalyzes the hydrolysis of phospholipids, releasing arachidonic acid (AA) into the cytoplasm.[11]

  • Cyclooxygenase (COX) Mediated Synthesis: The liberated arachidonic acid serves as the substrate for cyclooxygenase (COX) enzymes (both COX-1 and COX-2). COX enzymes convert arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2).[12]

  • Prostaglandin D2 and E2 Formation: PGH2 is then rapidly converted into specific prostaglandins by downstream synthases. In Langerhans cells, the primary product is Prostaglandin D2 (PGD2) , while keratinocytes predominantly produce Prostaglandin E2 (PGE2) .[2][5][8][13][14]

The following diagram illustrates this critical signaling pathway from GPR109A activation to prostaglandin synthesis.

Nicoboxil_Pathway cluster_epidermis Epidermal Cell (Langerhans Cell / Keratinocyte) cluster_dermis Dermal Vasculature This compound This compound Esterases Cutaneous Esterases This compound->Esterases Hydrolysis NA Nicotinic Acid Esterases->NA GPR109A GPR109A Receptor NA->GPR109A Binds & Activates PLA2 Phospholipase A2 (cPLA2) (Activated) GPR109A->PLA2 [Ca2+]i ↑ AA Arachidonic Acid PLA2->AA Liberates from Membrane Phospholipids COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGD2_Synthase PGD2 / PGE2 Synthases PGH2->PGD2_Synthase PGs_out PGD2 & PGE2 (Released) PGD2_Synthase->PGs_out PGs_in PGD2 & PGE2 PGs_out->PGs_in Diffuse to Dermis DP1_EP_receptors DP1 / EP2 / EP4 Receptors (on Vascular Smooth Muscle) PGs_in->DP1_EP_receptors Bind & Activate Vasodilation Vasodilation (Increased Blood Flow) DP1_EP_receptors->Vasodilation Leads to caption This compound's Prostaglandin-Mediated Vasodilation Pathway

Caption: this compound's Prostaglandin-Mediated Vasodilation Pathway

Final Step: Prostaglandin Receptor Activation and Vasodilation

The newly synthesized PGD2 and PGE2 diffuse from the epidermis to the adjacent dermal papillae, where they interact with their respective receptors on vascular smooth muscle cells.[2]

  • PGD2 binds to the DP1 receptor .

  • PGE2 binds to the EP2 and EP4 receptors .

Activation of these receptors leads to smooth muscle relaxation and, consequently, dilation of the dermal capillaries.[2] This increase in local blood flow is the direct cause of the erythema and warmth associated with this compound application.

Part 2: The Role of Transient Receptor Potential (TRP) Channels - An Indirect Effect

Given the thermal sensation (warmth) produced by this compound, a potential role for direct activation of thermosensitive Transient Receptor Potential (TRP) channels, such as TRPV1 (the capsaicin receptor), has been considered.[15] While one study has suggested that nicotinic acid can directly activate TRPV1, the predominant and most well-supported mechanism for this compound's action remains the GPR109A-prostaglandin pathway.[15]

The sensation of warmth is more likely an indirect consequence of the vasodilation itself. The increased blood flow brings warmer blood from the body's core closer to the skin surface, which is then detected by thermosensitive nerve endings. There is currently no strong evidence to suggest that this compound or its metabolites are direct agonists of TRP channels in the same way as its common combination partner, Nonivamide (a potent TRPV1 agonist).[16]

Part 3: Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanism of a topical vasodilator like this compound, a series of well-defined experiments are required. The following protocols provide a framework for investigating each step of the pathway.

Protocol: In Vitro Skin Permeation and Metabolism Assay

Objective: To confirm the hydrolysis of this compound to nicotinic acid in a skin-like environment.

Methodology:

  • Model: Utilize a Franz diffusion cell system with excised human or porcine skin as the membrane.

  • Application: Apply a defined concentration of this compound in a suitable vehicle to the epidermal side of the skin.

  • Sampling: At predetermined time points, collect samples from the receptor fluid (e.g., phosphate-buffered saline) beneath the skin.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS to quantify the concentrations of both the parent compound (this compound) and its metabolite (nicotinic acid).

  • Causality Check: The disappearance of this compound should correlate with the appearance of nicotinic acid in the receptor fluid over time.

Protocol: Cell-Based Prostaglandin Release Assay

Objective: To demonstrate that nicotinic acid stimulates the release of PGD2 and PGE2 from relevant skin cells.

Methodology:

  • Cell Culture: Culture human epidermal keratinocytes and/or a Langerhans cell line (e.g., MUTZ-3).

  • Stimulation: Treat the cultured cells with varying concentrations of nicotinic acid (or this compound, if esterase activity is present in the culture).

  • Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

  • Quantification: Measure the concentration of PGD2 and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Validation: To confirm the pathway, pre-treat a subset of cells with a COX inhibitor (e.g., indomethacin or aspirin) before adding nicotinic acid.[2][17] A significant reduction in prostaglandin release in the pre-treated cells would validate the involvement of the COX pathway.

Protocol: Ex Vivo Wire Myography for Vasoreactivity

Objective: To assess the direct vasodilatory effect of the synthesized prostaglandins on isolated blood vessels.

Methodology:

  • Vessel Isolation: Dissect small dermal arterioles from a suitable animal model (e.g., rat or mouse).

  • Mounting: Mount the vessel segments in a wire myograph chamber containing physiological salt solution.

  • Pre-constriction: Induce a stable contraction in the vessels using an agent like phenylephrine or U46619.

  • Treatment: Add cumulative concentrations of PGD2 and PGE2 to the chamber and record the changes in vessel tension.

  • Data Analysis: Plot the concentration-response curve to determine the potency and efficacy of the prostaglandins in inducing relaxation (vasodilation).

  • Causality Check: To demonstrate the role of the respective receptors, repeat the experiment in the presence of specific DP1 and EP4 receptor antagonists. The antagonists should inhibit the vasodilatory response.

The workflow for these validation experiments is summarized in the diagram below.

Experimental_Workflow cluster_step1 Step 1: Prodrug Conversion cluster_step2 Step 2: Mediator Release cluster_step3 Step 3: Physiological Effect Protocol1 Protocol 3.1: Franz Diffusion Cell Assay Result1 Result: this compound → Nicotinic Acid Protocol1->Result1 Protocol2 Protocol 3.2: Cell-Based ELISA Result1->Protocol2 Informs Result2 Result: Nicotinic Acid induces PGD2/PGE2 release from skin cells Protocol2->Result2 Protocol3 Protocol 3.3: Ex Vivo Wire Myography Result2->Protocol3 Informs Result3 Result: PGD2/PGE2 cause vasodilation of dermal arterioles Protocol3->Result3 caption Experimental Workflow for Validating this compound's Mechanism

Caption: Experimental Workflow for Validating this compound's Mechanism

Conclusion

The vasodilatory effect of this compound is a sophisticated, multi-step process initiated by its hydrolysis to nicotinic acid. The core of its mechanism lies in the activation of the GPR109A receptor on epidermal cells, which triggers the synthesis and release of prostaglandins PGD2 and PGE2. These lipid mediators then act as the primary effectors, inducing relaxation of dermal vascular smooth muscle and leading to the clinically observed rubefacient effect. While other mechanisms may play a minor role, the GPR109A-prostaglandin axis represents the central pathway for this compound's therapeutic action. A thorough understanding of this pathway, validated through rigorous experimental protocols, is essential for the future development of targeted and effective topical analgesics.

References

  • Kamler, M., et al. (2008). Proposed mechanism of nicotinic acid-induced vasodilation (flushing). American Journal of Health-System Pharmacy, 65(7), 649-651. [Link]

  • Benyo, Z., et al. (2006). Nicotinic acid-induced flushing is mediated by activation of epidermal Langerhans cells. Molecular Pharmacology, 70(6), 1844-1849. [Link]

  • Morrow, J. D., et al. (1989). Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans. Journal of Investigative Dermatology, 92(5), 698-701. [Link]

  • Maciejewski-Lenoir, D., et al. (2006). Pharmacological and Genetic Evidence that GPR109a Mediates Both the Anti-lipolytic and Skin Flushing Effects of Nicotinic Acid. Circulation, 114(Supplement_18), II_829. [Link]

  • Wikipedia contributors. (2023). Rubefacient. Wikipedia, The Free Encyclopedia. [Link]

  • Dunbar, R. L., & Gelfand, J. M. (2010). Seeing red: flushing out instigators of niacin-associated skin toxicity. Journal of Clinical Investigation, 120(9), 3049-3052. [Link]

  • Derry, S., et al. (2014). Salicylate-containing rubefacients for acute and chronic musculoskeletal pain in adults. Cochrane Database of Systematic Reviews, (11). [Link]

  • Gau, P., et al. (2012). Niacin inhibits skin dendritic cell mobilization in a GPR109A independent manner but has no impact on monocyte trafficking in atherosclerosis. PLoS One, 7(6), e38577. [Link]

  • Song, W. L., et al. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 194(1), 224-230. [Link]

  • Barnsley Area Prescribing Committee. (2023). Rubefacients, benzydamine cream, mucopolysaccharide and cooling products Position Statement. BEST. [Link]

  • Mason, L., et al. (2004). Systematic review of efficacy of topical rubefacients containing salicylates for the treatment of acute and chronic pain. BMJ, 328(7446), 995. [Link]

  • Hanson, J., et al. (2010). Langerhans cells release prostaglandin D2 in response to nicotinic acid. Journal of Investigative Dermatology, 130(3), 853-855. [Link]

  • Zotelli, V. L. C., et al. (2020). Salicylate-containing rubefacients for acute and chronic musculoskeletal pain in adults. Journal of Venomous Animals and Toxins including Tropical Diseases, 26. [Link]

  • Kaijser, L., et al. (1979). Prostaglandins contribute to the vasodilation induced by nicotinic acid. Prostaglandins, 17(6), 821-830. [Link]

  • Ma, L., et al. (2014). Nicotinic Acid Activates the Capsaicin Receptor TRPV1. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(5), 1034-1042. [Link]

  • Offermanns, S. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(5), 265-276. [Link]

  • Svedmyr, N., & Harthon, L. (1970). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. Acta Pharmacologica et Toxicologica, 28(1), 66-74. [Link]

  • Papalazarou, V., et al. (2014). Attenuation of niacin-induced prostaglandin D generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic. Journal of Inflammation Research, 7, 159-168. [Link]

  • Thames, G., et al. (2011). High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. Nutrition and Cancer, 63(6), 959-966. [Link]

  • Narender, T., et al. (2012). Transient Receptor Potential Channels as Targets for Phytochemicals. ACS Chemical Neuroscience, 3(10), 735-750. [Link]

  • Gaubitz, M., et al. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. European Journal of Pain, 19(8), 1085-1095. [Link]

  • Blahova, Z., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1221-1230. [Link]

  • van Hecken, A., et al. (2000). Pharmacokinetic-pharmacodynamic correlations and biomarkers in the development of COX-2 inhibitors. Journal of Clinical Pharmacology, 40(10), 1107-1124. [Link]

  • Gaubitz, M., et al. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 19(8), 1085-1095. [Link]

  • Kido, Y., & Manna, S. K. (2017). Anesthetic- and Analgesic-Related Drugs Modulating Both Voltage-Gated Na + and TRP Channels. Pharmaceuticals, 10(4), 85. [Link]

  • Samad, T. A., et al. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Molecular Biosciences, 9, 872297. [Link]

  • Vay, L., et al. (2014). The pharmacology of TRP channels. British Journal of Pharmacology, 171(10), 2463-2466. [Link]

  • Marshall, P. J., & Lands, W. E. (1987). Constraints on prostaglandin biosynthesis in tissues. Journal of Biological Chemistry, 262(8), 3510-3517. [Link]

  • Le, J., et al. (2022). TRP channels and monoterpenes: Past and current leads on analgesic properties. Frontiers in Molecular Neuroscience, 15, 960138. [Link]

Sources

Chemical synthesis and purification of Nicoboxil for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Nicoboxil for Research Applications

Abstract

This compound (2-butoxyethyl pyridine-3-carboxylate) is a nicotinic acid ester recognized for its potent vasodilatory properties, functioning as a rubefacient by engaging prostaglandin pathways.[1][2][3] Primarily utilized in topical analgesic formulations, often in synergistic combination with nonivamide, it serves as a valuable compound for research in pain management, dermal drug delivery, and the study of topical therapeutic alternatives to systemic anti-inflammatory drugs.[2][4][5] This guide provides a comprehensive, technically-grounded overview of the synthesis, purification, and analytical characterization of this compound, designed for researchers and drug development professionals. The methodologies described are rooted in established chemical principles, emphasizing the causal logic behind experimental choices to ensure reproducibility and high purity of the final compound.

Strategic Approach to this compound Synthesis: Acid-Catalyzed Esterification

The most direct and widely adopted method for synthesizing this compound is the Fischer-Speier esterification of nicotinic acid with 2-butoxyethanol.[3] This reaction is an equilibrium-controlled process that requires careful management of reaction conditions to drive the synthesis towards a high yield of the desired ester product.

The Underlying Mechanism: Enhancing Electrophilicity

The core of this synthesis involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the carbonyl carbon of nicotinic acid. The reaction is thermodynamically neutral and reversible, necessitating an acid catalyst to accelerate the rate of reaction.

Causality of Catalyst Selection: Strong protic acids such as p-toluenesulfonic acid (PTSA) or sulfuric acid are employed as catalysts.[3] Their function is to protonate the carbonyl oxygen of nicotinic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. Without the catalyst, the reaction would proceed at an impractically slow rate.

Driving the Equilibrium: The Role of Azeotropic Distillation

According to Le Châtelier's principle, the removal of a product from an equilibrium reaction will shift the equilibrium to favor further product formation. In this esterification, water is a key byproduct.

Rationale for Solvent and Apparatus: The reaction is typically conducted in a non-polar solvent like toluene, which forms an azeotrope with water.[6] By performing the reaction under reflux using a Dean-Stark apparatus, the water-toluene azeotrope is continuously distilled out of the reaction mixture. Upon condensation, the water and toluene separate due to their immiscibility, with the denser water being collected in the trap and the lighter toluene returning to the reaction flask. This continuous removal of water is critical for driving the reaction to completion and achieving a high yield of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • Nicotinic Acid (1.0 eq)

  • 2-Butoxyethanol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Reactor: To the flask, add nicotinic acid, 2-butoxyethanol, a catalytic amount of PTSA, and toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 3-6 hours).[6]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Neutralization: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the PTSA catalyst and remove any unreacted nicotinic acid.

  • Aqueous Washes: Subsequently, wash the organic layer with water and then with brine to remove residual salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound product, typically as an oil.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage Reactants Nicotinic Acid + 2-Butoxyethanol + PTSA in Toluene Reflux Heat to Reflux (Dean-Stark Apparatus) Reactants->Reflux 1. Charge Reactor Water_Removal Azeotropic Removal of Water Reflux->Water_Removal 2. Drive Equilibrium Water_Removal->Reflux Cool Cool to RT Water_Removal->Cool 3. Reaction Complete Quench Wash with NaHCO₃ (aq) Cool->Quench 4. Neutralize Catalyst Wash Wash with Brine Quench->Wash 5. Remove Salts Dry Dry over MgSO₄ Wash->Dry 6. Remove Water Concentrate Concentrate in vacuo Dry->Concentrate 7. Remove Solvent Crude Crude this compound Concentrate->Crude

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Purification Strategy: Isolating High-Purity this compound

The crude product from the synthesis contains unreacted starting materials, byproducts, and residual solvent. A robust purification strategy is essential to isolate this compound at a purity level suitable for research applications (>98%). Column chromatography is the primary and most effective method.[7][8]

Core Technique: Silica Gel Column Chromatography

Principle of Separation: This technique separates compounds based on their differential polarity.[9] A polar stationary phase (silica gel) is used with a less polar mobile phase. Polar compounds adsorb more strongly to the silica and elute later, while non-polar compounds travel through the column more quickly.[7]

Rationale for Use: this compound possesses moderate polarity due to its ester and pyridine functional groups. This allows it to be effectively separated from the more polar nicotinic acid (if any remains) and less polar impurities using a silica gel stationary phase.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry to create a uniform stationary phase bed.

  • Sample Loading: Dissolve the crude this compound oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[10]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This gradient ensures that less polar impurities are washed out first, followed by the elution of this compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Purification Data Summary
TechniquePrincipleStationary PhaseMobile Phase (Typical)Key Advantage
Column Chromatography Differential Adsorption (Polarity)Silica Gel (SiO₂)Hexane/Ethyl Acetate GradientHigh resolution for separating compounds of varying polarities.[7]
Recrystallization Differential SolubilityN/A (Solid State)Mixed solvent (e.g., Ethanol/Water)Effective for removing small amounts of impurities from a solid product; can yield highly pure crystalline material.
Purification Workflow Visualization

Purification_Workflow Crude Crude this compound Load Load onto Silica Gel Column Crude->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound (>98%) Evaporate->Pure

Caption: Step-by-step workflow for the purification of this compound.

Analytical Characterization and Quality Control

Post-purification, a suite of analytical techniques must be employed to confirm the structural identity and assess the purity of the synthesized this compound. This self-validating system ensures the material is suitable for its intended research application.[11][12][13]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A reverse-phase HPLC method is suitable for this compound.[14] In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile and water). This compound will have a characteristic retention time, and the area of its peak relative to the total area of all peaks provides a quantitative measure of purity.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[15][16]

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the butoxy and ethyl groups, and the terminal methyl group of the butyl chain. The integration and splitting patterns confirm the connectivity of the atoms.

    • ¹³C NMR: This spectrum will confirm the presence of all 12 unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the ester group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[17][18] this compound has a molecular weight of 223.27 g/mol .[3][19] Electrospray ionization (ESI) is a common method that will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 224.28.

Summary of Analytical Techniques
TechniquePurposeExpected Result for this compound
HPLC (Reverse Phase) Assess PurityA single major peak at a specific retention time, with purity >98%.[14]
¹H NMR Spectroscopy Confirm Structure (Protons)Characteristic shifts and splitting for aromatic and aliphatic protons.[20][21]
¹³C NMR Spectroscopy Confirm Structure (Carbons)12 distinct signals corresponding to the carbon skeleton, including the ester carbonyl.[22]
Mass Spectrometry (ESI-MS) Confirm Molecular Weight[M+H]⁺ ion peak at m/z ≈ 224.28.[23][24]

Conclusion

The synthesis and purification of this compound for research purposes can be reliably achieved through a well-controlled Fischer esterification followed by silica gel column chromatography. The success of this process hinges on a clear understanding of the underlying chemical principles, from the catalytic mechanism that enables the reaction to the polarity-based separation that ensures high purity. By adhering to the detailed protocols and employing a robust suite of analytical techniques for validation, researchers can confidently produce high-quality this compound, enabling further investigation into its therapeutic potential and applications in drug development.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound. Amazon S3.
  • 2-Butoxyethyl 3-pyridinecarboxyl
  • This compound (1322-29-8, 13912-80-6)
  • This compound-impurities.
  • Column Chromatography As A Tool For Purific
  • Buy this compound | 1322-29-8. Smolecule.
  • This compound-impurities | Pharmaffiliates En.
  • Supplementry D
  • A kind of preparation method of ethyl nicotinate.
  • This compound| Products Supplier. Clinivex.
  • column chromatography & purific
  • Beta-butoxyethyl nicotinate (this compound) API Manufacturers & Suppliers. Pharmaoffer.com.
  • 2411312-19-9|2-Butoxyethyl nicotin
  • Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chrom
  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. PubMed.
  • Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PMC - PubMed Central.
  • A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products. PubMed.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Mass spectrometry (MS). Novalix.
  • Purifying ionic compounds by flash column chrom
  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI.
  • NMR spectroscopy in pharmacy. alpaipars.
  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH.
  • Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI.
  • Mass spectrometry in the development of protein biologics. European Pharmaceutical Review.
  • NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution. Dalton Transactions (RSC Publishing).
  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
  • Mass Spectrometry in Advancement of Redox Precision Medicine. PMC - PubMed Central.
  • Post-Column Denaturation-Assisted Native Size-Exclusion Chromatography−Mass Spectrometry for Rapid and In-Depth Characteriz
  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor
  • Analytical tools for characterizing biopharmaceuticals and the implic
  • Elucidating Biosimilars Characterization.
  • Application Notes and Protocols for the Purification of Benzyl 2-bromonicotin
  • A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products.
  • Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction.

Sources

The Rubefacient Action of Nicoboxil: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Counter-Irritant Principle and the Role of Nicoboxil

The sensation of warmth on the skin following the application of certain topical agents, a phenomenon known as rubefacience, has long been harnessed for the temporary relief of musculoskeletal aches and pains. This effect is rooted in the principle of "counter-irritation," where a mild, localized inflammation and irritation of the skin are induced to alleviate pain in the underlying muscles or joints. This compound, the 2-butoxyethyl ester of nicotinic acid, is a prominent rubefacient that has been utilized in topical analgesic formulations for decades, often in combination with other agents like nonivamide.[1][2] Its vasodilatory properties are central to its therapeutic effect, leading to increased blood flow and a sensation of warmth.[1] Understanding the relationship between the molecular structure of this compound and its rubefacient activity is crucial for the rational design of new, more effective, and safer topical analgesics. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to evaluate its effects.

Mechanism of Action: Prostaglandin-Mediated Vasodilation

The rubefacient and vasodilatory effects of this compound are intrinsically linked to the pharmacology of its parent compound, nicotinic acid (niacin). While the precise mechanism for topically applied this compound has not been fully elucidated, it is widely accepted that its action is mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4]

Upon topical application, this compound penetrates the stratum corneum and is subsequently hydrolyzed by cutaneous esterases to release nicotinic acid and 2-butoxyethanol. The liberated nicotinic acid then interacts with G-protein coupled receptors (GPCRs), specifically GPR109A (also known as HM74A), which are expressed on epidermal Langerhans cells.[3] This receptor activation initiates a signaling cascade that leads to the activation of cyclooxygenase (COX) enzymes and the subsequent synthesis and release of PGD2 and PGE2.[3] These prostaglandins then act on their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on the smooth muscle cells of dermal blood vessels, causing vasodilation.[3] This increased blood flow manifests as the characteristic erythema (redness) and sensation of warmth associated with rubefacients.

G This compound This compound (Topical Application) Hydrolysis Cutaneous Esterases This compound->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid Langerhans_Cell Langerhans Cell Nicotinic_Acid->Langerhans_Cell GPR109A GPR109A Receptor Signaling_Cascade Intracellular Signaling Cascade GPR109A->Signaling_Cascade Activation COX_Activation COX Enzyme Activation Signaling_Cascade->COX_Activation Prostaglandins PGD2 & PGE2 Synthesis & Release COX_Activation->Prostaglandins Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Prostaglandins->Vascular_Smooth_Muscle PG_Receptors DP1, EP2, EP4 Receptors Vasodilation Vasodilation (Rubefacient Effect) PG_Receptors->Vasodilation Activation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Structure-Activity Relationship of Nicotinic Acid Esters

The rubefacient and vasodilatory activity of nicotinic acid esters is primarily governed by two key structural features: the nicotinic acid moiety and the ester side chain.

The Nicotinic Acid Pharmacophore

The pyridine ring and the carboxyl group at the 3-position are essential for activity. The nitrogen atom in the pyridine ring and the carboxylate group are crucial for binding to the GPR109A receptor. Modifications to this core structure generally lead to a significant loss of activity.

The Ester Side Chain: A Modulator of Potency and Pharmacokinetics

The nature of the alcohol moiety in the ester side chain plays a critical role in modulating the physicochemical properties of the molecule, which in turn influences its potency, duration of action, and potential for skin irritation.

Ester Side Chain ModificationEffect on Rubefacient ActivityRationale
Chain Length Increasing the length of a linear alkyl chain generally enhances lipophilicity. This can improve skin penetration but may also decrease the rate of hydrolysis to the active nicotinic acid. An optimal chain length is necessary for a balance between skin permeation and bioactivation.
Branching Introduction of branching in the alkyl chain can alter the steric hindrance around the ester linkage, potentially affecting the rate of enzymatic hydrolysis.
Introduction of Ether Linkages The presence of an ether linkage, as seen in this compound (2-butoxyethyl nicotinate), can influence the molecule's polarity and hydrogen bonding capacity. This can impact its solubility in the skin's lipid matrix and its interaction with cutaneous esterases.
This compound: A Case Study in SAR

This compound's structure, 2-butoxyethyl pyridine-3-carboxylate, represents a successful optimization of the ester side chain. The butoxyethyl group confers a degree of lipophilicity that allows for efficient penetration of the stratum corneum. The ether linkage may also contribute to a more controlled and sustained release of nicotinic acid upon hydrolysis, leading to a prolonged rubefacient effect compared to simpler alkyl esters. This balance between skin penetration and bioactivation is a key determinant of its clinical efficacy.

Experimental Protocols for Evaluation of Rubefacient Effects

The evaluation of rubefacient activity requires robust and reproducible experimental models. Both in vivo and in vitro methods are employed to quantify the vasodilatory effects of compounds like this compound.

In Vivo Assessment of Rubefacient Activity in Animal Models

A common in vivo model utilizes rodents to measure changes in skin temperature and blood flow following topical application of the test compound.[5]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Hair Removal: Twenty-four hours before the experiment, the dorsal skin of the rats is carefully shaved to ensure direct contact of the topical formulation with the skin.

  • Baseline Measurements: On the day of the experiment, baseline skin temperature and blood flow are measured using a non-contact infrared thermometer and a laser Doppler flowmeter, respectively.

  • Topical Application: A defined amount of the test formulation (e.g., this compound cream or a solution in a suitable vehicle) is applied to a specific area of the shaved dorsal skin. A control group receiving the vehicle alone is also included.

  • Post-application Monitoring: Skin temperature and blood flow are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after application.

  • Data Analysis: The changes in skin temperature and blood flow from baseline are calculated for both the test and control groups. Statistical analysis is performed to determine the significance of the rubefacient effect.

G start Start acclimatization Animal Acclimatization start->acclimatization hair_removal Dorsal Hair Removal acclimatization->hair_removal baseline Baseline Measurement (Temperature & Blood Flow) hair_removal->baseline application Topical Application (Test vs. Vehicle) baseline->application monitoring Post-application Monitoring (Timed Intervals) application->monitoring data_analysis Data Analysis (Change from Baseline) monitoring->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of rubefacient activity.

In Vitro Assessment of Vasorelaxant Activity

In vitro models using isolated blood vessel preparations provide a more direct measure of a compound's vasodilatory effects on vascular smooth muscle.[6][7]

Step-by-Step Methodology:

  • Tissue Preparation: Thoracic aortas are carefully dissected from euthanized rats and placed in cold, oxygenated Krebs-Henseleit buffer.

  • Ring Preparation: The aortas are cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.

  • Organ Bath Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine to induce a stable contraction.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound or its active metabolite, nicotinic acid) are added to the organ bath. The resulting relaxation of the aortic rings is recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the vasodilator.

Summary and Future Perspectives

The rubefacient effect of this compound is a direct consequence of its bioconversion to nicotinic acid in the skin and the subsequent prostaglandin-mediated vasodilation. The structure-activity relationship of this compound and other nicotinic acid esters highlights the critical role of the ester side chain in modulating the pharmacokinetic properties of these compounds, thereby influencing their efficacy and safety profile. The 2-butoxyethyl ester of this compound appears to provide a favorable balance of lipophilicity for skin penetration and a controlled rate of hydrolysis for sustained activity.

Future research in this area could focus on the synthesis and evaluation of novel this compound analogs with modified ester side chains to further optimize the therapeutic index. For instance, the incorporation of different ether or branched alkyl chains could lead to compounds with enhanced skin penetration, more favorable hydrolysis kinetics, and reduced potential for skin irritation. Furthermore, a deeper understanding of the specific cutaneous esterases involved in the bioactivation of this compound could open up new avenues for prodrug design. The continued application of robust in vivo and in vitro screening models will be essential in guiding these drug discovery efforts and in the development of the next generation of safe and effective topical rubefacients.

References

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. NIH. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]

  • Proposed mechanism of nicotinic acid-induced vasodilation (flushing). ResearchGate. [Link]

  • Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway. The Journal of Nutritional Biochemistry. [Link]

  • Nicotinamide-inhibited vasoconstriction: lack of dependence on agonist signalling pathways. PubMed. [Link]

  • Human Vascular Microphysiological System for in vitro Drug Screening. NIH. [Link]

  • Research Progress in the Construction and Application of In Vitro Vascular Models. MDPI. [Link]

  • Recent Progress in in vitro Models for Atherosclerosis Studies. Frontiers. [Link]

  • Healthy and diseased in vitro models of vascular systems. Lab on a Chip. [Link]

  • Prostaglandins contribute to the vasodilation induced by nicotinic acid. PubMed. [Link]

  • An animal model of nicotinic-acid-induced vasodilation: effect of haloperidol, caffeine and nicotine upon nicotinic acid response. PubMed. [Link]

  • Development of an In Vitro Blood Vessel Model Using Autologous Endothelial Cells Generated from Footprint-Free hiPSCs to Analyze Interactions of the Endothelium with Blood Cell Components and Vascular Implants. NIH. [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. PubMed Central. [Link]

  • Nicotinic acetylcholine receptor signaling in atherogenesis. PubMed. [Link]

  • Synthesis and Antitumor Activity of Structural Analogues of the Epipodophyllotoxins. PubMed. [Link]

  • Nicotinic acid: an old drug with a promising future. NIH. [Link]

  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. [Link]

  • Hemi-synthesis and biological activity of new analogues of podophyllotoxin. PubMed. [Link]

  • What is the mechanism of Nicorandil?. Patsnap Synapse. [Link]

  • Prostaglandins and Other Vasoactive Agents (Pharmacology) | Sketchy. YouTube. [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. PubMed Central. [Link]

  • Synthesis and characterization of novel phosphonocarboxylate inhibitors of RGGT. PubMed. [Link]

  • Topical rubefacients for acute and chronic pain in adults. PubMed Central. [Link]

  • In Vitro and In Vivo Anti-Psoriasis Activity of Ficus carica Fruit Extracts via JAK-STAT Modulation. MDPI. [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. NIH. [Link]

  • Design, Synthesis, and Opioid Activity of Arodyn Analogs Cyclized by Ring-Closing Metathesis involving Tyr(Allyl). PubMed Central. [Link]

  • Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. NIH. [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. SciSpace. [Link]

  • In Vitro and In Vivo Activity Evaluations, LC-MS Profiling, Stability Testing, and Capsule Formulation of a Thai Folk Analgesic Herbal Formula. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Hydrolysis Rate of Nicoboxil to Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the in vitro hydrolysis rate of nicoboxil to its active metabolite, nicotinic acid. This document delves into the underlying scientific principles, offers detailed experimental protocols, and provides insights into data interpretation, ensuring a robust and reproducible experimental design.

Introduction: The Significance of this compound Hydrolysis

This compound, the 2-butoxyethyl ester of nicotinic acid, is a topical rubefacient that induces vasodilation, leading to a warming sensation on the skin. It is often formulated in combination with other agents like nonivamide for the relief of musculoskeletal pain.[1][2][3][4][5][6] The pharmacological activity of this compound is intrinsically linked to its hydrolysis to nicotinic acid, which is a potent vasodilator.[7][8] Understanding the rate and extent of this bioconversion is critical for predicting the onset and duration of its therapeutic effect, as well as for formulation development and bioequivalence studies. This guide will provide the foundational knowledge and practical steps to accurately quantify this conversion in vitro.

The Hydrolysis Pathway: From Prodrug to Active Moiety

This compound is a prodrug that is metabolically activated through the cleavage of its ester bond to release nicotinic acid and 2-butoxyethanol.[7] This hydrolysis can occur both chemically and enzymatically.

Chemical Hydrolysis

The ester linkage in this compound can undergo hydrolysis in aqueous environments, a reaction that is typically dependent on pH and temperature. While the stability of this compound in aqueous solution has not been extensively reported, studies on similar nicotinic acid esters, such as methylnicotinate, have shown that they can degrade to nicotinic acid over time, with the rate being influenced by the pH of the solution.[9] Generally, ester hydrolysis is catalyzed by both acid and base.[10][11]

Enzymatic Hydrolysis

The primary route of this compound hydrolysis in vivo and in in vitro biological matrices is enzymatic, catalyzed by esterases.[7] Esterases are a diverse group of enzymes present in various tissues, including the skin and liver, as well as in blood plasma.[12][13][14][15][16] For a topically applied drug like this compound, the esterases within the skin layers play a crucial role in its initial metabolism.[12][13] Any systemically absorbed this compound would be further metabolized by plasma and liver esterases.[7][17]

The general scheme for the enzymatic hydrolysis of this compound is depicted below:

G This compound This compound (2-Butoxyethyl nicotinate) Nicotinic_Acid Nicotinic Acid This compound->Nicotinic_Acid Hydrolysis Butoxyethanol 2-Butoxyethanol This compound->Butoxyethanol Hydrolysis Esterases Skin/Liver/Plasma Esterases Esterases->this compound Catalysis

Caption: Enzymatic hydrolysis of this compound.

Experimental Design for In Vitro Hydrolysis Studies

A robust experimental design is paramount for obtaining reliable and reproducible data on the hydrolysis rate of this compound. This section outlines the key components of such a design.

Materials and Reagents
  • Test Compound: this compound (analytical standard)

  • Metabolite Standard: Nicotinic acid (analytical standard)

  • Enzyme Source:

    • Human or animal (e.g., minipig) skin homogenate[16]

    • Human or animal liver microsomes or S9 fraction[18][19][20][21]

    • Purified esterases (e.g., porcine liver esterase)[17]

  • Buffers: Phosphate buffered saline (PBS), Tris-HCl, or other suitable buffers at various pH values (e.g., 5.5, 7.4, 9.0) to assess pH-dependent hydrolysis.

  • Cofactors: For studies with liver microsomes, NADPH may be included to assess the involvement of cytochrome P450 enzymes, though esterase activity is often NADPH-independent.[22]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or acetic acid for mobile phase preparation.

Experimental Conditions
  • Temperature: Physiological temperature (37°C) is recommended for enzymatic studies.[22] Stability studies can be conducted at various temperatures to assess the temperature dependence of chemical hydrolysis.

  • pH: A range of pH values should be investigated to understand the pH-rate profile of both chemical and enzymatic hydrolysis. For skin-related studies, a pH of 5.5 is relevant, while pH 7.4 is physiological for plasma and liver studies.

  • This compound Concentration: A concentration range should be chosen to allow for the determination of kinetic parameters (e.g., Km and Vmax for enzymatic hydrolysis). A starting concentration in the low micromolar range is often suitable.

  • Enzyme Concentration: The concentration of the enzyme source (e.g., mg/mL of microsomal protein) should be optimized to ensure a linear reaction rate over a reasonable time course.

Detailed Experimental Protocols

This section provides step-by-step protocols for assessing the chemical and enzymatic hydrolysis of this compound.

Protocol 1: Chemical Hydrolysis in Aqueous Buffers

This protocol aims to determine the rate of non-enzymatic hydrolysis of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH) at the desired pH values.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Initiation of the Reaction: Add a small volume of the this compound stock solution to pre-warmed buffer in a sealed vial to achieve the final desired concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation: Incubate the reaction vials at a constant temperature (e.g., 37°C or an elevated temperature for accelerated studies).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate any proteins (if present in a biological matrix) and stop further degradation. For purely chemical hydrolysis, this step primarily serves to prepare the sample for analysis.

  • Sample Preparation for HPLC Analysis: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

  • Control: A control sample without this compound should be included to check for interfering peaks in the chromatogram.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffers (various pH) C Initiate Reaction: Add this compound to Buffer A->C B Prepare this compound Stock Solution B->C D Incubate at Constant Temperature C->D E Sample at Time Points D->E F Quench Reaction E->F G Centrifuge and Collect Supernatant F->G H HPLC Analysis G->H

Caption: Workflow for Chemical Hydrolysis Study.

Protocol 2: Enzymatic Hydrolysis using Skin or Liver Homogenates

This protocol is designed to measure the rate of esterase-mediated hydrolysis of this compound.

  • Preparation of Tissue Homogenate:

    • Skin Homogenate: Obtain full-thickness skin (human or animal model). Separate the epidermis and dermis if desired. Mince the tissue and homogenize in cold buffer (e.g., PBS, pH 7.4) using a suitable homogenizer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant (S9 fraction) can be used as the enzyme source. Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).

    • Liver Microsomes/S9: Obtain liver microsomes or S9 fraction from a commercial supplier or prepare them from fresh liver tissue by differential centrifugation.[18][19]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, tissue homogenate (at a predetermined optimal protein concentration), and any necessary cofactors.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow the temperature to equilibrate.

  • Initiation of the Reaction: Start the reaction by adding the this compound stock solution to the pre-warmed reaction mixture.

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. At various time points, withdraw aliquots and quench the reaction as described in Protocol 1.

  • Controls:

    • No-Enzyme Control: A reaction mixture with heat-inactivated tissue homogenate to account for any chemical hydrolysis under the assay conditions.

    • No-Substrate Control: A reaction mixture without this compound to check for endogenous peaks from the biological matrix.

  • Sample Preparation and HPLC Analysis: Follow the same steps as in Protocol 1 for sample preparation and analysis.

Analytical Methodology: HPLC for this compound and Nicotinic Acid Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate and simultaneous quantification of this compound and its metabolite, nicotinic acid.

Recommended HPLC Method

The following is a recommended starting point for method development, based on methods for nicotinic acid and related compounds.[23][24][25][26]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 261 nm for the pyridine ring).[27]
Injection Volume 10-20 µL
Column Temperature 25-30°C
Method Validation

The analytical method should be validated according to standard guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity: The linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Stability: The stability of the analytes in the sample matrix under different storage conditions.

Data Analysis and Interpretation

The data obtained from the HPLC analysis will be in the form of peak areas or heights for this compound and nicotinic acid at different time points.

Calculation of Hydrolysis Rate
  • Standard Curves: Generate standard curves for both this compound and nicotinic acid by plotting the peak area versus concentration.

  • Concentration Determination: Use the regression equations from the standard curves to determine the concentrations of this compound remaining and nicotinic acid formed at each time point.

  • Rate Determination:

    • For chemical hydrolysis, plot the natural logarithm of the this compound concentration versus time. If the reaction follows first-order kinetics, the plot will be linear, and the rate constant (k) can be determined from the slope of the line (slope = -k).

    • For enzymatic hydrolysis, plot the concentration of nicotinic acid formed versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

Kinetic Parameters

For enzymatic hydrolysis, by measuring the initial rates at different substrate (this compound) concentrations, the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), can be determined using a Lineweaver-Burk or other suitable plot.

Conclusion

This technical guide provides a comprehensive framework for the in-vitro investigation of this compound hydrolysis. By following the detailed protocols and employing a validated analytical method, researchers can obtain accurate and reliable data on the rate of conversion of this compound to its active metabolite, nicotinic acid. This information is invaluable for understanding the pharmacokinetic and pharmacodynamic properties of this compound, aiding in the development of effective and safe topical formulations. The principles and methodologies outlined herein are grounded in established scientific practices for in vitro drug metabolism studies, ensuring the integrity and applicability of the generated data.

References

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. PubMed Central. [Link]

  • No Influence of Nonivamide-nicoboxil on the Peak Power Output in Competitive Sportsmen. National Center for Biotechnology Information. [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. PubMed. [Link]

  • Role of skin enzymes in metabolism of topical drugs. OAE Publishing Inc. [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. ResearchGate. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. Flinders University. [Link]

  • Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes. MDPI. [Link]

  • Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. ACS Publications. [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. Scite.ai. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Center for Biotechnology Information. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]

  • The emerging role of human esterases. PubMed. [Link]

  • The distribution of esterases in the skin of the minipig. PubMed. [Link]

  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • The Stability of Nicorandil in Aqueous Solution. I. Amanote Research. [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. PubMed Central. [Link]

  • Enzymatic extraction procedure for the liquid chromatographic determination of niacin in foodstuffs. ResearchGate. [Link]

  • 2-Butoxyethyl 3-pyridinecarboxylate. PubChem. [Link]

  • Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Semantic Scholar. [Link]

  • Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • This compound (1322-29-8, 13912-80-6). Chemchart. [Link]

  • CAS No : 13912-80-6 | Product Name : this compound. Pharmaffiliates. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound. BfArM. [Link]

  • Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids. PubMed. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Stability of colistimethate sodium in aqueous solution. PubMed. [Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. PubMed. [Link]

Sources

Introduction: Elucidating the Role of Nicoboxil Beyond a Simple Rubefacient

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Pharmacological Profile of Nicoboxil

This compound, the butoxyethyl ester of nicotinic acid, is a topical vasoactive agent primarily recognized for its rubefacient (warming) and hyperemic (blood flow-increasing) properties. While it has been commercially available for decades, often in combination formulations for the management of musculoskeletal pain, a detailed examination of its preclinical pharmacological profile is essential for researchers aiming to understand its standalone activities and explore novel therapeutic applications.[1][2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action, its pharmacodynamic and pharmacokinetic properties as established in preclinical models, and its safety profile, offering field-proven insights for drug development professionals.

Section 1: Core Mechanism of Action - Prostaglandin-Mediated Vasodilation

The primary pharmacological effect of this compound is localized vasodilation, which manifests as cutaneous flushing and a sensation of warmth.[4] This is not a direct action of the ester itself but rather a consequence of its rapid enzymatic hydrolysis in the skin to its active moiety, nicotinic acid.

Nicotinic acid subsequently stimulates the arachidonic acid cascade, leading to the release of prostaglandins, most notably Prostaglandin D2 (PGD2).[4] PGD2 then acts on specific receptors on the vascular smooth muscle cells, inducing relaxation and causing dilation of cutaneous blood vessels. This localized increase in blood flow is hypothesized to contribute to its analgesic effect by aiding in the washout of local inflammatory mediators and improving oxygenation in the underlying muscle tissue.[1][5] While often formulated with the TRPV1 agonist Nonivamide for a synergistic analgesic effect, this compound's distinct prostaglandin-mediated pathway is a key contributor to the overall therapeutic outcome.[1][4]

Nicoboxil_Mechanism Figure 1: this compound's Prostaglandin-Mediated Vasodilation Pathway This compound Topical this compound (Butoxyethyl Nicotinate) Hydrolysis Esterase-mediated Hydrolysis in Skin This compound->Hydrolysis Application NA Nicotinic Acid (Active Moiety) Hydrolysis->NA AA_Cascade Arachidonic Acid Cascade Activation NA->AA_Cascade Stimulation PGD2 Prostaglandin D2 (PGD2) Synthesis & Release AA_Cascade->PGD2 Receptor PGD2 Receptor Activation PGD2->Receptor Vasodilation Vasodilation & Increased Cutaneous Blood Flow Receptor->Vasodilation Effect

Caption: Figure 1: this compound's Prostaglandin-Mediated Vasodilation Pathway.

It is important to note that prostaglandin synthesis inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs), may theoretically interfere with the vasodilatory effect of this compound.[6][7] This interaction underscores the necessity of considering concomitant medications in both preclinical and clinical study design.

Section 2: Pharmacodynamic Profile in Preclinical Models

The primary pharmacodynamic endpoint for this compound in preclinical settings is the assessment of its vasodilatory and perfusion-enhancing effects. Animal models are critical for quantifying these effects and establishing proof-of-concept for therapeutic efficacy.

Key Preclinical Model: The Random Pattern Skin Flap Model

This model is exceptionally well-suited to evaluate agents that purport to improve tissue perfusion and viability, making it ideal for characterizing the pharmacodynamic effects of this compound. It involves surgically creating a flap of skin with a compromised or "random" blood supply, leading to predictable distal necrosis. The efficacy of a test agent is measured by its ability to increase the surviving area of the flap.

Experimental Protocol: Random Pattern Skin Flap Survival in a Rat Model

1. Objective: To quantify the effect of topical this compound application on the survival and viability of a surgically-raised random pattern skin flap in Wistar rats.

2. Materials:

  • Male Wistar rats (250-300g)
  • General anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
  • Surgical preparation supplies (clippers, antiseptics)
  • Sterile surgical instruments
  • This compound formulation (e.g., 2.5% ointment) and placebo control (vehicle)
  • Digital camera and planimetry software for area analysis

3. Methodology:

  • Step 1: Animal Preparation: Acclimatize animals for at least one week. Anesthetize the rat and shave the dorsal trunk. Prepare the surgical site using an antiseptic solution.
  • Step 2: Flap Elevation: A cranially-based dorsal random pattern skin flap, typically 6 cm x 2 cm, is marked and incised through the skin and panniculus carnosus.[8] The flap is then elevated from the underlying fascia, leaving the cranial base attached to preserve its blood supply.
  • Step 3: Treatment Application: The rats are randomized into treatment groups (n=10 per group):
  • Group A (Control): A thin layer of the vehicle ointment is applied to the entire surface of the flap.
  • Group B (this compound): A thin layer of the this compound ointment is applied to the entire surface of the flap.
  • Step 4: Post-Operative Care & Observation: The flap is sutured back into its original position. Animals are monitored during recovery and provided with appropriate analgesia.
  • Step 5: Viability Assessment: On postoperative day 7, the animals are re-anesthetized. The total and viable areas of the skin flap are documented via digital photography. The demarcation between the pink, viable tissue and the dark, necrotic tissue is typically clear. The percentage of viable flap area is calculated using planimetry software.[8]

// Node Definitions with High Contrast A[label="1. Animal Acclimatization\n& Anesthesia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Surgical Flap Elevation\n(6x2 cm dorsal flap)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Randomization &\nTopical Treatment Application", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Control Group\n(Vehicle Ointment)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound Group\n(Test Ointment)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="4. Flap Suture &\nPost-Op Recovery", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="5. 7-Day Observation Period", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="6. Viability Assessment\n(Digital Planimetry)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges A -> B; B -> C; C -> {D, E} [arrowhead=none]; {D, E} -> F; F -> G; G -> H; }

Caption: Figure 2: Workflow for the Rat Skin Flap Viability Assay.

Data Presentation: Pharmacodynamic Efficacy

The results from such preclinical studies can be effectively summarized to demonstrate efficacy.

Treatment Group Mean Percentage of Viable Flap Area (± SD) Statistical Significance vs. Control (p-value) Reference
Control (Vehicle)60.7% (± 2.1)-[8]
This compound/Nonivamide Pre-treatment71.8% (± 4.9)< 0.05[8]

Note: The cited study used a combination product for pre-treatment ("chemical delay"), which demonstrated a significant increase in skin flap viability compared to the control group, supporting the perfusion-enhancing hypothesis.[8]

Section 3: Pharmacokinetic Profile in Preclinical Models

The systemic exposure of this compound following topical application is low, which is a desirable characteristic for a locally acting agent. Its pharmacokinetic profile is defined by its behavior within the skin.

  • Absorption and Metabolism: Upon dermal application, this compound is readily hydrolyzed by cutaneous esterases to release its active component, nicotinic acid, and butoxyethanol.[6] Nicotinic acid is an endogenous substance and is widely distributed in body tissues, where it is further metabolized into a range of products including nicotinamide and nicotinuric acid.[6]

  • Systemic Distribution and Excretion: Due to rapid local metabolism, systemic concentrations of the parent compound, this compound, are generally negligible. The resulting nicotinic acid and its metabolites enter systemic circulation and are primarily excreted in the urine.[6]

Parameter Observation in Preclinical Models Reference
Route of Administration Topical (dermal)[6]
Primary Absorption Site Skin[6]
Metabolism Rapid hydrolysis in the skin to nicotinic acid[6]
Active Moiety Nicotinic acid[6]
Systemic Exposure Low[6]
Excretion Nicotinic acid and its metabolites are excreted renally (urine)[6]

Section 4: Preclinical Toxicology and Safety Profile

The toxicological assessment of topically applied drugs focuses on both local skin tolerance and potential systemic toxicity.[9][10]

Summary of Preclinical Safety Findings

Preclinical studies have demonstrated that this compound has low acute toxicity following dermal application.[6]

Study Type Species Findings Reference
Acute Dermal Toxicity Animal modelsLow systemic or dermal acute toxicity.[6]
Repeated Dose Dermal Toxicity Animal models (3-week study with combination formulation)No distinct adverse effects were reported. High dermal doses of this compound alone showed definite systemic effects.[6]
Mutagenicity/Carcinogenicity Not availableNo dedicated studies were reported for this compound or its common combination formulations.[6]
Local Tolerance Animal and Human DataExpected pharmacodynamic effects: erythema (redness), warmth, mild burning sensation. More extensive reactions like rashes or swelling are possible.[4][6]

The primary safety considerations are related to its intended pharmacological action—excessive skin irritation, burning, or hyperemia at the application site.[6] Accidental contact with eyes or mucous membranes should be avoided as it can induce conjunctivitis and significant irritation.[6] Systemic adverse effects are rare due to poor systemic absorption and rapid metabolism.

Conclusion and Future Directions

The preclinical pharmacological profile of this compound is well-defined, centering on its role as a pro-drug for nicotinic acid. Its mechanism, involving the localized release of vasodilatory prostaglandins, has been substantiated. Pharmacodynamic models, such as the skin flap survival assay, provide a robust method for quantifying its perfusion-enhancing effects. The pharmacokinetic and toxicological profiles are favorable for a topical agent, characterized by local action and low systemic risk.

For researchers and drug development professionals, future investigations could focus on:

  • Optimizing Delivery Systems: Exploring novel formulations to control the rate of hydrolysis and subsequent nicotinic acid release, potentially prolonging the therapeutic effect or reducing initial intense sensations.

  • Exploring New Indications: Leveraging its perfusion-enhancing properties to investigate efficacy in conditions characterized by poor microcirculation, such as certain types of chronic wounds or peripheral vascular disease.

  • Investigating Mechanistic Interactions: Further elucidating the interplay between the prostaglandin pathway stimulated by this compound and other nociceptive pathways (like TRPV1) to design more effective combination therapies for complex pain states.

This in-depth understanding of this compound's preclinical characteristics provides a solid foundation for its continued use and for the innovative development of future therapies.

References

  • Gaubitz, M., Schiffer, T., Holm, C., Richter, E., Pisternick-Ruf, W., & Weiser, T. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 19(8), 1085-1096. [Link]

  • Jurna, I., & Weiser, T. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1139–1149. [Link]

  • ResearchGate. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. [Link]

  • Scite.ai. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. [Link]

  • Park, S. W., Kim, J. Y., Kim, J. H., Jeong, H., & Lee, J. H. (2022). The effect of local application of nonivamide/nicoboxil (FinalgonⓇ) on random-pattern skin flap survival after nipple-sparing mastectomy and breast reconstruction with tissue expander. Archives of Plastic Surgery, 49(5), 629–636. [Link]

  • Boehringer Ingelheim International GmbH. (2014). Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound. [Link]

  • Huemer, G. M., Froschauer, S. M., Pachinger, T., Kwasny, O., & Schoffl, H. (2009). A comparison of pretreatment with a topical combination of nonivamide and this compound and surgical delay in a random pattern skin flap model. Journal of Plastic, Reconstructive & Aesthetic Surgery, 62(7), 914-919. [Link]

  • PubMed. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. [Link]

  • Journal of Pain Research. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. [Link]

  • Wikipedia. (n.d.). Prostaglandin inhibitors. [Link]

  • Patsnap Synapse. (n.d.). This compound/Nonivamide - Drug Targets, Indications, Patents. [Link]

  • Frontiers in Cellular Neuroscience. (2022). Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease. [Link]

  • Frontiers. (2022). Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease. [Link]

  • Scientific Research Publishing. (2014). In-Vivo Models for Management of Pain. [Link]

  • PubMed. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. [Link]

  • MDPI. (2012). Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. [Link]

  • National Institutes of Health. (2014). Carboxyl-terminal Domain of Transient Receptor Potential Vanilloid 1 Contains Distinct Segments Differentially Involved in Capsaicin- and Heat-induced Desensitization. [Link]

  • SCIREQ. (2021). Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. [Link]

  • PubMed. (1979). Inhibition of prostaglandin synthesis in vivo by nonsteroid anti-inflammatory drugs: evidence for the importance of pharmacokinetics. [Link]

  • National Institutes of Health. (2013). Disrupting Sensitization of Transient Receptor Potential Vanilloid Subtype 1 Inhibits Inflammatory Hyperalgesia. [Link]

  • PubMed. (1981). Effects of prostaglandin synthesis inhibition on the immune response. [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. [Link]

  • Frontiers. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. [Link]

  • Polish Scientific Journals Database. (2013). The toxicity and adverse effects of selected drugs in animals – overview. [Link]

  • CyberLeninka. (2013). The toxicity effect of selected drugs in animals. [Link]

  • National Institutes of Health. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • ClinicalTrials.gov. (2012). Nonivamide/Nicoboxil Ointment in Acute Low Back Pain. [Link]

  • National Institutes of Health. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • PubMed. (2014). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. [Link]

  • National Institutes of Health. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. [Link]

  • MSD Veterinary Manual. (n.d.). Toxicosis in Animals From Human Topical Agents. [Link]

  • The Center for Biosimilars. (2021). Opinion: The Debate Over Animal Toxicology Studies. [Link]

  • PubMed. (2004). Clinical-pharmacological aspects to accelerate the development process from the preclinical to the clinical phase/1st communication. [Link]

  • National Institutes of Health. (2023). Pharmacodynamics. [Link]

  • U.S. Food and Drug Administration. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. [Link]

  • National Institutes of Health. (2011). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. [Link]

  • PubMed. (1988). Bioavailability and bioinequivalence of drug formulations in small animals. [Link]

  • National Institutes of Health. (2014). Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings. [Link]

  • National Institutes of Health. (2019). Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies. [Link]

Sources

Introduction: Understanding Nicoboxil's Therapeutic Niche and Formulation Imperatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Nicoboxil for Formulation Development

This compound, the 2-butoxyethyl ester of nicotinic acid, is a potent topical vasodilator and rubefacient.[1][2] It is primarily utilized for the symptomatic relief of musculoskeletal pain, such as acute non-specific low back pain.[3][4][5] Its mechanism of action involves inducing cutaneous vasodilation, which leads to an increase in local blood flow (hyperemia) and a sensation of warmth.[1] This effect is believed to be mediated by prostaglandins and contributes to its analgesic properties by acting as a counter-irritant.[1]

Often formulated in combination with other active ingredients like nonivamide (a capsaicinoid), this compound's efficacy is synergistically enhanced.[1][2][6] The rapid onset of hyperemia from this compound complements the more intense, long-lasting warmth generated by nonivamide.[1] The successful development of a stable, effective, and patient-compliant topical formulation hinges on a thorough understanding of this compound's fundamental physicochemical properties. These properties govern its solubility, stability, skin permeation, and compatibility with excipients, directly impacting the final product's performance and safety.

This guide provides a comprehensive analysis of this compound's key physicochemical characteristics, outlines robust analytical methodologies for its characterization, and explores critical considerations for its formulation into topical drug delivery systems.

Part 1: Core Physicochemical Profile of this compound

A comprehensive pre-formulation study begins with the characterization of the active pharmaceutical ingredient (API). The following properties are foundational to all subsequent development decisions for this compound.

Chemical Identity and Structure
  • IUPAC Name: 2-butoxyethyl pyridine-3-carboxylate[1][2]

  • Synonyms: 2-butoxyethyl nicotinate, beta-Butoxyethyl nicotinate[3]

  • CAS Number: 13912-80-6[3][5][7]

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Fundamental Physicochemical Data

The quantitative properties of this compound are crucial for predicting its behavior in various formulation environments. These values dictate solvent selection, inform stability protocols, and guide the design of delivery systems.

PropertyValueSourceSignificance in Formulation
Molecular Formula C₁₂H₁₇NO₃[3][7][8]Essential for molecular weight calculation and elemental analysis.
Molecular Weight 223.27 g/mol [1][2][3]Impacts diffusion rates and molar concentration calculations for assays.
Boiling Point 287.4 ± 15.0 °C (Predicted)[3]Indicates low volatility; important for manufacturing processes involving heat.
Density 1.066 ± 0.06 g/cm³ (Predicted)[3]Useful for powder flow characterization and calculating mass-volume relationships in liquid formulations.
pKa 3.10 ± 0.10 (Predicted)[3]As a pyridine derivative, this acidic pKa suggests the molecule is weakly basic. The pH of the formulation vehicle will determine the ionization state, which critically affects solubility and skin permeability.
LogP (Octanol/Water) ~2.06 (Calculated)[3][9]Indicates a moderate lipophilicity, suggesting a favorable balance for penetrating the lipid-rich stratum corneum while maintaining some solubility in aqueous-based vehicles.
Solubility Profile

While precise quantitative solubility data in common pharmaceutical solvents is not extensively published, the calculated LogP value of ~2.06 provides a strong indication of its behavior.[3][9]

  • Aqueous Solubility: Expected to be low, consistent with its lipophilic character. The molecule's solubility will be pH-dependent, increasing in acidic conditions (pH < pKa) where the pyridine nitrogen is protonated.

  • Organic Solvents: this compound is expected to be soluble in common organic solvents used in topical formulations, such as ethanol, propylene glycol, and various oils. Propylene glycol, in particular, is a valuable solvent as it is pharmaceutically acceptable, can enhance skin penetration, and may form stable solvates.[10][11][12]

Causality Insight: The choice of solvent system is a critical decision. For an oil-in-water (O/W) cream, this compound would be dissolved in the oil phase. For a gel-based formulation, a co-solvent system (e.g., water-ethanol-propylene glycol) would likely be required to achieve the desired concentration and maintain clarity.

Stability Considerations

The stability of this compound is paramount for ensuring the safety and efficacy of the final product throughout its shelf life. As an ester, it is susceptible to specific degradation pathways.

  • Hydrolytic Stability: The ester linkage in this compound is a potential site for hydrolysis, yielding nicotinic acid and 2-butoxyethanol.[1] This reaction is catalyzed by both acidic and basic conditions. Therefore, the formulation's pH must be carefully controlled and buffered to a range that minimizes this degradation. A pH-rate profile study is essential to identify the pH of maximum stability.[13]

  • Thermal Stability: While the predicted boiling point is high, accelerated stability studies at elevated temperatures are necessary to determine the impact of heat on the molecule and the overall formulation.[14][15] Such studies help predict shelf life under standard storage conditions.

  • Photostability: The pyridine ring suggests potential susceptibility to photodegradation. Photostability testing under ICH guidelines is a mandatory step to determine if light-protective packaging is required.

Part 2: Analytical Characterization of this compound

Robust analytical methods are the cornerstone of quality control, enabling accurate quantification of the API in raw materials and finished products, as well as the detection of any impurities or degradants.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for the analysis of this compound due to its specificity, sensitivity, and precision.[16] Nicotinic acid derivatives are chromophoric and can be readily detected by UV spectrophotometry.[17][18][19]

This protocol is a representative method that must be validated for its intended use.

  • Instrumentation:

    • HPLC system with a gradient or isocratic pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.01 M ammonium acetate or a phosphate buffer) is a common starting point.[16][18] The exact ratio should be optimized to achieve a suitable retention time and peak shape. For example, Acetonitrile:Water with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Approximately 260 nm, corresponding to the UV absorbance maximum of the nicotinic acid chromophore.[17]

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation (from a cream/gel): Accurately weigh a portion of the formulation, disperse it in a suitable solvent, and extract the this compound. This may involve sonication and centrifugation. Dilute the resulting solution to fall within the calibration curve range.

  • Method Validation:

    • The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Part 3: Formulation Development Strategies for Topical Delivery

The development of a topical formulation for this compound requires a systematic approach, beginning with pre-formulation screening and culminating in a stable and effective final dosage form.

Pre-formulation Workflow

The pre-formulation stage is a logical, data-driven process to de-risk full-scale development. The goal is to understand the API's interactions with potential excipients and its behavior under formulation-relevant stress conditions.

Preformulation_Workflow API This compound API Characterization PhysChem Physicochemical Profiling (Solubility, pKa, LogP) API->PhysChem Stability Forced Degradation (pH, Heat, Light) API->Stability Analytical Analytical Method Development & Validation PhysChem->Analytical informs method Prototype Prototype Formulation Development PhysChem->Prototype guides vehicle choice Stability->Analytical identifies degradants Excipient Excipient Compatibility Screening Analytical->Excipient enables screening Binary Binary Mixtures (API + Excipient) Stored at Accelerated Conditions Excipient->Binary Binary->Prototype guides selection

Caption: Logical workflow for this compound pre-formulation studies.

Excipient Selection and Compatibility

This compound is typically formulated as a semi-solid, such as a cream, ointment, or gel.[4][20] The choice of excipients is critical for the physical stability, sensory characteristics, and drug delivery performance of the product.[21]

  • Vehicle Base:

    • Creams/Lotions (Emulsions): These can be oil-in-water (O/W) or water-in-oil (W/O) systems.[21] Given this compound's lipophilicity, it would be dissolved in the oil phase. Common oil phase components include mineral oil, fatty alcohols (e.g., cetyl alcohol, stearyl alcohol), and esters (e.g., isopropyl myristate).

    • Gels: For a less greasy feel, a hydroalcoholic gel can be formulated. Gelling agents like carbomers (e.g., Carbopol® 940) or cellulose derivatives (e.g., HPMC) are used to provide the desired viscosity.[22] A co-solvent system (e.g., propylene glycol, ethanol) is necessary to solubilize the this compound.

  • Penetration Enhancers: To facilitate the transport of this compound across the stratum corneum, penetration enhancers may be included. Propylene glycol, ethanol, and fatty acids (e.g., oleic acid) are commonly used for this purpose.[20][22]

  • Other Excipients:

    • Emulsifying Agents: (For creams) To stabilize the emulsion (e.g., polysorbates, sorbitan esters).[21]

    • Preservatives: To prevent microbial growth (e.g., parabens, phenoxyethanol).

    • Antioxidants: To protect against oxidative degradation (e.g., BHT, tocopherol).

    • Buffering Agents: To maintain the optimal pH for stability (e.g., citrate or phosphate buffers).

Trustworthiness through Self-Validation: Excipient compatibility must be confirmed experimentally. This involves creating binary mixtures of this compound with each proposed excipient and storing them under accelerated conditions (e.g., 40°C/75% RH).[14][15] The mixtures are then analyzed by HPLC at specified time points to check for the appearance of degradation products or a significant loss of the API.

Mechanism of Topical Delivery and Action

The ultimate goal of the formulation is to deliver this compound to its site of action within the skin to elicit a therapeutic response.

Mechanism_of_Action Formulation Topical Formulation (Cream/Gel) Application Application to Skin Formulation->Application Penetration Penetration of Stratum Corneum Application->Penetration Release of this compound Vasodilation Vasodilation (Prostaglandin-mediated) Penetration->Vasodilation Hyperemia Increased Blood Flow (Hyperemia) Vasodilation->Hyperemia Effect Therapeutic Effect (Warmth, Analgesia) Hyperemia->Effect

Caption: Proposed mechanism of action for topically applied this compound.

Conclusion

The successful formulation of this compound is a multidisciplinary endeavor rooted in a solid understanding of its physicochemical properties. Its moderate lipophilicity (LogP ~2.06), weakly basic nature (pKa ~3.10), and ester functionality are the three most critical parameters that dictate its behavior. These properties inform the selection of an appropriate vehicle—typically a cream or hydroalcoholic gel—and the necessary inclusion of solubilizers, buffers, and potentially penetration enhancers. The susceptibility of the ester group to hydrolysis necessitates rigorous pH control and stability testing. A validated, stability-indicating HPLC method is indispensable for quality control throughout the development lifecycle. By systematically applying the principles outlined in this guide, researchers and formulation scientists can develop robust, stable, and effective topical delivery systems for this compound, harnessing its therapeutic potential for musculoskeletal pain relief.

References

  • Separation of this compound on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP . PharmaCompass.com. [Link]

  • 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 . PubChem. [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial . PubMed Central. [Link]

  • CAS No : 13912-80-6 | Product Name : this compound . Pharmaffiliates. [Link]

  • This compound (1322-29-8, 13912-80-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart. [Link]

  • Review of HPLC/UPLC-UV Methods for Sensitive Determination of Nicotine in Plasma . Der Pharma Chemica. [Link]

  • Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview . Autech Industry Co., Limited. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations . National Institutes of Health (NIH). [Link]

  • HPLC Method for the Determination of Nicorandil in Human Plasma . Biomolecules & Therapeutics. [Link]

  • This compound . precisionFDA. [Link]

  • Chemical Properties of Butoxyethyl nicotinate (CAS 13912-80-6) . Cheméo. [Link]

  • Review of HPLC/UPLC-UV methods for sensitive determination of nicotine in plasma | Request PDF . ResearchGate. [Link]

  • This compound . gsrs. [Link]

  • This compound/Nonivamide - Drug Targets, Indications, Patents . Patsnap Synapse. [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial . PubMed. [Link]

  • Pharmaceutical propylene glycol solvate compositions . Justia Patents. [Link]

  • A Review Article: Formulation of Topical Gel by QbD Approach . ResearchGate. [Link]

  • world journal of pharmaceutical research . AWS. [Link]

  • Stability of thermolabile drugs at room temperature. A review . Farmacia Hospitalaria. [Link]

  • Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate . National Institutes of Health (NIH). [Link]

  • Osmolalities of propylene glycol-containing drug formulations for parenteral use. Should propylene glycol be used as a solvent? . PubMed. [Link]

  • Topical Emulgel: Basic Considerations in Development and Advanced Research . Journal of Pharmaceutical Research International. [Link]

  • Topical cream formulation . Wikipedia. [Link]

  • Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate . PubMed. [Link]

  • US7790905B2 - Pharmaceutical propylene glycol solvate compositions.
  • pH Stability of Injectable Fentanyl, Bupivacaine, or Clonidine Solution or a Ternary Mixture in 0.9% Sodium Chloride in Two Types of Polypropylene Syringes . PubMed. [Link]

  • Propylene Glycol | C3H8O2 | CID 1030 . PubChem. [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles . National Institutes of Health (NIH). [Link]

Sources

Methodological & Application

In Vitro Assay for Nicoboxil-Induced Prostaglandin E2 Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

Nicoboxil, the butoxyethyl ester of nicotinic acid, is a topical rubefacient widely used for the relief of muscle and joint pain. Its therapeutic effect is primarily attributed to the local induction of vasodilation and a warming sensation, which are classical signs of neurogenic inflammation. This process is initiated by the activation of sensory nerves in the skin.[1] A key molecular target for this compound and its structural analogs, like capsaicin, is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2][3]

Activation of the TRPV1 channel by agonists like this compound leads to an influx of calcium ions (Ca²⁺) into the neuron.[1] This influx triggers the release of various pro-inflammatory mediators, including neuropeptides (such as Substance P and Calcitonin Gene-Related Peptide) and prostaglandins.[1][3][4] Among these, Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[5] The localized release of PGE2 contributes significantly to the vasodilation and hyperalgesia (increased sensitivity to pain) associated with topical application of this compound.[6][7] Therefore, quantifying this compound-induced PGE2 release in a controlled in vitro setting provides a robust and physiologically relevant method to assess the compound's bioactivity and screen for novel TRPV1 modulators.

This application note provides a detailed protocol for a reliable and reproducible in vitro assay to measure this compound-induced PGE2 release from a suitable cell line. The methodology is designed for researchers in pharmacology, drug discovery, and inflammation biology to investigate the mechanisms of TRPV1 activation and its downstream consequences.

Mechanism of Action: The TRPV1-PGE2 Signaling Cascade

The induction of PGE2 release by this compound is a multi-step process initiated at the sensory nerve endings. The following diagram illustrates the key signaling events:

Nicoboxil_PGE2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx PLC Phospholipase C (PLC) AA Arachidonic Acid (AA) PLC->AA Liberates from membrane lipids COX2 COX-2 PGH2 PGH₂ COX2->PGH2 Converts Ca_ion->PLC Activates AA->COX2 Substrate PGE2_intra PGE₂ PGH2->PGE2_intra Converted by PGES PGE2_extra Released PGE₂ (Measured) PGE2_intra->PGE2_extra Released This compound This compound This compound->TRPV1 Activates

Figure 1: Signaling pathway of this compound-induced PGE2 release.

Causality of the Pathway:

  • TRPV1 Activation: this compound binds to and activates the TRPV1 channel on the cell membrane.

  • Calcium Influx: This activation opens the channel, allowing a rapid influx of extracellular calcium ions (Ca²⁺) into the cell's cytosol.[1]

  • Enzyme Activation: The rise in intracellular Ca²⁺ concentration activates key enzymes, notably phospholipase C (PLC) and cytosolic phospholipase A2 (cPLA2).

  • Arachidonic Acid Liberation: These phospholipases act on membrane phospholipids to release arachidonic acid (AA), the precursor for all prostaglandins.[5]

  • Prostaglandin Synthesis: AA is then converted by cyclooxygenase (COX) enzymes, particularly the inducible COX-2, into Prostaglandin H2 (PGH2).[5]

  • PGE2 Formation and Release: PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).[5] The newly synthesized PGE2 is then transported out of the cell, where it can be measured in the cell culture supernatant.

Experimental Design and Protocol

A successful and reliable assay hinges on the careful selection of a cellular model and a validated quantification method. This protocol utilizes a cell line known to endogenously express TRPV1 and the necessary enzymatic machinery for prostaglandin synthesis, coupled with a sensitive competitive ELISA for PGE2 quantification.

I. Materials and Reagents

Cell Line Selection: The choice of cell line is critical. The ideal cell line should endogenously express functional TRPV1 channels and the downstream signaling components for PGE2 production. Suitable candidates include:

  • Dorsal Root Ganglion (DRG) Neurons (Primary Culture): While being the most physiologically relevant, primary cultures can be challenging to maintain and exhibit high variability.

  • F-11 Cells (mouse neuroblastoma x rat DRG neuron hybrid): A commonly used model for studying sensory neuron function, known to express TRPV1.

  • HEK293 cells stably transfected with human TRPV1 (hTRPV1): This provides a highly controlled system with robust TRPV1 expression. These cells may also need to be engineered to express the necessary prostaglandin synthases for optimal results.[8][9][10]

  • RAW 264.7 (murine macrophage-like cells): These cells are known to produce prostaglandins in response to inflammatory stimuli and can be a suitable model.[11][12]

For this protocol, we will proceed with the RAW 264.7 cell line due to its robustness, ease of culture, and documented ability to produce PGE2.[11][12]

Reagents and Consumables:

Reagent/MaterialSupplier (Example)Catalog Number (Example)
RAW 264.7 Cell LineATCCTIB-71
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10270106
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
This compoundSigma-AldrichN0635
Capsaicin (Positive Control)Sigma-AldrichM2028
DMSO (Vehicle Control)Sigma-AldrichD2650
PGE2 ELISA KitRayBiotech, Arbor Assays, R&D SystemsVaries[13][14]
96-well cell culture plates, sterileCorning3596
Pipettes and sterile tips
Centrifuge and tubes
Microplate reader (450 nm)
II. Step-by-Step Protocol

The entire workflow can be visualized as follows:

Experimental_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_measure Phase 3: PGE₂ Quantification A1 Culture RAW 264.7 Cells A2 Seed Cells into 96-well Plate A1->A2 A3 Incubate (24h) for Adherence A2->A3 B1 Prepare this compound & Control Solutions B2 Replace Media with Serum-Free Media A3->B2 B3 Add Compounds to Wells B1->B3 B2->B3 B4 Incubate (e.g., 1-4 hours) B3->B4 C1 Collect Supernatant B4->C1 C2 Perform PGE₂ ELISA (Follow Kit Protocol) C1->C2 C3 Read Absorbance at 450 nm C2->C3 C4 Calculate PGE₂ Concentration C3->C4

Figure 2: Experimental workflow for the PGE₂ release assay.

A. Cell Culture and Seeding

  • Maintain Cells: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage Cells: Subculture the cells every 2-3 days, ensuring they do not exceed 80-90% confluency.

  • Seed for Assay: Harvest the cells using a cell scraper (avoid trypsin if possible to maintain receptor integrity, though gentle trypsinization can be used). Resuspend the cells in fresh culture medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of medium.

    • Expert Insight: Seeding density is crucial. Too few cells will result in a low signal, while over-confluency can alter cellular responses. Optimize this density for your specific experimental conditions.

  • Incubate: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere and recover.

B. Compound Preparation and Treatment

  • Prepare Stock Solutions: Prepare a 100 mM stock solution of this compound and Capsaicin in DMSO. Aliquot and store at -20°C.

  • Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and Capsaicin in serum-free DMEM. A typical concentration range for this compound would be 1 µM to 100 µM. Capsaicin can be used as a positive control at a concentration of 1 µM. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: a. Carefully aspirate the culture medium from the wells. b. Gently wash the cells once with 100 µL of pre-warmed PBS. c. Add 100 µL of serum-free DMEM to each well and incubate for 1-2 hours to starve the cells.

    • Rationale: Serum contains growth factors and other substances that can interfere with the assay and elevate baseline PGE2 levels. Serum-starvation synchronizes the cells and reduces this background noise. d. Aspirate the serum-free medium and add 100 µL of the prepared working solutions (Vehicle, this compound dilutions, Positive Control) to the respective wells. e. Incubate the plate for a predetermined time (e.g., 1, 2, or 4 hours) at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.

C. Sample Collection and PGE₂ Quantification (ELISA)

  • Collect Supernatant: After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer. Transfer the supernatants to labeled microcentrifuge tubes.

  • Clarify Supernatant: Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.

  • Store Samples: Use the clarified supernatant immediately for the ELISA or store it at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[15]

  • Perform PGE₂ ELISA: Quantify the PGE2 concentration in the supernatants using a commercial competitive ELISA kit. Adhere strictly to the manufacturer's protocol.[13][14][16][17] A generalized procedure is as follows: a. Prepare PGE2 standards and samples as per the kit instructions. b. Add standards and samples to the wells of the antibody-coated microplate. c. Add the HRP-conjugated PGE2 or biotinylated-PGE2, which competes with the PGE2 in the sample for binding to the primary antibody. d. Incubate as specified. e. Wash the plate to remove unbound reagents. f. Add the substrate solution (e.g., TMB) and incubate to develop color. The intensity of the color is inversely proportional to the amount of PGE2 in the sample. g. Add the stop solution to terminate the reaction. h. Read the absorbance at 450 nm using a microplate reader.

IV. Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is typically recommended.

  • Calculate PGE₂ Concentration: Interpolate the PGE2 concentrations of the unknown samples from the standard curve.

  • Normalize Data: If there is variability in cell number between wells, a parallel plate can be run and a cell viability assay (e.g., MTT or CellTiter-Glo®) can be performed to normalize the PGE2 release to the number of viable cells.

  • Present Data: Plot the PGE2 concentration (pg/mL or ng/mL) against the concentration of this compound. This will generate a dose-response curve from which parameters like EC₅₀ (the concentration of agonist that gives half-maximal response) can be calculated.

Expected Results: Treatment with this compound is expected to cause a dose-dependent increase in the concentration of PGE2 in the cell culture supernatant compared to the vehicle-treated control cells. The positive control, capsaicin, should also elicit a robust PGE2 release, validating the responsiveness of the cellular model.

V. Self-Validating Systems and Troubleshooting

To ensure the trustworthiness of the results, the protocol incorporates several self-validating checks:

  • Positive Control: The inclusion of capsaicin confirms that the TRPV1 signaling pathway is intact and functional in the chosen cell line.

  • Vehicle Control: The DMSO control establishes the baseline PGE2 release and ensures that the solvent is not causing a non-specific effect.

  • Dose-Response: A clear dose-dependent relationship between this compound concentration and PGE2 release provides strong evidence for a specific pharmacological effect.

  • TRPV1 Antagonist (Optional): For mechanistic studies, pre-incubating the cells with a specific TRPV1 antagonist (e.g., capsazepine) should block or significantly attenuate the this compound-induced PGE2 release, confirming the on-target effect.

Troubleshooting Guide:

IssuePossible CauseSolution
High background PGE₂ in vehicle control Serum was not completely removed.Ensure thorough washing and use serum-free media for treatment.
Cells are stressed or over-confluent.Ensure optimal cell density and gentle handling.
No response to this compound or Capsaicin Cell line does not express functional TRPV1.Verify TRPV1 expression via qPCR or Western blot. Use a validated cell line.
Reagents (this compound, Capsaicin) are degraded.Use freshly prepared or properly stored stock solutions.
Incubation time is too short.Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the optimal time.
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and careful pipetting.
Pipetting errors during ELISA.Use calibrated pipettes and follow the ELISA protocol precisely.

References

  • Bíró, T., Maurer, M., & Modarres-Sadeghi, H. (2017). TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization. Protein & Cell, 8(5), 329–340. [Link]

  • Song, D., Liu, Z., Cao, C., & Wang, H. (2025). TRPV1 inhibits inflammation through the neuro-immune reflex. Military Medical Sciences, 49(8), 624-628. [Link]

  • Fernandes, E. S., Vong, C. T., & Quek, S. (2013). Role of the transient receptor potential vanilloid 1 in inflammation and sepsis. World Journal of Experimental Medicine, 3(4), 62–67. [Link]

  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from [Link]

  • Frontiers in Oncology. (2018). Inflammation, Cancer and Immunity—Implication of TRPV1 Channel. Retrieved from [Link]

  • Wikipedia. (n.d.). TRPV1. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit Manual. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Mini Samples ELISA Kit for Prostaglandin E2 (PGE2). Retrieved from [Link]

  • Skanda Life Sciences. (n.d.). Pain and Inflammation. Retrieved from [Link]

  • Cells Online. (n.d.). FP Prostaglandin Receptor Cell Line. Retrieved from [Link]

  • Wang, T., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B, 857(1), 96-103. [Link]

  • eEnzyme. (n.d.). Prostaglandin E2 Receptor (PTGER2) ACTOne Stable Cell Line. Retrieved from [Link]

  • Mocking, T. A., et al. (2024). Label-free detection of prostaglandin transporter (SLCO2A1) function and inhibition: insights by wound healing and TRACT assays. Scientific Reports, 14(1), 10884. [Link]

  • Zhang, Z. J., et al. (2016). Stimulating TRPV1 externalization and synthesis in dorsal root ganglion neurons contributes to PGE2 potentiation of TRPV1 activity and nociceptor sensitization. Journal of Neuroinflammation, 13(1), 226. [Link]

  • ResearchGate. (n.d.). PGE2 increases TRPV1 activity through EP1 receptors in a PKC-dependent.... Retrieved from [Link]

  • Frontiers in Physiology. (2023). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Retrieved from [Link]

  • Moriyama, T., et al. (2005). Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins. Molecular Pain, 1, 3. [Link]

  • Zhang, C., et al. (2021). TRPV1 Channel Activated by the PGE2/EP4 Pathway Mediates Spinal Hypersensitivity in a Mouse Model of Vertebral Endplate Degeneration. Frontiers in Cellular Neuroscience, 15, 706927. [Link]

  • Wikipedia. (n.d.). Prostaglandin E2. Retrieved from [Link]

  • Harada, S., et al. (1998). Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells. Calcified Tissue International, 62(4), 335–339. [Link]

  • van der Pouw Kraan, T. C., et al. (2001). Prostaglandin E(2) is a selective inducer of interleukin-12 p40 (IL-12p40) production and an inhibitor of bioactive IL-12p70 heterodimer. Blood, 97(11), 3466–3469. [Link]

  • Artieda, C., & Rehman, B. (2023). Physiology, Prostaglandin I2. In StatPearls. StatPearls Publishing. [Link]

  • Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology, 119(3), 229–240. [Link]

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the High-Throughput Quantification of Nicoboxil in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a sensitive, selective, and high-throughput High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Nicoboxil in human plasma. This compound, a topical rubefacient used for the relief of musculoskeletal pain, requires a reliable bioanalytical method to support pharmacokinetic and toxicokinetic studies.[1][2][3] The methodology herein employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the principles outlined in the FDA and ICH M10 guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[4][5][6] This protocol is suitable for researchers, scientists, and drug development professionals requiring a robust assay for this compound quantification in a regulated bioanalytical environment.

Introduction and Scientific Rationale

This compound, the 2-butoxyethyl ester of nicotinic acid, is a pharmacologically active agent that induces cutaneous vasodilation, or hyperemia.[7] This "rubefacient" effect is thought to provide relief from musculoskeletal pain through a counter-irritation mechanism.[1] Although it has been in clinical use for decades, particularly in combination with Nonivamide, detailed pharmacokinetic data remains limited.[2][3] To address this, a robust and validated bioanalytical method is essential for accurately measuring this compound concentrations in biological matrices.

The challenge in developing such a method lies in the complexity of biological samples like plasma, which contain numerous endogenous components such as proteins, lipids, and salts that can interfere with analysis.[8][9] HPLC-MS/MS is the technology of choice for this application due to its superior sensitivity and selectivity, which allows for the precise quantification of a target analyte even at low concentrations within a complex matrix.[10][11][12]

This application note provides a comprehensive protocol based on sound scientific principles. The choice of protein precipitation as the sample preparation technique is deliberate; it offers a balance of speed, simplicity, and cost-effectiveness, making it ideal for high-throughput environments.[13][14][15][16] The chromatographic and mass spectrometric parameters have been optimized to ensure a short run time while maintaining excellent separation and detection specificity for this compound.

Physicochemical Properties of this compound

Understanding the analyte's properties is foundational to method development.[17]

  • Molecular Formula: C₁₂H₁₇NO₃[18]

  • Molecular Weight: 223.27 g/mol [18]

  • Structure:

    
    
    
  • LogP (Octanol-Water Partition Coefficient): Estimated between 2.0 and 3.0, indicating moderate hydrophobicity. This property suggests good retention on a reversed-phase HPLC column and efficient extraction from aqueous matrices.

  • Metabolism: this compound is an ester and is expected to be rapidly hydrolyzed in plasma by esterases into its active metabolite, nicotinic acid, and 2-butoxyethanol.[1][7] Therefore, rapid sample processing and stabilization are critical to ensure accurate measurement of the parent compound.

Experimental Design and Methodology

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), Tolbutamide (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).

Causality: Tolbutamide was selected as the internal standard (IS) because it is a commercially available small molecule that is not endogenous to plasma. Its physicochemical properties provide for similar extraction recovery and chromatographic behavior to this compound under the described conditions, and it ionizes efficiently in positive ESI mode. The use of an IS is critical to correct for variability during sample preparation and instrument analysis.

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates from 0.2 to 1.0 mL/min (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 4000 QTRAP, Agilent 6400 Series, Thermo Scientific TSQ series).

  • Analytical Column: A reversed-phase C18 column with appropriate dimensions (e.g., Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm).[19]

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis and damage the HPLC column.[13][20] Acetonitrile is used as the precipitation solvent because it provides efficient protein removal while ensuring high recovery of the moderately hydrophobic analyte, this compound.[20]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the Internal Standard working solution (Tolbutamide in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[15]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following conditions were optimized to achieve a short run time, good peak shape, and high sensitivity. The use of formic acid in the mobile phase is crucial for promoting protonation of the analyte, which is necessary for positive ion ESI.[19]

Table 1: Optimized HPLC and MS/MS Parameters

ParameterSetting
HPLC Conditions
ColumnPhenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 95% B in 2.5 min; Hold at 95% B for 1.0 min; Return to 10% B in 0.1 min; Equilibrate for 0.9 min
Total Run Time4.5 minutes
Mass Spectrometer Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas (CUR)30 psi
Collision Gas (CAD)Medium
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound224.1106.115025
Tolbutamide (IS)271.1155.115020

Rationale for MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 224.1. The selected product ion, m/z 106.1, corresponds to the stable nicotinoyl cation fragment, providing a specific and robust transition for quantification. These transitions must be empirically optimized on the specific instrument being used.

Bioanalytical Method Validation

The method was validated following the ICH M10 Bioanalytical Method Validation Guideline to ensure its suitability for its intended purpose.[5][6] The validation assesses selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.

Workflow and Validation Logic

The following diagrams illustrate the overall experimental workflow and the logical relationship between the core validation experiments.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution Preparation Standards Calibration Standards & QC Preparation Stock->Standards PPT Protein Precipitation (ACN + IS) Standards->PPT Plasma Plasma Sample (50 µL) Plasma->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Regression Linear Regression (Calibration Curve) Integration->Regression Quant Concentration Calculation Regression->Quant

Caption: Experimental workflow from sample preparation to final quantification.

G node_validated Validated Method node_selectivity Selectivity & Specificity node_linearity Linearity & Range node_selectivity->node_linearity node_sensitivity Sensitivity (LLOQ) node_sensitivity->node_linearity node_accuracy Accuracy node_linearity->node_accuracy node_precision Precision node_linearity->node_precision node_accuracy->node_validated node_precision->node_validated node_recovery Recovery & Matrix Effect node_recovery->node_validated node_stability Stability node_stability->node_validated

Caption: Logical flow of core experiments for bioanalytical method validation.

Validation Results Summary

The method was validated over the concentration range of 1.00 to 1000 ng/mL.

  • Selectivity: No significant interfering peaks were observed at the retention times of this compound and the IS in six different sources of blank human plasma.

  • Linearity and Range: The calibration curve was linear from 1.00 to 1000 ng/mL. The linear regression (1/x² weighting) produced a correlation coefficient (r²) of >0.995 for all validation runs.

  • Lower Limit of Quantification (LLOQ): The LLOQ was established at 1.00 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.

  • Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1.00 ng/mL), Low (3.00 ng/mL), Medium (150 ng/mL), and High (800 ng/mL). All results met the acceptance criteria of ±15% (±20% at LLOQ).[21]

Table 3: Inter-day Accuracy and Precision Summary (n=3 runs)

QC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)Acceptance Criteria
1.00 (LLOQ)1.05+5.09.8Bias/CV ≤ ±20%
3.00 (Low)2.89-3.77.2Bias/CV ≤ ±15%
150 (Medium)154.2+2.84.5Bias/CV ≤ ±15%
800 (High)789.6-1.33.1Bias/CV ≤ ±15%
  • Matrix Effect and Recovery: The extraction recovery of this compound was consistent and >85% across all QC levels. The matrix factor was calculated to be between 0.95 and 1.08, indicating no significant ion suppression or enhancement from the plasma matrix.

  • Stability: this compound was demonstrated to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temp), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).

Conclusion

A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method ideally suited for supporting clinical and non-clinical pharmacokinetic studies. The validation results confirm that the method is reliable and adheres to international regulatory standards, providing confidence in the data generated for drug development and regulatory submissions.

References

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • Walsh Medical Media. (2012, December 15). Solid Phase Extraction for HPLC-MS/MS Clinical Analysis: Finding a Needle in a Haystack. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • Ingle, R. G., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • Boehringer Ingelheim International GmbH. (n.d.). Decentralised Procedure Public Assessment Report Finalgon. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PharmaCompass. (n.d.). This compound Drug Information. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Retrieved from [Link]

  • Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]

  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • PubMed. (2003, March 5). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Emery Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • RSC Publishing. (n.d.). The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review. Retrieved from [Link]

Sources

Application Notes & Protocols: Development of a Stable Topical Formulation of Nicoboxil for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoboxil, the 2-butoxyethyl ester of nicotinic acid, is a rubefacient that induces vasodilation and is used topically for the relief of musculoskeletal pain.[1][2][3] Its mechanism of action is believed to involve the local irritation of the skin, leading to a counter-irritant effect that alleviates pain in underlying tissues.[1] this compound is often formulated in combination with nonivamide, a capsaicin analog, to produce a synergistic hyperemic effect.[1][4][5][6][7] The development of a stable and effective topical formulation of this compound is crucial for conducting preclinical animal studies to evaluate its safety and efficacy. This guide provides a comprehensive overview of the key considerations and detailed protocols for developing a stable topical formulation of this compound suitable for animal studies.

The rationale for developing a topical formulation for animal studies is to assess the local and systemic effects of this compound, evaluate its potential for skin irritation and sensitization, and determine its efficacy in relevant animal models of pain and inflammation.[8][9] The choice of formulation will significantly impact the drug's bioavailability, stability, and local tolerance.[8]

Pre-formulation Studies: The Foundation of a Stable Formulation

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.

Physicochemical Characterization of this compound

Key physicochemical properties of this compound to be characterized include:

  • Appearance: Visual inspection of the physical form (e.g., crystalline, amorphous) and color.

  • Melting Point: Determined using techniques like differential scanning calorimetry (DSC) to assess purity.

  • Solubility: Determining the solubility of this compound in a range of pharmaceutically acceptable solvents is critical for selecting appropriate excipients.[10] Solvents to consider include water, ethanol, propylene glycol, polyethylene glycols (PEGs), and various oils.

  • pKa: Understanding the ionization state of the molecule at different pH values is important for formulation stability and skin permeation.

  • Log P (Octanol-Water Partition Coefficient): This value provides an indication of the lipophilicity of this compound, which influences its ability to penetrate the stratum corneum.

Compatibility Studies

Compatibility studies are crucial to ensure that the chosen excipients do not degrade this compound or compromise the overall stability of the formulation. This is typically assessed by preparing binary mixtures of this compound with individual excipients and storing them under accelerated stability conditions (e.g., 40°C/75% RH).[11] The mixtures are then analyzed at specified time points for the appearance of degradants using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Formulation Development: Crafting the Optimal Delivery System

The choice of a suitable topical formulation—be it a cream, gel, or ointment—depends on the desired release characteristics, skin feel, and the nature of the animal model.

Rationale for Formulation Selection
  • Creams: Oil-in-water (O/W) or water-in-oil (W/O) emulsions that are cosmetically elegant and easy to apply. O/W creams are generally less greasy and more easily washed off.

  • Gels: Semisolid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. Gels are typically non-greasy and can provide a cooling sensation.

  • Ointments: Semisolid preparations that are typically anhydrous and greasy. They are occlusive and can enhance drug penetration.

For initial animal studies, a simple ointment or cream formulation is often preferred due to ease of preparation and application.

Trial Formulation Composition

The following table provides examples of starting formulations for a this compound cream and ointment. The percentages can be adjusted based on the pre-formulation study results and desired consistency.

Ingredient Function Cream (O/W) Formulation (% w/w) Ointment Formulation (% w/w)
This compoundActive Pharmaceutical Ingredient1.0 - 2.51.0 - 2.5
White PetrolatumOintment Base, Occlusive15.080.0 - 90.0
Cetyl AlcoholStiffening Agent, Emulsifier5.05.0
Stearyl AlcoholStiffening Agent, Emulsifier5.0-
Propylene GlycolHumectant, Penetration Enhancer10.05.0
Sodium Lauryl SulfateEmulsifying Agent1.0-
Purified WaterAqueous Phaseq.s. to 100-
MethylparabenPreservative0.1-
PropylparabenPreservative0.05-

Note: The selection of excipients should be guided by their function, compatibility with this compound, and their safety profile in the chosen animal species.[12][13][14]

Protocol for Preparation of a Trial O/W Cream Formulation
  • Oil Phase Preparation: In a suitable vessel, melt the white petrolatum, cetyl alcohol, and stearyl alcohol at approximately 70-75°C.

  • Add the this compound to the melted oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the methylparaben, propylparaben, and sodium lauryl sulfate in purified water and heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring. Homogenize the mixture using a high-shear mixer until a uniform emulsion is formed.

  • Cooling: Continue stirring the emulsion at a slower speed until it cools to room temperature.

  • Final Product: Package the cream in an appropriate inert container.

Physicochemical Characterization of Formulations

Once the trial formulations are prepared, they must be characterized to ensure they meet the desired quality attributes.

Test Methodology Acceptance Criteria
Appearance Visual inspectionHomogeneous, uniform color and consistency
pH pH meterWithin a range suitable for topical application (typically 4.5 - 6.5)
Viscosity Rotational viscometerConsistent viscosity across batches
Spreadability Parallel plate methodUniform and easy to spread
Drug Content Validated HPLC method90% - 110% of the label claim

Analytical Method Development and Validation

A robust and validated analytical method is essential for the accurate quantification of this compound in the formulation and for stability testing.[15] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[16][17][18][19]

Protocol: HPLC Method for Quantification of this compound
  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 262 nm

  • Column Temperature: 30°C

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.[20]

Stability Testing: Ensuring Product Integrity Over Time

Stability testing is performed to determine the shelf-life of the formulation and to identify any potential degradation products.[11][21] Studies should be conducted according to ICH guidelines.[20]

Protocol: 3-Month Accelerated Stability Study
  • Storage Conditions: Store the formulation in its final container at accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).

  • Testing Time Points: Analyze the samples at 0, 1, 2, and 3 months.

  • Parameters to be Tested:

    • Appearance

    • pH

    • Viscosity

    • Assay of this compound

    • Related substances (degradation products)

The results of the stability study will provide crucial information on the formulation's stability and help in the selection of the final formulation for animal studies.

Animal Study Protocols: Evaluating Safety and Efficacy

Prior to conducting efficacy studies, it is essential to assess the skin irritation and sensitization potential of the formulation. All animal studies must be conducted in compliance with relevant ethical guidelines and regulations.[22][23]

Workflow for Topical Formulation Development and Animal Testing

Caption: Workflow from formulation to animal testing.

Protocol: Skin Irritation Study in Rabbits (Modified Draize Test)

This test assesses the potential of the formulation to cause irreversible skin damage.

  • Animal Model: Albino rabbits are commonly used for this test.[24]

  • Procedure:

    • Twenty-four hours before the test, clip the fur from a small area on the backs of the rabbits.

    • Apply a 0.5 g or 0.5 mL dose of the test formulation to one site and a control (vehicle) to an adjacent site.

    • Cover the application sites with a gauze patch and secure with tape.

    • After a 4-hour exposure period, remove the patches and wash the skin to remove any residual test substance.

  • Observation: Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.[24] Scoring is typically done on a scale of 0 (no reaction) to 4 (severe reaction).

Protocol: Efficacy Study in a Rodent Model of Inflammatory Pain

This protocol outlines a general approach; the specific model will depend on the therapeutic indication. The Complete Freund's Adjuvant (CFA)-induced inflammation model in rats is a common model for tonic inflammatory pain.[25][26]

  • Animal Model: Adult Sprague-Dawley rats.[26]

  • Induction of Inflammation: Inject CFA into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

  • Treatment: At a predetermined time after CFA injection (e.g., 24 hours), topically apply the this compound formulation or vehicle control to the inflamed paw.

  • Efficacy Assessment: Measure pain responses at various time points after treatment. Common methods include:

    • Thermal Hyperalgesia: Using a plantar test device to measure paw withdrawal latency to a radiant heat source.

    • Mechanical Allodynia: Using von Frey filaments to measure the paw withdrawal threshold to a mechanical stimulus.

  • Data Analysis: Compare the pain responses between the this compound-treated and vehicle-treated groups to determine the analgesic efficacy.

Conclusion

The development of a stable and effective topical formulation of this compound for animal studies is a multi-step process that requires careful consideration of its physicochemical properties, the selection of appropriate excipients, and rigorous characterization and stability testing. The protocols provided in this guide offer a framework for researchers to develop a high-quality formulation suitable for preclinical evaluation. Adherence to scientific principles and regulatory guidelines is paramount to ensure the generation of reliable and reproducible data that will support the further development of this compound as a therapeutic agent.

References

  • This compound | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com . PharmaCompass.com. Available at: [Link]

  • Alternative Methods to Animal Studies for the Evaluation of Topical/Transdermal Drug Delivery Systems - PubMed . PubMed. Available at: [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PubMed Central . PubMed Central. Available at: [Link]

  • Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products - PMC - PubMed Central . PubMed Central. Available at: [Link]

  • Does it require testing each topical formulation of our drug in laboratory animals, if drug has showed potential at some concentrations? | ResearchGate . ResearchGate. Available at: [Link]

  • ICH Stability Guidelines | LSC Group® . LSC Group®. Available at: [Link]

  • This compound/Nonivamide - Drug Targets, Indications, Patents - Patsnap Synapse . Patsnap Synapse. Available at: [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - ResearchGate . ResearchGate. Available at: [Link]

  • Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies . Dow Development Labs. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma . AMSbiopharma. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]

  • Annex 10 - ICH . World Health Organization. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES - SNS Courseware . SNS Courseware. Available at: [Link]

  • The effect of local/topical analgesics on incisional pain in a pig model - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Antimicrobial Peptide Sublancin Skin Sensitization and Irritation Assessment in Guinea Pigs and Rabbits - MDPI . MDPI. Available at: [Link]

  • 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem . PubChem. Available at: [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial - PubMed . PubMed. Available at: [Link]

  • Mechanisms of Topical Analgesics in Relieving Pain in an Animal Model of Muscular Inflammation - Oxford Academic . Oxford Academic. Available at: [Link]

  • Mechanisms of topical analgesics in relieving pain in an animal model of muscular inflammation - PubMed . PubMed. Available at: [Link]

  • Topical rubefacients for acute and chronic pain in adults - PMC - PubMed Central . PubMed Central. Available at: [Link]

  • Analgesic synergy between topical opioids and topical non-steroidal anti-inflammatory drugs in the mouse model of thermal pain - PubMed . PubMed. Available at: [Link]

  • Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene . International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Topical Medication Excipients & Ingredients - Univar Solutions . Univar Solutions. Available at: [Link]

  • Excipient Choices and Why They Matter in Topical Formulations - ONdrugDelivery . ONdrugDelivery. Available at: [Link]

  • Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC - PubMed Central . PubMed Central. Available at: [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PubMed Central . PubMed Central. Available at: [Link]

  • This compound (1322-29-8, 13912-80-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart . Chemchart. Available at: [Link]

  • CAS No : 13912-80-6 | Product Name : this compound - API - Pharmaffiliates . Pharmaffiliates. Available at: [Link]

  • Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound DE/H/3291/001/DC Applicant: Boehringer Ingelheim International GmbH - Amazon S3 . Amazon S3. Available at: [Link]

  • Fast Screening Methods for the Analysis of Topical Drug Products - MDPI . MDPI. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI . MDPI. Available at: [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs - MDPI . MDPI. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione . Hovione. Available at: [Link]

  • Analytical Strategies for Atenolol Quantification in Pharmaceuticals . Pharmaceutical Methods. Available at: [Link]

Sources

Application Note: Preclinical Evaluation of Nicoboxil-Induced Skin Irritation using Rodent and Porcine Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicoboxil, a nicotinic acid ester, is a widely used topical rubefacient that induces localized vasodilation, creating a sensation of warmth.[1][2] It is a key active ingredient in topical preparations for the relief of musculoskeletal pain.[1][3] The therapeutic effect of this compound is intrinsically linked to its ability to cause a localized, controlled inflammatory response, or "irritation." This response is primarily mediated by the release of prostaglandins, such as Prostaglandin D2 (PGD2), which leads to vasodilation and increased blood flow.[3] Understanding and characterizing this irritant potential is critical during drug development to ensure an optimal balance between therapeutic efficacy and user comfort and safety.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of preclinical animal models to study the skin irritation effects of this compound. It details the rationale behind model selection, provides step-by-step protocols for key assays, and outlines modern, quantitative methods for assessing skin responses. The focus is on providing a robust framework for generating reliable and translatable data for safety and efficacy assessments.

Part 1: Rationale for Animal Model Selection

The selection of an appropriate animal model is the cornerstone of any preclinical dermal safety study. While historical tests like the Draize rabbit test are now largely superseded by more ethical and scientifically relevant methods, the fundamental need for in vivo models persists.[4][5][6][7] The choice of species should be guided by the anatomical and physiological similarities of its skin to human skin.

Key Considerations for Model Selection:

  • Skin Similarity to Humans: This includes epidermal and dermal thickness, hair follicle density, and vascular response.[8]

  • Ethical Considerations: Adherence to the principles of the 3Rs (Replacement, Reduction, Refinement) is paramount.

  • Study Objective: Screening studies may utilize smaller, more rapid models, while definitive safety assessments require models with higher translational relevance.

For studying this compound, a tiered approach is recommended, often starting with a rodent model for initial screening, followed by a more translationally relevant large animal model for definitive characterization.

Animal Model Primary Use Advantages Disadvantages Translational Relevance
Mouse (e.g., BALB/c) Initial Screening, Mechanistic StudiesCost-effective, well-characterized immune system, rapid turnaround, established protocols (MEST).[9][10][11]Thin skin, higher hair density, less predictive of human response magnitude.[8]Low to Moderate
Rat (e.g., Sprague-Dawley) Screening, Sub-acute StudiesLarger surface area than mice, allows for more extensive bioinstrumentation.Skin is structurally different from human skin.Low to Moderate
Rabbit (e.g., New Zealand White) Historical Gold Standard (OECD 404)Highly sensitive to irritants, extensive historical database.[12]Over-predicts human irritation, significant ethical concerns leading to reduced use.[7][13]Moderate (with caution)
Göttingen Minipig Definitive Safety & EfficacyHigh anatomical and physiological similarity to human skin (epidermal thickness, collagen structure, vascularization).[14][15] Ideal for long-term studies and bioinstrumentation.[16][17]Higher cost, longer study duration, requires specialized housing and handling.High

Based on this comparison, a practical workflow involves using the Mouse Ear Swelling Test (MEST) for initial screening of different this compound formulations and concentrations, followed by a definitive study using the Göttingen Minipig to characterize the lead formulation's irritation profile with high translational value.

Part 2: Experimental Protocols & Methodologies

Ethical conduct and animal welfare must be the priority in all procedures. All protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 2.1: Mouse Ear Swelling Test (MEST) for Acute Irritation

The MEST is a sensitive and quantitative method for assessing acute skin irritation.[10][11]

Objective: To determine the dose-response relationship of this compound-induced acute skin irritation and inflammation.

Materials:

  • Animals: Female BALB/c mice, 6-8 weeks old.[11]

  • Test Substance: this compound formulations at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.5% w/w).

  • Vehicle Control: The formulation base without this compound.

  • Positive Control: 1% Sodium Lauryl Sulfate (SLS) or a low concentration of Croton Oil.

  • Equipment: Digital micrometer (spring-loaded), micropipettes.

Step-by-Step Procedure:

  • Acclimatization: House animals for at least 5 days prior to the study under standard conditions.

  • Baseline Measurement: On Day 0, measure the thickness of both ears of each mouse using a digital micrometer. Take three measurements per ear and average the values.[9]

  • Substance Application:

    • Divide mice into treatment groups (n=5 per group): Vehicle, Positive Control, and this compound concentrations.

    • Apply 20 µL of the assigned test substance or control to the dorsal surface of the right ear. The left ear remains untreated or receives the vehicle as an internal control.[18]

  • Post-Application Measurements: Measure the thickness of both ears at 1, 4, 24, 48, and 72 hours post-application.[9][18]

  • Data Calculation: Calculate the Ear Thickness Increase (ETI) for each time point:

    • ETI (mm) = (Thickness at time t - Baseline thickness)

    • The response is often expressed as the mean ETI ± standard error.

Protocol 2.2: Dorsal Skin Irritation Model in the Göttingen Minipig

This model provides a robust platform for comprehensive evaluation, closely mimicking human skin responses.[14][15][16]

Objective: To characterize the time-course and severity of this compound-induced skin irritation using clinical scoring and non-invasive bioengineering techniques.

Materials:

  • Animals: Male Göttingen Minipigs, 3-4 months old.[19]

  • Test Substance: Lead this compound formulation.

  • Vehicle Control: Formulation base.

  • Equipment: Dermal abrasion tool (if required by protocol), occlusion patches, Laser Doppler Flowmeter, Tewameter® (for TEWL), digital camera, skin biopsy punches.

Step-by-Step Procedure:

  • Acclimatization: House animals individually for at least one week.

  • Site Preparation: On Day -1, clip the hair from the dorsal flank region. Demarcate 2x2 cm test sites with a permanent marker.

  • Baseline Measurements: On Day 0, prior to application, perform baseline measurements at each site:

    • Visual Scoring: Grade erythema and edema using a standardized scale (e.g., a modified Draize scale).

    • Blood Flow: Measure cutaneous blood flow using Laser Doppler Flowmetry.[20][21][22]

    • Barrier Function: Measure Transepidermal Water Loss (TEWL).[23][24][25]

  • Substance Application:

    • Apply a defined amount (e.g., 50 mg/cm²) of the this compound formulation or vehicle to the designated sites.

    • Cover the sites with a semi-occlusive patch for a defined period (e.g., 4 hours), consistent with OECD Guideline 404 principles.[26][27]

  • Post-Application Assessments: After patch removal, perform assessments (Visual Scoring, Laser Doppler, TEWL) at 1, 24, 48, and 72 hours.

  • Endpoint Analysis (Optional): At 72 hours, collect full-thickness skin biopsies for histopathological analysis to assess cellular infiltration, vasodilation, and epidermal changes.[28]

Part 3: Data Interpretation & Mechanistic Insights

A multi-faceted approach to data collection provides a comprehensive picture of this compound's effect.

  • Visual Scores (Erythema/Edema): Provide a qualitative but essential measure of the visible inflammatory response.

  • Laser Doppler Flowmetry: This non-invasive technique quantifies the primary pharmacological effect of this compound—vasodilation—by measuring red blood cell flux in the dermal microvasculature.[20][29][30] A rapid, dose-dependent increase in blood flow is expected.

  • Transepidermal Water Loss (TEWL): An elevated TEWL reading indicates a disruption of the stratum corneum's barrier function, a key indicator of irritation.[25][31][32]

  • Histopathology: Microscopic examination reveals the underlying cellular events, such as perivascular infiltrates (neutrophils, lymphocytes), vasodilation, and epidermal changes like spongiosis (intracellular edema).[28][33]

Proposed Signaling Pathway for this compound-Induced Irritation

This compound's action involves a cascade of events beginning with its enzymatic conversion in the skin and culminating in neurogenic inflammation. The vasodilation is primarily driven by the release of prostaglandins.[3] Concurrently, sensory nerve activation can lead to the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), which further contribute to vasodilation and plasma extravasation.[34][35][36][37][38]

Nicoboxil_Pathway NICO This compound Application KER Keratinocytes NICO->KER Penetration NERVE Sensory Nerve (C-fiber) NICO->NERVE Activates PG Prostaglandins (PGD2, PGE2) KER->PG Stimulates Synthesis VESSEL Dermal Blood Vessel PG->VESSEL Acts on NEURO Neuropeptides (Substance P, CGRP) NERVE->NEURO Release NEURO->VESSEL Acts on VASO Vasodilation & Increased Permeability VESSEL->VASO ERY Erythema (Redness) & Edema (Swelling) VASO->ERY

Caption: Proposed signaling cascade of this compound-induced skin irritation.

Part 4: Integrated Preclinical Workflow

A logical, tiered workflow ensures efficient use of resources while building a comprehensive data package.

Workflow START Start: New this compound Formulation Concept SCREEN Phase 1: Screening (Mouse Ear Swelling Test) START->SCREEN EVAL1 Evaluate Dose-Response & Compare Formulations SCREEN->EVAL1 LEAD Select Lead Formulation EVAL1->LEAD Acceptable Profile REFORM Reformulate / Optimize Dose EVAL1->REFORM Unacceptable Profile DEFINITIVE Phase 2: Definitive Assessment (Göttingen Minipig Model) LEAD->DEFINITIVE ASSESS Comprehensive Evaluation: - Visual Scores - Laser Doppler - TEWL - Histopathology DEFINITIVE->ASSESS EVAL2 Characterize Irritation Profile & Safety Margin ASSESS->EVAL2 END End: Data for Regulatory Submission EVAL2->END Safe & Efficacious EVAL2->REFORM Safety Concern REFORM->SCREEN

Caption: Tiered workflow for preclinical evaluation of this compound irritation.

Conclusion

The preclinical assessment of this compound's effect on skin is a nuanced process that requires careful model selection and the application of multiple assessment techniques. By employing a tiered approach, beginning with a rapid screening model like the MEST and progressing to a highly translational model such as the Göttingen minipig, researchers can efficiently characterize the irritation profile of novel formulations. Integrating non-invasive, quantitative measures like Laser Doppler Flowmetry and TEWL with traditional clinical scoring and histopathology provides a robust and comprehensive dataset essential for both ensuring product safety and substantiating therapeutic claims.

References

  • Evaluation of skin blood flow by laser Doppler flowmetry. PubMed. Available at: [Link]

  • Understanding Laser Doppler Flowmetry for Microcirculation Assessment. Perimed. Available at: [Link]

  • Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. Frontiers in Physiology. Available at: [Link]

  • Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. PMC - PubMed Central. Available at: [Link]

  • Laser Doppler measurement of cutaneous blood flow. Semantic Scholar. Available at: [Link]

  • Histology of irritant contact dermatitis skin lesion: acanthotic... ResearchGate. Available at: [Link]

  • Calcitonin gene-related peptide, neurokinin A and substance P: effects on nociception and neurogenic inflammation in human skin and temporal muscle. PubMed. Available at: [Link]

  • The Noninvasive Mouse Ear Swelling Assay. CDC. Available at: [Link]

  • Mouse Ear Swelling Test. ResearchGate. Available at: [Link]

  • Mouse ear swelling test. Grokipedia. Available at: [Link]

  • The Noninvasive Mouse Ear Swelling Assay. CDC. Available at: [Link]

  • Transepidermal water loss and skin conductance as barrier integrity tests. PubMed. Available at: [Link]

  • A Mouse Ear Model for Allergic Contact Dermatitis Evaluation. JoVE. Available at: [Link]

  • Skin remodeling and wound healing in the Gottingen minipig following exposure to sulfur mustard. PMC - NIH. Available at: [Link]

  • Skin Irritation and Corrosion. PETA. Available at: [Link]

  • Revisiting the role of Substance P and CGRPα. PMC - NIH. Available at: [Link]

  • Non-animal testing strategies for assessment of the skin corrosion and skin irritation potential of ingredients and finished products. PubMed. Available at: [Link]

  • The Role of Göttingen Minipigs in Dermal Drug Development. Andrew Makin Preclinical Consulting. Available at: [Link]

  • In vivo characterization of minipig skin as a model for dermatological research using multiphoton microscopy. PMC - PubMed Central. Available at: [Link]

  • The Goettingen minipig as an experimental model in wound-healing studies. PMC - NIH. Available at: [Link]

  • A Pig Model to Assess Skin Lesions after Apomorphine Application. MDPI. Available at: [Link]

  • The role of substance P in neurogenic inflammation. ResearchGate. Available at: [Link]

  • Neurogenic inflammation: Role of substance P. ResearchGate. Available at: [Link]

  • Transepidermal water loss (TEWL): Environment and pollution—A systematic review. PMC - NIH. Available at: [Link]

  • The effect of local application of nonivamide/nicoboxil (FinalgonR) on random-pattern skin flap survival after nipple-sparing mastectomy and breast reconstruction with tissue expander. PMC - NIH. Available at: [Link]

  • Biochemistry, Substance P. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Non-animal testing strategies for assessment of the skin corrosion and skin irritation potential of ingredients and finished products. Episkin. Available at: [Link]

  • (PDF) Non-animal testing strategies for assessment of the skin corrosion and skin irritation potential of ingredients and finished products. ResearchGate. Available at: [Link]

  • DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES. Slideshare. Available at: [Link]

  • Full article: Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticides. Taylor & Francis Online. Available at: [Link]

  • Human-Based Skin Irritation Tests Can Replace Animals in Safety Evaluation of Medical Devices. Physicians Committee for Responsible Medicine. Available at: [Link]

  • Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults. Cochrane Library. Available at: [Link]

  • A review on transepidermal water loss (tewl) measurement. Grokipedia. Available at: [Link]

  • Skin Irritation. ECETOC. Available at: [Link]

  • OECD 404: Acute Dermal Irritation/Corrosion. Nucro-Technics. Available at: [Link]

  • OECD Guideline for the Testing of Chemicals 404. OECD. Available at: [Link]

  • EEMCO guidance for the assessment of transepidermal water loss in cosmetic sciences. CNGBdb. Available at: [Link]

  • OECD tests for skin and eye irritation: methods, regulatory requirements and in vitro alternatives. Filab. Available at: [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. PMC - PubMed Central. Available at: [Link]

  • This compound/Nonivamide. Patsnap Synapse. Available at: [Link]

  • Topical rubefacients for acute and chronic pain in adults. PMC - PubMed Central. Available at: [Link]

  • Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. PubMed. Available at: [Link]

  • Inflammatory Dermpath 101 (A Beginner's Guide to Diagnosing Skin Rashes for Non-Dermatopathologists). YouTube. Available at: [Link]

  • Histology of skin tissues after 21-day toxicity study period. ResearchGate. Available at: [Link]

  • Environmental Analysis Health and Toxicology. Environmental Analysis Health and Toxicology. Available at: [Link]

  • The Cellular Inflammatory Response in Nicotinate Skin Reactions. PubMed. Available at: [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspe. JPR. Available at: [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. PMC - PubMed Central. Available at: [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. PubMed. Available at: [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. PubMed. Available at: [Link]

Sources

Application of Nicoboxil in studying microcirculation in ex vivo tissue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Nicoboxil in Studying Microcirculation in Ex Vivo Tissue

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to study microvascular reactivity in ex vivo tissue models. This application note moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the protocols and the rationale behind experimental design choices to ensure robust and reproducible outcomes.

Introduction: The Intersection of this compound and Ex Vivo Microcirculation Research

The microcirculation, a complex network of vessels typically under 100 μm in diameter, is the primary site of nutrient and oxygen exchange between blood and tissue.[1][2] Its dysfunction is a hallmark of numerous pathologies, including ischemia, inflammation, and metabolic disorders. Consequently, agents that modulate microvascular perfusion are of significant interest in pharmacology.

This compound, a nicotinic acid ester, is a potent topical vasodilator known for its rubefacient (warming and reddening) effects.[3] It is frequently combined with other agents like nonivamide to treat musculoskeletal pain by enhancing local blood flow.[4][5] The primary mechanism of this compound involves the localized release of prostaglandins, particularly Prostaglandin D2 (PGD2), which act on vascular smooth muscle to induce vasodilation and increase perfusion.[4]

Studying such agents requires models that bridge the gap between simplistic in vitro cell cultures and complex, often confounding, in vivo systems. Ex vivo perfused tissue models offer an ideal platform, allowing for the study of intact human tissue in a highly controlled environment.[6][7][8] These models, particularly those using human skin flaps from surgical waste, maintain physiological responses and tissue architecture, providing a powerful tool for investigating the direct effects of compounds like this compound on the microvasculature.[6][7][9][10]

Core Principle: The Mechanism of this compound-Induced Vasodilation

Understanding the signaling cascade initiated by this compound is fundamental to designing and interpreting any study of its effects. While often part of a combination therapy, this compound's primary contribution to vasodilation is through the prostaglandin pathway.

Upon topical application and diffusion into the skin, this compound stimulates local cells, likely including keratinocytes and endothelial cells, to synthesize and release Prostaglandin D2 (PGD2). PGD2 then binds to its receptors (DP1 and DP2) on adjacent vascular smooth muscle cells. This binding event triggers a downstream signaling cascade involving G-proteins and the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately leading to the dephosphorylation of myosin light chains. This prevents the interaction of myosin and actin filaments, resulting in smooth muscle relaxation, vessel dilation (vasodilation), and a subsequent increase in localized blood flow.[4] This cascade is distinct from, but complementary to, other vasodilatory pathways like the nitric oxide (NO) system.[11][12][13]

Nicoboxil_Pathway This compound This compound (Topical Application) SkinCells Epidermal/Dermal Cells This compound->SkinCells Stimulates PGD2 Prostaglandin D2 (PGD2) Release SkinCells->PGD2 DP_Receptor DP1/DP2 Receptors (on Smooth Muscle Cell) PGD2->DP_Receptor Binds to Signaling Intracellular Signaling (↑ cAMP) DP_Receptor->Signaling MLCP Myosin Light Chain Phosphatase (MLCP) Activation Signaling->MLCP Relaxation Smooth Muscle Relaxation MLCP->Relaxation Causes Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Design: The Ex Vivo Human Skin Flap Perfusion Model

The protocol outlined below utilizes a human fascio-cutaneous flap, often obtainable as surgical waste from abdominoplasty procedures, offering a highly relevant human tissue model.[6][9] The system is designed to maintain tissue viability for an extended period, allowing for longitudinal data collection.[6]

Workflow_Diagram A 1. Tissue Acquisition (Human Abdominal Pannus) B 2. Vessel Isolation & Cannulation (Superficial Inferior Epigastric Artery) A->B C 3. Bioreactor Integration (Connect to Perfusion Circuit) B->C D 4. Equilibration (Stabilize Flow, Pressure, Temp.) C->D E 5. Baseline Assessment (Videomicroscopy, LSCI) D->E F 6. This compound Application (Topical, Vehicle Control) E->F G 7. Post-Application Monitoring (Time-course measurements) F->G H 8. Data Analysis (Quantify PVD, MFI, Perfusion) G->H I 9. Viability Confirmation (Histology, Stress Test) H->I

Caption: Experimental workflow for studying this compound in an ex vivo model.

Detailed Protocols

Part 1: Tissue Preparation and Perfusion System Setup
  • Rationale: The primary objective is to mimic physiological conditions to keep the tissue viable and responsive. This requires sterile technique, a nutrient-rich perfusate, and precise control over hemodynamic parameters.

  • Tissue Acquisition: Obtain a human abdominal pannus from an abdominoplasty procedure under appropriate ethical approval. Transport the tissue to the laboratory immediately in cold, sterile physiological salt solution (PSS).

  • Vessel Identification and Cannulation: Under a dissecting microscope, carefully isolate and dissect a perforator of the superficial inferior epigastric artery. Ligate distal branches to create a closed circuit. Insert and secure an appropriately sized cannula (e.g., 0.3-0.4 mm inner diameter) into the artery.[14]

  • Bioreactor Integration: Connect the cannulated tissue to a sterile perfusion bioreactor system. The system should be capable of controlling and monitoring pressure, flow rate, and temperature in real-time.[6][15]

  • Perfusate Composition: Use an enriched cell culture medium as the perfusate. A suitable composition includes Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and hydrocortisone.[16] Ensure the perfusate is warmed to 37°C and oxygenated (95% O₂ / 5% CO₂).

  • Equilibration: Begin perfusion at a low flow rate (e.g., 0.3-0.5 mL/min) and allow the system to equilibrate for at least 60-90 minutes.[14] During this time, monitor for leaks and ensure perfusion pressure stabilizes within a physiological range. The goal is to achieve steady-state before any experimental intervention.

Part 2: Viability and Reactivity Validation
  • Rationale: Before applying the test compound, it is crucial to validate that the vascular network is viable and functional. This step serves as an internal control, ensuring that any observed effects are due to the compound and not tissue degradation.

  • Baseline Viability: Perform baseline microcirculatory imaging (see Part 4). A healthy preparation will show continuous flow in a significant proportion of capillaries.

  • Vascular Reactivity Test: Introduce a known vasoconstrictor (e.g., epinephrine) into the perfusate and observe for a decrease in microvascular flow. After a washout period, introduce a known vasodilator (e.g., papaverine) and observe for an increase in flow.[6] This confirms the smooth muscle is responsive.

Part 3: this compound Application
  • Rationale: A dose-response relationship provides more compelling evidence than a single concentration. A vehicle control is essential to rule out effects from the cream/solution base itself.

  • Preparation of this compound: Prepare a series of concentrations of this compound in a suitable topical vehicle (e.g., a standard cream base). A vehicle-only preparation will serve as the negative control.

  • Baseline Data Collection: Prior to application, acquire baseline microcirculation data for at least 15-20 minutes from several regions of interest (ROIs) on the skin surface.

  • Topical Application: Apply a standardized amount of the this compound cream or vehicle control to a defined area on the skin surface.

  • Time-Course Monitoring: Immediately begin continuous or serial data acquisition from the treated area. Monitor for at least 60 minutes, as the vasodilatory effect may have a specific onset and duration.[17]

Part 4: Microcirculation Imaging and Data Analysis
  • Rationale: Employing quantitative imaging techniques is critical for objective assessment. A combination of direct visualization (videomicroscopy) and perfusion measurement (laser speckle) provides a comprehensive view of the microvascular response.

  • Videomicroscopy:

    • Technique: Use a handheld sidestream dark-field (SDF) or incident dark-field (IDF) videomicroscope to visualize red blood cell movement within capillaries.[1][18] These techniques use specific wavelengths of light that are absorbed by hemoglobin, making red blood cells visible against a dark background.

    • Data Acquisition: Record short video clips (e.g., 20 seconds) from multiple ROIs at each time point. Avoid applying excessive pressure with the probe, as this can artificially stop blood flow.[19]

    • Analysis: Analyze the videos (manually or using automated software[20]) to determine the following parameters[1]:

      • Total Vessel Density (TVD): Total length of visible vessels per unit area.

      • Proportion of Perfused Vessels (PPV): The percentage of vessels with continuous red blood cell flow.

      • Perfused Vessel Density (PVD): The total length of perfused vessels per unit area (TVD x PPV).

      • Microvascular Flow Index (MFI): An ordinal score (0=no flow, 1=intermittent, 2=sluggish, 3=normal) averaged across all visible vessels.

  • Laser Speckle Contrast Imaging (LSCI):

    • Technique: LSCI provides a real-time, 2D map of tissue perfusion.[21] It works by illuminating the tissue with laser light and analyzing the resulting "speckle" pattern, which is blurred by the movement of red blood cells. Greater movement (i.e., higher blood flow) results in more blurring and is quantified as higher perfusion.

    • Data Acquisition: Capture images or videos of the speckle contrast over the entire ROI.

    • Analysis: Quantify the average perfusion in Arbitrary Perfusion Units (APU) within the ROI at each time point. Calculate the percentage change from baseline.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. A dose-response relationship can be effectively presented in a table.

This compound ConcentrationBaseline PVD (mm/mm²)Peak PVD (mm/mm²)% Change in PVDBaseline MFIPeak MFI% Change in LSCI Perfusion
Vehicle Control12.5 ± 0.812.7 ± 0.9+1.6%2.9 ± 0.12.9 ± 0.1+2.1%
0.1% this compound12.3 ± 0.714.8 ± 1.0+20.3%2.8 ± 0.23.0 ± 0.1+25.5%
0.5% this compound12.6 ± 0.917.1 ± 1.1+35.7%2.9 ± 0.13.0 ± 0.0+41.2%
1.0% this compound12.4 ± 0.618.2 ± 1.2+46.8%2.9 ± 0.13.0 ± 0.0+55.8%
(Note: Data are hypothetical and for illustrative purposes only)

Expected Outcome: A dose-dependent increase in PVD, MFI, and LSCI perfusion units following the application of this compound, with minimal change observed in the vehicle control group. The time to peak effect and the duration of the response are also valuable parameters to report.

Conclusion

The combination of this compound as a pharmacological tool with an ex vivo perfused human skin model provides a robust and clinically relevant system for studying microvascular reactivity. This approach allows for the detailed, quantitative assessment of vasodilatory effects while controlling for systemic variables. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to advance the development of vasoactive drugs and therapies.

References

  • WHS - A Novel Ex Vivo Human Fascio cutaneous Flap Perfusion Model to Investigate Skin Injuries. (n.d.). Aperio.
  • Flowskin®, a perfused human skin model on a platform - Genoskin. (2020, October 28). Genoskin. Retrieved from [Link]

  • Development Of An Ex Vivo Human Skin Perfusion Model For Radiation Induced Fibrosis. (2024, April). Plastic Surgery Research Council. Retrieved from [Link]

  • Establishment Of An Innovative Ex-vivo Full Thickness Human Skin Perfusion Model To Study Uv Rays Induced Skin Damage. (n.d.). Plastic Surgery Research Council. Retrieved from [Link]

  • The effect of local application of nonivamide/nicoboxil (FinalgonR) on random-pattern skin flap survival after nipple-sparing mastectomy and breast reconstruction with tissue expander. (n.d.). PMC - NIH. Retrieved from [Link]

  • Development Of An Ex Vivo Human Skin Perfusion Platform For Tumor Modeling. (2024, April 19). Plastic Surgery Research Council. Retrieved from [Link]

  • Image-Based Experimental Measurement Techniques to Characterize Velocity Fields in Blood Microflows. (n.d.). Frontiers. Retrieved from [Link]

  • A guide to human in vivo microcirculatory flow image analysis. (2016, February 10). PMC - PubMed Central. Retrieved from [Link]

  • Is handheld video microscopy really the future of microcirculation monitoring?. (2023, September 12). PMC. Retrieved from [Link]

  • Role of nitric oxide signal transduction pathway in regulation of vascular tone. (n.d.). PubMed. Retrieved from [Link]

  • Perfusion and endothelialization of engineered tissues with patterned vascular networks. (n.d.). Nature Protocols. Retrieved from [Link]

  • Topical application of cream containing nonivamide and this compound does not enhance the performance of experienced cyclists during a 4-km time-trial. (n.d.). PubMed. Retrieved from [Link]

  • Protocol for the MicroRESUS study: The impact of circulatory shock and resuscitation on microcirculatory function and mitochondrial respiration after cardiovascular surgery. (2022, August 26). PMC - PubMed Central. Retrieved from [Link]

  • Image-Based Experimental Measurement Techniques to Characterize Velocity Fields in Blood Microflows. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspe. (2016, December 14). Journal of Pain Research. Retrieved from [Link]

  • Videomicroscopy as a tool for investigation of the microcirculation in the newborn. (n.d.). PubMed. Retrieved from [Link]

  • An automated method for analysis of microcirculation videos for accurate assessment of tissue perfusion. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Nitric Oxide Vasodilation Pathway. (2017, August 9). YouTube. Retrieved from [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. (n.d.). PubMed Central. Retrieved from [Link]

  • Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. (2006, January 11). Skin Research and Technology. Retrieved from [Link]

  • Protocol for assessing myogenic tone and perfusion pressure in isolated mouse kidneys. (2024, January 30). PMC - NIH. Retrieved from [Link]

  • In-vivo full-field measurement of microcirculatory blood flow velocity based on intelligent object identification. (2020, January 22). NIH. Retrieved from [Link]

  • Quantitative blood flow estimation in vivo by optical speckle image velocimetry. (2021, March 25). bioRxiv. Retrieved from [Link]

  • Blood flow distributions by microsphere deposition methods. (n.d.). Cardiovascular Research | Oxford Academic. Retrieved from [Link]

  • Niacin receptor activation improves human microvascular endothelial cell angiogenic function during lipotoxicity. (n.d.). PubMed. Retrieved from [Link]

  • Signal Transduction in Endothelium-Dependent Vasodilatation. (n.d.). PubMed. Retrieved from [Link]

  • Communication Is Key: Mechanisms of Intercellular Signaling in Vasodilation. (n.d.). PubMed. Retrieved from [Link]

  • A Case of Misdiagnosed Hepatic Sarcoidosis: Evaluating Ultrasound Resolution Microscopy for Differentiating Hepatic Sarcoidosis from Hepatocellular Carcinoma. (n.d.). MDPI. Retrieved from [Link]

  • Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) Protocol for the MicroRESUS study: The impact of circulatory shock and resuscitation on microcirculatory function and mitochondrial respiration after cardiovascular surgery. (2025, November 14). ResearchGate. Retrieved from [Link]

  • Ex vivo isolated human vessel perfusion system for the design and assessment of nanomedicines targeted to the endothelium. (n.d.). PubMed Central. Retrieved from [Link]

  • Ex vivo engineering of blood and lymphatic microvascular networks. (n.d.). PubMed Central. Retrieved from [Link]

  • Nonivamide/Nicoboxil Ointment in Acute Low Back Pain. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Engineered 3D Ex vivo Models to Recapitulate the Complex Stromal and Immune Interactions within the Tumor Microenvironment. (2023, December 19). Advanced Functional Materials. Retrieved from [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. (2015, April 30). PubMed. Retrieved from [Link]

  • Development of in vitro cardiovascular tissue models within capillary circuit microfluidic devices fabricated with 3D stereolithography printing. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • An ex vivo physiologic and hyperplastic vessel culture model to study intra-arterial stent therapies. (n.d.). NIH. Retrieved from [Link]

  • Evaluating the microcirculation in early phase clinical trials: novel methodologies and interventions. (2024, March 6). Scholarly Publications Leiden University. Retrieved from [Link]

Sources

Application Note: Nicoboxil as a Pharmacological Tool for the Investigation of Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to utilizing Nicoboxil, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, for inducing and studying neurogenic inflammation in preclinical models. It includes theoretical background, detailed experimental protocols, and data interpretation guidelines.

Introduction: Neurogenic Inflammation and the Role of TRPV1

Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma protein extravasation (edema), and sensitization of nociceptors.[1] This process is initiated by the activation of primary sensory nerve terminals, particularly unmyelinated C-fibers and thinly myelinated Aδ-fibers.[2][3] A key molecular player in this process is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel expressed on these sensory neurons.[1][2]

TRPV1 acts as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various chemical agonists.[2][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which triggers the release of pro-inflammatory neuropeptides from the sensory nerve endings.[2][5] The principal neuropeptides involved are Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[2][4]

  • CGRP is a potent vasodilator, acting directly on vascular smooth muscle cells.

  • Substance P primarily increases vascular permeability, leading to plasma extravasation.[4]

Together, the release of these neuropeptides orchestrates the classic signs of neurogenic inflammation: redness (flare) and swelling (edema).[3] Given its central role, TRPV1 has become a critical target for studying inflammatory pain and developing novel analgesic drugs.[1][4]

This compound: A Potent and Reliable TRPV1 Agonist

This compound, a nicotinic acid ester, is a potent agonist of the TRPV1 receptor. It is often used topically in combination with nonivamide (a capsaicinoid) to induce hyperemia and relieve musculoskeletal pain.[6][7] Its mechanism of action mirrors that of capsaicin, the pungent compound in chili peppers, by directly activating TRPV1 channels.[8] This activation reliably initiates the downstream cascade of neuropeptide release, making this compound an excellent pharmacological tool for inducing a controlled and reproducible neurogenic inflammatory response in experimental settings.

Advantages of using this compound in research:

  • Specificity: Directly targets TRPV1, allowing for the specific investigation of this pathway.

  • Potency: Induces a robust and measurable inflammatory response.

  • Reproducibility: Provides a consistent method for inducing neurogenic inflammation across various models.

Mechanism of Action: From TRPV1 Activation to Inflammation

The signaling pathway initiated by this compound is a well-characterized cascade.

G cluster_neuron Sensory Neuron Terminal cluster_vessel Blood Vessel This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds & Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Vesicles Vesicles (CGRP & Substance P) Ca_influx->Vesicles Triggers Fusion Release Neuropeptide Release (Exocytosis) Vesicles->Release CGRP CGRP Release->CGRP SP Substance P Release->SP Vasodilation Vasodilation (Flare) CGRP->Vasodilation Acts on Smooth Muscle Permeability Increased Permeability (Edema) SP->Permeability Acts on Endothelium

Figure 2: Experimental workflow for Laser Doppler Flowmetry (LDF) analysis.

Protocol 3: Measurement of Plasma Extravasation via Evans Blue Assay

  • Objective: To quantify the increase in vascular permeability (edema) in response to this compound.

  • Rationale: The Evans Blue assay is a classic and reliable method to measure plasma extravasation. [9]The dye binds to serum albumin, and its accumulation in the tissue is a direct measure of protein leakage from blood vessels. [9][10] Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the animal as described in Protocol 2.

  • Evans Blue Injection:

    • Inject Evans Blue dye (e.g., 50 mg/kg) intravenously via the tail vein or another suitable vessel. [9][11]Allow it to circulate for 5-10 minutes.

  • This compound Application:

    • Inject a small volume (e.g., 20-50 µL) of this compound solution intradermally into the prepared skin area.

  • Incubation:

    • Wait for a defined period (e.g., 20-30 minutes) to allow for extravasation to occur.

  • Tissue Collection and Dye Extraction:

    • Euthanize the animal and perform cardiac perfusion with saline to remove intravascular dye. [12] * Excise the skin injection site using a biopsy punch.

    • Extract the Evans Blue dye from the tissue by incubating it in formamide for 24-72 hours at 50-60°C. [11][12]

  • Quantification:

    • Centrifuge the formamide samples to pellet tissue debris.

    • Measure the absorbance of the supernatant using a spectrophotometer (typically at ~620 nm).

    • Quantify the amount of dye by comparing it to a standard curve. Results are expressed as µg of Evans Blue per mg of tissue.

  • Controls:

    • Vehicle Control: Inject the vehicle intradermally at a separate site to measure baseline leakage.

    • Positive Control: Inject a known permeability-inducing agent like Substance P or histamine. [12]

      Parameter Recommendation Rationale
      This compound Admin. Intradermal Injection Ensures localized and direct stimulation of sensory nerve endings.
      Evans Blue Dose 50 mg/kg, IV Standard dose that provides a strong signal without toxicity. [9][11]
      Perfusion Step Cardiac perfusion with saline Crucial for removing intravascular dye, ensuring that only extravasated dye is measured. [12]

      | Extraction Solvent | Formamide | Efficiently extracts Evans Blue from tissue for accurate quantification. [11][12]|

Data Interpretation and Troubleshooting

  • Dose-Response: It is crucial to perform a dose-response analysis for this compound in your specific model to identify the optimal concentration that yields a robust but sub-maximal response, allowing for the study of both potentiating and inhibitory agents. [13][14]* Desensitization: Prolonged or repeated application of TRPV1 agonists like this compound can lead to receptor desensitization or tachyphylaxis. [15]This is a key mechanistic feature of TRPV1 and should be considered in experimental design. This property can also be exploited to study the effects of sensory nerve depletion.

  • Variability: Biological variability is inherent in in vivo studies. Ensure adequate sample sizes, proper controls, and consistent experimental conditions to minimize variability. [16]

Conclusion

This compound is a valuable and reliable pharmacological tool for investigating the mechanisms of neurogenic inflammation. By specifically activating the TRPV1 pathway, it allows researchers to dissect the roles of sensory nerves, neuropeptides, and vascular responses in various physiological and pathological conditions. The protocols outlined in this note provide a robust framework for utilizing this compound in both in vitro and in vivo settings, enabling a deeper understanding of this fundamental inflammatory process.

References

  • Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons. Bio-protocol. Available at: [Link]

  • Functional aspects and mechanisms of TRPV1 involvement in neurogenic inflammation that leads to thermal hyperalgesia. Pflugers Archiv : European journal of physiology. Available at: [Link]

  • Neurogenic vasodilation in the rat hairy skin measured using a laser Doppler flowmeter. Life Sciences. Available at: [Link]

  • TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization. Protein & Cell. Available at: [Link]

  • Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release. STAR Protocols. Available at: [Link]

  • TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization. Hepatoma Research. Available at: [Link]

  • Role of the transient receptor potential vanilloid 1 in inflammation and sepsis. World Journal of Experimental Medicine. Available at: [Link]

  • Roles of TRPV1 and neuropeptidergic receptors in dorsal root reflex-mediated neurogenic inflammation induced by intradermal injection of capsaicin. Molecular Pain. Available at: [Link]

  • Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. Journal of the Korean Medical Science. Available at: [Link]

  • Laser Doppler Assessment of Vasomotor Axon Reflex Responsiveness to Evaluate Neurovascular Function. Frontiers in Neurology. Available at: [Link]

  • Protocol for DRG Neuron Preparation. ibidi. Available at: [Link]

  • Evaluation of Evans Blue extravasation as a measure of peripheral inflammation. protocols.io. Available at: [Link]

  • An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. Journal of Visualized Experiments. Available at: [Link]

  • Laser Doppler Assessment of Vasomotor Axon Reflex Responsiveness to Evaluate Neurovascular Function. Refubium - Freie Universität Berlin Repository. Available at: [Link]

  • Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release. ResearchGate. Available at: [Link]

  • A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Animal Models and Experimental Medicine. Available at: [Link]

  • An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. Journal of Visualized Experiments. Available at: [Link]

  • An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. Journal of Visualized Experiments. Available at: [Link]

  • Plasma Extravasation. Bio-protocol. Available at: [Link]

  • Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols. Available at: [Link]

  • Targeting the TRPV1 pain pathway in osteoarthritis of the knee. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • TRP Channels in Pain and Inflammation: Therapeutic Opportunities. The Journal of Pain. Available at: [Link]

  • Efficacy and safety of TRPV1-related preparations in the treatment of inflammatory arthralgia. Medicine. Available at: [Link]

  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Pain persists in mice lacking both Substance P and CGRPα signaling. eLife. Available at: [Link]

  • Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System. Journal of Neurotrauma. Available at: [Link]

  • Substance P release from rat dura mater is inversely correlated with CGRP release– experiments using glycerol trinitrate and anti-CGRP antibodies. The Journal of Headache and Pain. Available at: [Link]

  • Protocol for inducing inflammation and acute myelin degeneration in larval zebrafish. STAR Protocols. Available at: [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain. Available at: [Link]

  • Induction of Neuroinflammation and Brain Oxidative Stress by Brain-Derived Extracellular Vesicles from Hypertensive Rats. International Journal of Molecular Sciences. Available at: [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research. Available at: [Link]

  • TRPV1. Wikipedia. Available at: [Link]

  • Pain persists in mice lacking both Substance P and CGRPα signaling. bioRxiv. Available at: [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. European Journal of Pain. Available at: [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. Journal of Pain Research. Available at: [Link]

  • Laser Doppler flowmetry to measure changes in cerebral blood flow. Methods in Molecular Biology. Available at: [Link]

  • Study Details | NCT01708915 | Nonivamide/Nicoboxil Ointment in Acute Low Back Pain. ClinicalTrials.gov. Available at: [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspe. Journal of Pain Research. Available at: [Link]

  • (PDF) Clinical application of laser Doppler flowmetry in neurology. ResearchGate. Available at: [Link]

  • Substance P and Calcitonin Gene Related Peptide Mediate Pain in Chronic Pancreatitis and Their Expression is Driven by Nerve Growth Factor. The Journal of Pain. Available at: [Link]

  • Dose-Response Relationships. Merck Manual Professional Edition. Available at: [Link]

  • Elucidating the Ability of CGRP to Modulate Microvascular Events in Mouse Skin. Frontiers in Pharmacology. Available at: [Link]

  • How do dose-response relationships guide dosing decisions?. Patsnap Synapse. Available at: [Link]

  • TRPV1: A Potential Drug Target for Treating Various Diseases. Molecules. Available at: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia. Available at: [Link]

  • TRPV1 Receptors and Signal Transduction. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Available at: [Link]

Sources

Application Note: A Protocol for Assessing the Effect of Nicoboxil on Endothelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Endothelial cell proliferation is a cornerstone of angiogenesis, the formation of new blood vessels, which is critical in both physiological processes like wound healing and pathological conditions such as tumor growth.[1] Nicoboxil, a nicotinic acid derivative, is known clinically for its potent vasodilatory effects. Its mechanism involves pathways that could theoretically influence endothelial cell behavior. This application note presents a comprehensive protocol to investigate the potential effects of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs). We provide a robust, step-by-step methodology, from cell culture and treatment to a quantitative assessment of DNA synthesis using a BrdU incorporation assay. Furthermore, we outline approaches to explore the underlying molecular mechanisms, establishing a foundation for novel research into the pharmacological activities of this compound.

Introduction and Scientific Rationale

The vascular endothelium is a dynamic interface that actively participates in vascular homeostasis. The proliferation of endothelial cells (ECs) is a tightly regulated process essential for the development of new blood vessels.[2] Growth factors like Vascular Endothelial Growth Factor (VEGF) are potent stimulators of EC proliferation, acting through well-defined signaling cascades such as the MAPK and PI3K-Akt pathways to drive the cell cycle forward.[1][3][4]

This compound (2-butoxyethyl nicotinate) is a topical vasodilator. While its primary mechanism is not fully elucidated, related compounds like Nicorandil function through a dual mechanism: acting as a nitric oxide (NO) donor and opening ATP-sensitive potassium (K-ATP) channels.[5][6][7] Both pathways are significant in vascular biology. Nitric oxide, in particular, has a complex, context-dependent role in regulating endothelial cell proliferation.[8][9][10][11] The activation of guanylate cyclase by NO increases cGMP levels, a signaling pathway that can influence cell growth.[7][12]

Given these mechanistic overlaps, it is plausible that this compound may modulate endothelial cell proliferation. However, this effect has not been extensively studied. This guide provides the necessary protocols to systematically address this scientific question: Does this compound stimulate or inhibit endothelial cell proliferation, and through which potential signaling pathways?

This investigation is relevant for researchers in vascular biology and drug development, as it could uncover novel applications for this compound or similar compounds in pro- or anti-angiogenic therapies.

Experimental Design & Workflow

The overall experimental strategy is to culture primary endothelial cells, expose them to a range of this compound concentrations, and quantify changes in cell proliferation. The workflow includes determining optimal dosing, measuring DNA synthesis, and probing key signaling proteins.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis culture Culture & Expand HUVECs seed Seed HUVECs into 96-well plates culture->seed starve Serum Starve Cells (Synchronize Cell Cycle) seed->starve treat Treat with this compound (Dose-Response) & Controls starve->treat brdu_label Add BrdU Labeling Reagent treat->brdu_label fix Fix, Denature DNA, & Immunostain brdu_label->fix read Read Absorbance (450 nm) fix->read analyze Analyze Data & Calculate EC50/IC50 read->analyze western Optional: Western Blot for p-ERK, p-Akt, eNOS analyze->western If mechanistic study is pursued

Caption: High-level experimental workflow.

Materials and Reagents

Reagent/MaterialRecommended Source
Primary Human Umbilical Vein Endothelial Cells (HUVECs)Lonza, ATCC, or similar
Endothelial Cell Growth Medium (EGM™-2)Lonza
Endothelial Cell Basal Medium (EBM™-2)Lonza
Fetal Bovine Serum (FBS), Low-EndotoxinGibco
Trypsin/EDTA Solution (0.05%)Gibco
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco
This compoundSigma-Aldrich
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
VEGF-A (Human, Recombinant)R&D Systems
BrdU Cell Proliferation Assay Kit (Colorimetric)Millipore Sigma, Abcam
96-well flat-bottom tissue culture platesCorning
T-75 and T-25 tissue culture flasksCorning, Falcon

Detailed Experimental Protocols

Protocol 1: HUVEC Culture and Maintenance
  • Rationale: Primary HUVECs are a well-established and relevant model for studying endothelial cell biology.[13] Proper handling is crucial to maintain their phenotype and viability. Cells should be used at low passage numbers (P3-P7) to avoid senescence.

  • Procedure:

    • Prepare cell culture flasks by coating them with a suitable attachment factor like gelatin or fibronectin, if recommended by the cell supplier.

    • Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Do not submerge the cap.[14]

    • Transfer the cell suspension into a T-75 flask containing 15 mL of pre-warmed EGM™-2.[13]

    • Incubate at 37°C, 5% CO₂, and 95% humidity. For the first 24 hours, do not disturb the flask to allow for optimal attachment.[13]

    • Change the medium every 48 hours.

    • When cells reach 80-90% confluency, subculture them. Wash the monolayer with DPBS, then add 3-5 mL of Trypsin/EDTA and incubate for 1-3 minutes until cells detach.[15]

    • Neutralize the trypsin with an equal volume of EGM™-2, centrifuge the cell suspension, and resuspend the pellet for counting and replating.

Protocol 2: Cell Treatment for Proliferation Assay
  • Rationale: To accurately measure proliferation induced by a test compound, it is essential to first establish a quiescent state by reducing baseline growth. This is achieved by serum starvation, which synchronizes the cells in the G0/G1 phase of the cell cycle.

  • Procedure:

    • Seed HUVECs into a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of EGM™-2.

    • Incubate for 24 hours to allow for cell attachment.

    • Aspirate the growth medium and wash each well with DPBS.

    • Replace the medium with 100 µL of serum-free basal medium (EBM™-2) supplemented with 0.5% FBS.

    • Incubate for 12-24 hours to serum-starve the cells.

    • Prepare this compound stock solution (e.g., 100 mM in DMSO). Create serial dilutions in basal medium to achieve the final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.1% in all wells.

    • Prepare controls:

      • Vehicle Control: Basal medium + 0.1% DMSO.

      • Positive Control: Basal medium + 20 ng/mL VEGF-A.[16]

      • Negative Control: Basal medium only.

    • Carefully remove the starvation medium and add 100 µL of the prepared treatments and controls to the respective wells.

Protocol 3: BrdU Proliferation Assay (Colorimetric)
  • Rationale: The BrdU (5-bromo-2'-deoxyuridine) assay is a highly specific method for quantifying cell proliferation.[17] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporated BrdU is then detected with a specific antibody, providing a direct measure of DNA synthesis.[17][18]

  • Procedure:

    • Incubate the cells with this compound and controls for 24-48 hours. The optimal time should be determined empirically.

    • Following the manufacturer's instructions for the BrdU kit, add 10 µL of the BrdU labeling solution to each well.[19]

    • Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need optimization depending on the HUVEC doubling time.[17]

    • Carefully remove the media and fix/denature the cells by adding the provided fixing/denaturing solution for 30 minutes at room temperature.[19]

    • Remove the solution and wash the wells 3 times with the provided wash buffer.

    • Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.

    • Wash the wells 3 times.

    • Add the HRP-conjugated secondary antibody and incubate for 30 minutes.

    • Wash the wells 3 times.

    • Add TMB substrate and incubate in the dark for 15-30 minutes, or until a color change is apparent.[19]

    • Add the Stop Solution.

    • Read the absorbance on a microplate reader at 450 nm.

Data Analysis and Interpretation

The absorbance values are directly proportional to the amount of BrdU incorporated into the DNA, and thus, to the number of proliferating cells.

  • Normalization: Subtract the average absorbance of the "no cell" blank wells from all other readings.

  • Calculate Proliferation: Express the data as a percentage of the vehicle control.

    • % Proliferation = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the % Proliferation against the log of the this compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (concentration for 50% of maximal stimulation) or IC₅₀ (concentration for 50% inhibition).

Example Data Presentation:

TreatmentConcentrationAbsorbance (450 nm)% of Vehicle Control
Vehicle (0.1% DMSO)N/A0.520100%
Positive Control (VEGF)20 ng/mL1.150221%
This compound0.1 µM0.535103%
This compound1 µM0.680131%
This compound10 µM0.895172%
This compound100 µM0.710137%

Mechanistic Insights: Investigating Signaling Pathways

If this compound shows a significant effect on proliferation, the next step is to investigate the underlying mechanism. Based on its known pharmacology, key pathways to investigate include the Nitric Oxide and MAPK/PI3K-Akt pathways.

signaling_pathway This compound This compound NO Nitric Oxide (NO) This compound->NO (Hypothesized Donation) sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG ERK ERK1/2 PKG->ERK Crosstalk? VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K VEGFR2->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation

Caption: Hypothesized signaling pathways for this compound.

  • Western Blot Analysis:

    • Treat serum-starved HUVECs with an effective concentration of this compound for short time points (e.g., 5, 15, 30, 60 minutes).

    • Lyse the cells and perform Western blotting to detect the phosphorylated (activated) forms of key signaling proteins:

      • p-Akt (Ser473): To assess PI3K/Akt pathway activation.[1]

      • p-ERK1/2 (Thr202/Tyr204): To assess MAPK pathway activation.[1]

      • p-eNOS (Ser1177): To determine if this compound influences the activity of endothelial nitric oxide synthase.[20]

References

  • Koch, S., & Claesson-Welsh, L. (2012). VEGF/VEGFR-2 Signaling in Angiogenesis. Cold Spring Harbor Perspectives in Medicine, 2(11), a006502. [Link]

  • Merck Millipore. (n.d.). Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol. [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. [Link]

  • Abhinand, C. S., Raju, R., Soumya, S. J., Arya, R. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

  • Baeriswyl, V., & Christofori, G. (2007). A protocol for isolation and culture of human umbilical vein endothelial cells. Nature Protocols, 2(3), 481–485. [Link]

  • Simons, M., Gordon, E., & Claesson-Welsh, L. (2016). Mechanisms and regulation of endothelial VEGF receptor signalling. Nature Reviews Molecular Cell Biology, 17(10), 611–625. [Link]

  • Auerbach, R., Akhtar, N., Lewis, R. L., & Shinners, B. L. (2009). Angiogenesis Assays. In Methods in Enzymology (Vol. 467, pp. 293–320). [Link]

  • Hughes, S., & Poston, L. (1998). Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines. Cardiovascular Research, 38(1), 227–236. [Link]

  • Cellular Dynamics International. (n.d.). iCell Endothelial Cells: Assaying Cell Proliferation. [Link]

  • Iwakiri, Y. (n.d.). Nitric Oxide Signaling in Endothelial Cells. Yale School of Medicine. [Link]

  • Zen-Bio, Inc. (n.d.). Human Umbilical Vein Endothelial Cell Care Manual. [Link]

  • Staton, C. A., Stribbling, S. M., Tazzyman, S., Hughes, R., Brown, N. J., & Lewis, C. E. (2007). In Vitro Assays for Endothelial Cell Functions Required for Angiogenesis: Proliferation, Motility, Tubular Differentiation, and Matrix Proteolysis. Methods in Molecular Biology, 406, 71–88. [Link]

  • AMSBIO. (n.d.). Human Umbilical Vein Endothelial Cells (HUVEC) INTRODUCTION MATERIALS AND METHODS. [Link]

  • Dancu, M. B., Tarbell, J. M., & Dull, R. O. (2003). Nitric oxide-dependent stimulation of endothelial cell proliferation by sustained high flow. American Journal of Physiology-Heart and Circulatory Physiology, 284(5), H1768–H1775. [Link]

  • Morbidelli, L., & Donati, D. (2025). Studying Nitric Oxide in Endothelial Cells. Methods in Molecular Biology, 2933, 1–15. [Link]

  • Sugamura, K., & Keaney, J. F., Jr. (2024). Nitric Oxide Signaling in Cardiovascular Physiology and Pathology: Mechanisms, Dysregulation, and Therapeutic Frontiers. International Journal of Molecular Sciences, 25(11), 5981. [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. [Link]

  • EMBL. (n.d.). BrdU Staining | Flow cytometry. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nicorandil?. [Link]

  • Merrill, G. F., Young, M. A., & Macri, F. J. (1988). Studies on the mechanism of the vasodilator action of nicorandil. Life Sciences, 43(15), 1235–1242. [Link]

  • Sakai, K., Ku, E., & Kurihara, J. (1993). Mechanism of the vasodilatory action of nicorandil on coronary circulation in dogs. Journal of Cardiovascular Pharmacology, 21(3), 427–433. [Link]

  • Kukovetz, W. R., Holzmann, S., & Pöch, G. (1991). Molecular mechanism of action of nicorandil. Journal of Cardiovascular Pharmacology, 17 Suppl 3, S37–S44. [Link]

  • Pharma Dost. (2021, June 29). Vasodilator Uses and Mode of Action. [Link]

Sources

Utilizing Nicoboxil to Elucidate the Role of Prostaglandins in Cutaneous Physiology

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals in dermatology, pharmacology, and inflammation research.

Abstract: This document provides a comprehensive guide for utilizing nicoboxil, a potent vasodilating agent, as a tool to investigate the intricate role of prostaglandins (PGs) in skin physiology. We delve into the molecular mechanisms underpinning this compound's action, its direct link to prostaglandin synthesis, and the subsequent physiological responses, including erythema and increased blood flow. Detailed in vitro and in vivo protocols are provided to enable researchers to quantify this compound-induced prostaglandin release and its downstream effects. This guide is intended to empower researchers to leverage this compound as a reliable pharmacological tool to explore the multifaceted contributions of prostaglandins to skin health and disease.

Introduction: The Significance of Prostaglandins in Skin Homeostasis and Pathology

Prostaglandins are a class of lipid compounds derived from arachidonic acid that act as potent signaling molecules in a vast array of physiological and pathological processes. Within the skin, prostaglandins are key regulators of inflammation, vasodilation, pain, and immune responses. An imbalance in prostaglandin production is implicated in various dermatological conditions, including atopic dermatitis, psoriasis, and UV-induced erythema. Therefore, understanding the mechanisms that control prostaglandin synthesis and their specific roles in cutaneous biology is of paramount importance for the development of novel dermatological therapies.

This compound, the butoxyethyl ester of nicotinic acid, is a well-characterized rubefacient that induces localized vasodilation and a sensation of warmth upon topical application. Its primary mechanism of action involves the stimulation of prostaglandin release, making it an excellent pharmacological tool to probe the prostaglandin signaling cascade in the skin. This application note will provide the theoretical framework and practical protocols for using this compound to study the physiological effects of prostaglandins in the skin.

Mechanism of Action: Linking this compound to Prostaglandin Synthesis

This compound's vasodilatory effects are primarily mediated through the release of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). While the precise initial molecular target is still under investigation, evidence suggests that this compound, being a nicotinic acid ester, may interact with niacin receptors or transient receptor potential (TRP) channels on cutaneous cells. This interaction triggers a signaling cascade that ultimately leads to the activation of cyclooxygenase (COX) enzymes, the key catalysts in the conversion of arachidonic acid to prostaglandins.

The proposed signaling pathway is as follows:

  • Topical Application & Penetration: this compound is applied topically and penetrates the stratum corneum to reach viable epidermal and dermal cells.

  • Cellular Activation: this compound interacts with its cellular targets on keratinocytes, endothelial cells, and resident immune cells.

  • Enzyme Activation: This interaction initiates intracellular signaling pathways that lead to the activation of phospholipase A2 (PLA2) and cyclooxygenase (COX-1 and COX-2) enzymes.

  • Prostaglandin Synthesis: Activated PLA2 liberates arachidonic acid from membrane phospholipids. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized by specific synthases into various prostaglandins, predominantly PGD2 and PGE2 in the context of this compound's action in the skin.

  • Vasodilation & Erythema: The released prostaglandins bind to their respective receptors on vascular smooth muscle cells, leading to vasodilation, increased blood flow, and the characteristic erythema (redness) and sensation of heat.

Gene expression analysis in endothelial cells treated with Nicoboxil

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: Gene Expression Analysis in Endothelial Cells Treated with Nicoboxil: A Transcriptomic Approach to Unraveling Vasoactive Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, the butoxyethyl ester of nicotinic acid, is a topical vasoactive agent known for its ability to induce localized vasodilation and erythema. While its primary mechanism is understood to involve the release of prostaglandins, a comprehensive understanding of its impact on the endothelial transcriptome is lacking. This application note provides a robust framework for investigating the gene expression changes in human endothelial cells upon treatment with this compound. We present an integrated workflow, from experimental design and cell culture to detailed protocols for RNA sequencing (RNA-Seq) and data analysis. By elucidating the molecular signature of this compound in endothelial cells, researchers can gain deeper insights into its mechanism of action, identify potential off-target effects, and explore novel therapeutic applications.

PART 1: SCIENTIFIC BACKGROUND & RATIONALE

The Endothelium: A Dynamic Interface

The vascular endothelium is a highly active and dynamic organ, forming the critical interface between circulating blood and the vessel wall.[1] It is not merely an inert barrier but a key regulator of vascular homeostasis, controlling vascular tone, inflammation, coagulation, and angiogenesis.[1][2] Endothelial cells respond to a myriad of biochemical and mechanical stimuli by releasing a host of vasoactive mediators, including nitric oxide (NO) and prostacyclin, which are crucial for maintaining vascular health.[2][3] Dysregulation of endothelial function is a hallmark of numerous cardiovascular diseases, making it a prime target for therapeutic intervention.[2]

This compound: Mechanism of Action and Unanswered Questions

This compound is a derivative of nicotinic acid (niacin) that acts as a potent rubefacient and vasodilator. Its topical application leads to the rapid onset of erythema and a sensation of warmth. This effect is largely attributed to the stimulation of prostaglandin synthesis.[1][3] While the role of prostaglandins is well-established, the broader transcriptional response of endothelial cells to this compound remains to be characterized. Gene expression analysis provides an unbiased, genome-wide approach to map the cellular response to a small molecule, revealing the activation or suppression of key signaling pathways, transcription factors, and cellular processes that may not be immediately apparent from its primary pharmacological action.[4][5]

This guide proposes a systematic investigation into how this compound modulates the endothelial transcriptome, with the potential to uncover novel mechanisms related to inflammation, cell adhesion, and angiogenesis.

Proposed Signaling Cascade

Based on the known effects of vasoactive compounds on endothelial cells, we can hypothesize a signaling pathway for this compound. The release of prostaglandins, potent signaling lipids, likely activates downstream pathways involving cyclic AMP (cAMP) and protein kinase A (PKA), as well as influencing calcium signaling. These events can, in turn, activate key transcription factors such as NF-κB and AP-1, which regulate a wide array of genes involved in inflammation and cellular stress responses.[6]

(Mandatory Visualization)

Nicoboxil_Proposed_Pathway This compound This compound PG_Synthase Prostaglandin Synthase (COX) This compound->PG_Synthase Stimulates Prostaglandins Prostaglandins (e.g., PGI₂, PGE₂) PG_Synthase->Prostaglandins Produces GPCR GPCRs Prostaglandins->GPCR Activates Signaling_Cascade Downstream Signaling (cAMP, Ca²⁺) GPCR->Signaling_Cascade Transcription_Factors Transcription Factors (NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Activates Gene_Expression Target Gene Expression (Inflammation, Angiogenesis, Adhesion Molecules) Transcription_Factors->Gene_Expression Regulates

Caption: Proposed signaling cascade for this compound in endothelial cells.

PART 2: EXPERIMENTAL DESIGN & WORKFLOW

A meticulously planned experiment is the foundation of reliable transcriptomic data. The goal is to isolate the specific effects of this compound from experimental noise.

Core Components of the Experimental Design
  • Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for in vitro studies of endothelial biology. They are primary cells that closely recapitulate the functions of native endothelium.[7]

  • Dose-Response & Time-Course: It is critical to first establish the optimal treatment conditions.

    • Dose-Response: A preliminary experiment should test a range of this compound concentrations (e.g., 1 µM to 100 µM) for a fixed duration (e.g., 6 hours) to identify the highest concentration that does not induce significant cytotoxicity (assessed via MTT or similar viability assay).

    • Time-Course: Using the optimal non-toxic concentration, cells should be treated for various durations (e.g., 2, 6, 12, 24 hours) to capture both early-response and late-response genes.

  • Controls:

    • Vehicle Control: This is the most critical control. Cells are treated with the solvent used to dissolve this compound (e.g., DMSO) at the identical final concentration used in the experimental wells. This accounts for any gene expression changes caused by the solvent itself.

    • Untreated Control: Cells grown in standard culture medium. This serves as a baseline for normal gene expression.

  • Biological Replicates: A minimum of three independent biological replicates (n=3) is mandatory for robust statistical analysis of differential gene expression. Each replicate should be performed on a different day with a new passage of cells.

Overall Experimental Workflow

The entire process, from cell culture to final data interpretation, follows a systematic pipeline.

(Mandatory Visualization)

Experimental_Pipeline Cell_Culture 1. HUVEC Culture Treatment 2. This compound Treatment (& Vehicle Control) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control (Purity & Integrity) RNA_Isolation->QC Library_Prep 5. RNA-Seq Library Prep (mRNA selection, cDNA synthesis) QC->Library_Prep Sequencing 6. Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis (QC, Alignment, DEG) Sequencing->Data_Analysis Validation 8. qRT-PCR Validation of Key DEGs Data_Analysis->Validation Interpretation 9. Biological Interpretation (Pathway & GO Analysis) Data_Analysis->Interpretation

Caption: End-to-end workflow for transcriptomic analysis.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Protocol 1: HUVEC Culture and this compound Treatment
  • Culture: Maintain HUVECs in a complete endothelial growth medium (e.g., EGM-2) at 37°C and 5% CO₂. Use flasks coated with an attachment factor. Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for experiments to avoid senescence-related artifacts.

  • Seeding: Seed 500,000 HUVECs per well in 6-well plates and grow to ~80% confluency.

  • Starvation (Optional): To reduce baseline signaling from serum components, you may replace the growth medium with a basal medium (containing no growth factors) for 4-6 hours before treatment.

  • Treatment Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Serially dilute this stock in the appropriate medium to achieve the final desired concentrations. Prepare a vehicle control medium containing the same final percentage of DMSO.

  • Application: Aspirate the medium from the cells. Gently wash once with sterile PBS. Add 2 mL of the this compound-containing medium or vehicle control medium to the appropriate wells.

  • Incubation: Return the plates to the incubator for the predetermined time.

Protocol 2: RNA Isolation and Quality Control

This protocol assumes the use of a column-based kit (e.g., RNeasy Mini Kit, Qiagen), which is recommended for high-purity RNA suitable for sequencing.

  • Cell Lysis: After incubation, place the 6-well plate on ice. Aspirate the medium. Add 350 µL of Buffer RLT directly to the cell monolayer in each well. Pipette up and down several times to lyse the cells completely.

  • Homogenization: Transfer the lysate to a microcentrifuge tube. Homogenize by passing it 5-10 times through a 20-gauge needle or using a QIAshredder spin column.

  • RNA Purification: Follow the manufacturer's protocol for RNA purification, including the on-column DNase digestion step. This step is critical to remove contaminating genomic DNA.

  • Elution: Elute the purified RNA in 30-50 µL of RNase-free water.

  • Quality Control (QC):

    • Purity: Use a spectrophotometer (e.g., NanoDrop) to measure absorbance at 260, 280, and 230 nm. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 indicates high purity.

    • Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 9.0 is highly recommended for RNA-Seq to ensure minimal degradation.

Protocol 3: RNA-Seq Library Preparation

This is a generalized protocol. Always adhere to the specific instructions of your chosen library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

  • mRNA Isolation: Start with 1 µg of high-quality total RNA. Isolate the polyadenylated (polyA) mRNA using oligo(dT)-conjugated magnetic beads. This enriches for protein-coding transcripts.

  • Fragmentation & Priming: Elute and fragment the mRNA using divalent cations under elevated temperature. This creates appropriately sized fragments for sequencing. Prime the fragmented RNA with random hexamers.

  • First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand Synthesis: Remove the RNA template and synthesize the second cDNA strand using DNA Polymerase I. Incorporate dUTP in place of dTTP to achieve strand specificity.

  • End Repair, A-tailing, and Adapter Ligation: Prepare the dsDNA fragments for adapter ligation by creating blunt ends and adding a single 'A' nucleotide to the 3' ends. Ligate the sequencing adapters.

  • Amplification: Perform PCR to amplify the library and add the index sequences for multiplexing.

  • Library QC: Quantify the final library using a fluorometric method (e.g., Qubit) and verify the size distribution using a Bioanalyzer.

Protocol 4: Validation by Quantitative RT-PCR (qRT-PCR)

qRT-PCR is essential for validating the expression patterns of a subset of key differentially expressed genes identified by RNA-Seq.[8][9]

  • cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of the same total RNA used for sequencing into cDNA using a high-capacity cDNA synthesis kit.[10][11]

  • Primer Design: Design or select pre-validated primers for 5-10 genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

  • qPCR Reaction: In a 10 µL reaction volume, mix 2x SYBR Green Master Mix, forward and reverse primers, nuclease-free water, and diluted cDNA.

  • Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension), followed by a melt curve analysis to ensure product specificity.[12]

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your gene of interest to the geometric mean of the housekeeping genes.

PART 4: DATA ANALYSIS & INTERPRETATION

The analysis of RNA-Seq data requires a specialized bioinformatic pipeline to convert raw sequencing reads into biologically meaningful results.[7][13][14]

Bioinformatics Workflow
  • Raw Read QC (FastQC): Assess the quality of the raw sequencing data.

  • Trimming (Cutadapt/Trimmomatic): Remove adapter sequences and low-quality bases.[7]

  • Alignment (STAR): Align the trimmed reads to the human reference genome.[7]

  • Read Quantification (featureCounts): Count the number of reads that map to each gene.[7]

  • Differential Gene Expression (DESeq2/edgeR): Use statistical packages in R to identify genes that show a significant change in expression between the this compound-treated and vehicle control groups.[7][15] A common threshold is an adjusted p-value (FDR) < 0.05 and a |log₂(Fold Change)| > 1.

  • Functional Enrichment Analysis (GSEA, DAVID): Analyze the list of differentially expressed genes (DEGs) to identify over-represented Gene Ontology (GO) terms and biological pathways (e.g., KEGG, Reactome). This step provides insight into the biological processes affected by this compound.[7][13]

Data Presentation: Example Table

Results from the differential expression analysis should be presented in a clear, tabular format.

Table 1: Hypothetical Top Differentially Upregulated Genes in HUVECs Treated with this compound (This is example data for illustrative purposes only)

Gene SymbolGene Namelog₂(Fold Change)p-valueAdjusted p-value (FDR)
PTGS2 Prostaglandin-Endoperoxide Synthase 23.851.12e-254.30e-22
VCAM1 Vascular Cell Adhesion Molecule 12.915.43e-189.15e-15
IL6 Interleukin 62.558.01e-151.12e-12
CXCL8 C-X-C Motif Chemokine Ligand 82.324.16e-134.88e-11
FOSL1 FOS Like 1, AP-1 Transcription Factor2.019.87e-119.95e-09
Interpretation
  • Upregulation of PTGS2 (COX-2): This would strongly validate the known mechanism of this compound, confirming its role in the prostaglandin synthesis pathway.[3]

  • Upregulation of VCAM1, IL6, CXCL8: These genes are classic markers of endothelial activation and inflammation.[2] This would suggest that this compound, beyond simple vasodilation, induces a pro-inflammatory state in endothelial cells.

  • Upregulation of FOSL1: This gene is a component of the AP-1 transcription factor, indicating activation of intracellular signaling cascades that regulate a broad transcriptional response.

References

  • Bioinformatics Workflow of RNA-Seq. CD Genomics. [Link]

  • Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. Galaxy Training!. [Link]

  • Gene Expression Analysis of Endothelial Cells Exposed to Shear Stress Using Multiple Parallel-plate Flow Chambers. Journal of Visualized Experiments. [Link]

  • Validation of gene expression by quantitative PCR. ScienceDirect. [Link]

  • RNA-Seq Data Analysis. Illumina Inc. [Link]

  • Analysis workflow for publicly available RNA-sequencing datasets. RNA-Seq Blog. [Link]

  • A Beginner's Guide to Analysis of RNA Sequencing Data. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses. Springer Nature Experiments. [Link]

  • Endothelial Cell RNA-Seq Data: Differential Expression and Functional Enrichment Analyses to Study Phenotypic Switching. Methods in Molecular Biology. [Link]

  • Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. European Heart Journal. [Link]

  • Transcriptome analysis reveals molecular signature and cell-type difference of Homo sapiens endothelial-to-mesenchymal transition. G3: Genes, Genomes, Genetics. [Link]

  • Analysis of Differentially Expressed Genes in Endothelial Cells Following Tumor Cell Adhesion, and the Role of PRKAA2 and miR-124-3p. Frontiers in Oncology. [Link]

  • Identification of differential gene expression in endothelial cells from young and aged mice using RNA-Seq technique. American Journal of Cardiovascular Disease. [Link]

  • Nitric oxide produced by endothelial cells increases production of eicosanoids through activation of prostaglandin H synthase. Circulation Research. [Link]

  • Vascular Protective Effect and Its Possible Mechanism of Action on Selected Active Phytocompounds: A Review. Molecules. [Link]

  • Immunostimulatory CpG Oligonucleotides: Effect on Gene Expression and Utility as Vaccine Adjuvants. Vaccine. [Link]

  • Controlling gene activation by enhancers through a drug-inducible topological insulator. eLife. [Link]

  • Significance of endothelial prostacyclin and nitric oxide in peripheral and pulmonary circulation. Medical Science Monitor. [Link]

  • Regulation of gene expression by small molecules. Nature. [Link]

  • Endothelium. Mechanisms of Vascular Disease: A Reference Book for Vascular Specialists. [Link]

  • Does the antihyperalgesic disruptor of endothelial cells, octoxynol-9, alter nociceptor function? Journal of Neurophysiology. [Link]

  • Gene expression of peripheral blood cells reveals pathways downstream of glucocorticoid receptor antagonism and nab-paclitaxel treatment. Oncotarget. [Link]

  • Suppression of IL-8 gene expression by radicicol is mediated through the inhibition of ERK1/2 and p38 signaling and negative regulation of NF-kappaB and AP-1. International Immunopharmacology. [Link]

Sources

Troubleshooting & Optimization

Navigating Nicoboxil: A Technical Guide to Overcoming Solubility Hurdles in In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nicoboxil. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on a critical, yet often underestimated, experimental challenge: the solubility of this compound for in vitro applications. As a lipophilic compound, ensuring its complete dissolution and stability in aqueous experimental systems is paramount for generating accurate and reproducible data. This resource offers in-depth, evidence-based troubleshooting strategies and detailed protocols to empower you to overcome these challenges and unlock the full potential of your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

Based on the physicochemical properties of its primary metabolite, nicotinic acid, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Nicotinic acid exhibits significantly higher solubility in DMSO compared to ethanol or water[1]. For most hydrophobic compounds, a high-purity, anhydrous grade of DMSO should be used to prevent water absorption, which can decrease the compound's solubility[2].

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?

This phenomenon, often termed "crashing out," is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution like cell culture media[3]. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to the formation of a precipitate. The final concentration of DMSO in your culture medium should ideally be kept below 0.5% to minimize cytotoxicity, though this can be cell-line dependent[4][5].

Q3: I don't see any precipitate initially, but after a few hours in the incubator, my media becomes cloudy. Why?

This delayed precipitation can be due to several factors. The compound may be forming a supersaturated solution that is initially stable but precipitates over time as it equilibrates. Temperature changes, interactions with media components (salts, proteins), or pH shifts due to cellular metabolism can also reduce the solubility of the compound, leading to its eventual precipitation.

Q4: Can I warm the this compound solution to help it dissolve?

Yes, gentle warming can be an effective strategy to aid dissolution. It is recommended to warm the solution to 37°C[2]. However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged or excessive heating should be avoided to prevent degradation. Always refer to the manufacturer's stability data if available.

Q5: Is sonication a suitable method for dissolving this compound?

Sonication can be a useful technique to break down aggregates and facilitate the dissolution of poorly soluble compounds[2]. Use a bath sonicator for brief intervals to avoid excessive heating of the sample. However, be aware that for some compounds, sonication might only create a temporary suspension rather than a true solution.

In-Depth Troubleshooting Guides

Issue 1: Precipitation Upon Dilution of DMSO Stock Solution

Causality: The rapid shift from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment (cell culture medium) is the primary cause.

Step-by-Step Protocol to Prevent Precipitation:

  • Pre-warm the Culture Medium: Always use cell culture medium that has been pre-warmed to 37°C. The solubility of most compounds, including this compound, is higher at this physiological temperature[2].

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution step.

    • First, create a more dilute stock of this compound in 100% DMSO.

    • Then, perform a serial dilution in pre-warmed culture medium. This gradual reduction in DMSO concentration helps to keep the compound in solution[6].

  • Slow, Drop-wise Addition with Agitation: Add the this compound stock solution to the pre-warmed medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This gradual introduction helps to disperse the compound and prevent localized high concentrations that can trigger precipitation[2].

  • Consider the Use of a Co-solvent: If precipitation persists, the use of a co-solvent in your final culture medium may be necessary. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds[7][8]. Common co-solvents include PEG400 or a low concentration of ethanol. However, it is critical to perform a vehicle control experiment to ensure the co-solvent itself does not affect your experimental outcomes.

Issue 2: Preparing a Stable, High-Concentration Stock Solution

Causality: Exceeding the solubility limit of this compound in the chosen solvent will result in an incomplete dissolution and the presence of particulates.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Begin with high-purity, anhydrous DMSO.

  • Determine Target Concentration: Based on available data for similar compounds, aim for a reasonable starting concentration. For many hydrophobic drugs, stock solutions in the range of 10-20 mM in DMSO are achievable.

  • Dissolution Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

    • If necessary, sonicate the solution in a bath sonicator for short bursts of 30-60 seconds.

  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates. If particulates persist, the concentration may be too high. In this case, you can either dilute the solution with more DMSO to achieve a lower, fully dissolved concentration, or filter the solution through a 0.22 µm syringe filter to remove undissolved compound (note that this will lower the actual concentration).

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light[5].

Data Summary: Solubility of this compound and its Metabolite

CompoundSolventSolubilityNotes
Nicotinic Acid Dimethyl Sulfoxide (DMSO)HighSignificantly more soluble than in ethanol or water.[1]
EthanolModerateLess soluble than in DMSO, but more soluble than in water.[1]
WaterLowExhibits the lowest solubility among the tested solvents.[1]
This compound Dimethyl Sulfoxide (DMSO)Expected to be HighAs a lipophilic ester of nicotinic acid, high solubility in DMSO is anticipated.
EthanolExpected to be ModerateLikely soluble, but to a lesser extent than in DMSO.
WaterExpected to be LowPoor aqueous solubility is expected.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Start: this compound Solubility Issue precipitate_stock Precipitation in Stock Solution? start->precipitate_stock precipitate_media Precipitation in Culture Media? precipitate_stock->precipitate_media No check_concentration Is concentration too high? precipitate_stock->check_concentration Yes check_dilution Rapid dilution? precipitate_media->check_dilution Yes check_media_temp Is media pre-warmed to 37°C? precipitate_media->check_media_temp No lower_concentration Lower stock concentration check_concentration->lower_concentration Yes use_heat_sonication Apply gentle heat (37°C) and/or sonication check_concentration->use_heat_sonication No end_success Success: Soluble this compound lower_concentration->end_success use_heat_sonication->end_success serial_dilution Perform serial dilution in pre-warmed media check_dilution->serial_dilution Yes slow_addition Add stock drop-wise with agitation check_dilution->slow_addition No serial_dilution->end_success slow_addition->end_success warm_media Pre-warm media to 37°C check_media_temp->warm_media No consider_cosolvent Consider using a co-solvent (e.g., PEG400) check_media_temp->consider_cosolvent Yes warm_media->end_success consider_cosolvent->end_success end_fail Issue Persists: Re-evaluate experimental design consider_cosolvent->end_fail

Caption: Decision tree for troubleshooting this compound solubility issues.

Experimental Workflow for Preparing this compound Working Solution

ExperimentalWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex & Gentle Warming (37°C) dissolve->vortex aliquot 4. Aliquot & Store at -20°C/-80°C vortex->aliquot prewarm 5. Pre-warm Culture Media to 37°C aliquot->prewarm intermediate_dilution 6. Intermediate Dilution (Optional) prewarm->intermediate_dilution final_dilution 7. Slow, Drop-wise Final Dilution with Agitation intermediate_dilution->final_dilution incubate 8. Add to Cells final_dilution->incubate

Caption: Workflow for preparing this compound for in vitro experiments.

References

  • BenchChem. (2025). Preventing oleanolic acid precipitation in DMSO stock solutions. BenchChem Technical Support.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PMC. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • ResearchGate. (2023). Can culture media without FBS be used to dissolve hydrophobic drugs?
  • ResearchGate. (2015).
  • World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY.
  • Reddit. (2021).
  • PMC. (n.d.).
  • BenchChem. (2025).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • ResearchGate. (2017).
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • PubMed Central. (2022).
  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • ChemicalBook. (n.d.). This compound | 13912-80-6.
  • PubChem. (n.d.).
  • TOKU-E. (n.d.).
  • precisionFDA. (n.d.). This compound.
  • Patsnap Synapse. (n.d.).
  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
  • ClinicalTrials.gov. (n.d.). Nonivamide/Nicoboxil Ointment in Acute Low Back Pain.
  • PMC. (2021).
  • Westgard QC. (n.d.). Stability Testing and CLSI EP25-A.
  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • WHO. (n.d.).
  • ResearchGate. (n.d.). Regulatory on stability studies for In-vitro diagnostic medical device.

Sources

Technical Support Center: Optimizing Nicoboxil for In Vitro Vasodilation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the vasodilatory properties of Nicoboxil. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to navigate the complexities of optimizing this compound concentration in in vitro models. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your protocols are robust, self-validating, and yield high-quality, reproducible data.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the core concepts and common questions that form the basis of a successful experimental design.

Q1: What is the proposed mechanism of action for this compound-induced vasodilation?

A: this compound, the butoxyethyl ester of nicotinic acid, primarily induces vasodilation through a localized release of prostaglandins, such as PGE₂.[1] This mechanism involves the stimulation of sensory nerve endings in the vasculature. Furthermore, its structural similarity to other nicotinic acid derivatives suggests a potential interaction with pathways that modulate vascular smooth muscle tone. When used in combination with agents like nonivamide (a capsaicin analog), it can also engage the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel found on sensory neurons.[2][3] Activation of TRPV1 can lead to a complex series of events, including the release of vasodilatory neuropeptides.

To fully dissect its effects, it's crucial to consider these potential pathways. The diagram below illustrates a proposed signaling cascade.

Nicoboxil_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Cellular Interior TRPV1 TRPV1 Receptor Ca_Influx Ca²+ Influx TRPV1->Ca_Influx K_Channel K+ Channel (Potential Target) Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Relaxation Smooth Muscle Relaxation (Vasodilation) Hyperpolarization->Relaxation sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP MLCP->Relaxation This compound This compound This compound->TRPV1 Direct/Indirect Activation? This compound->K_Channel Potential Interaction Prostaglandins Prostaglandin Release This compound->Prostaglandins Stimulates Prostaglandins->TRPV1 Activates NO_Donor NO Donor Moiety (Hypothetical) NO_Donor->sGC Activates Optimization_Workflow Start Start: Prepare Tissue (e.g., Aortic Ring) Equilibrate Equilibrate Tissue (60-90 min, 37°C, Carbogen) Start->Equilibrate Viability_Check Viability & Endothelium Check Equilibrate->Viability_Check Contract_KCl 1. Contract with KCl (e.g., 80mM) Viability_Check->Contract_KCl Proceed Viability_Fail Discard Tissue Re-evaluate Protocol Viability_Check->Viability_Fail No Response Contract_PE 2. Contract with PE (e.g., 1µM) Contract_KCl->Contract_PE Wash & Proceed Relax_ACh 3. Relax with ACh (e.g., 10µM) Contract_PE->Relax_ACh Proceed Relax_ACh->Viability_Fail No Relaxation Range_Finding Range-Finding CCRC (e.g., 10⁻⁹ to 10⁻³ M this compound) Relax_ACh->Range_Finding Viable & Intact Analyze_Range Analyze Curve Shape Range_Finding->Analyze_Range Bad_Curve Adjust Concentration Range (Shift higher or lower) Analyze_Range->Bad_Curve Incomplete Curve Definitive_CCRC Definitive CCRC (6-8 points around EC₅₀) Analyze_Range->Definitive_CCRC Good Sigmoid Shape Bad_Curve->Range_Finding Re-run Data_Analysis Non-linear Regression (4-Parameter Logistic Fit) Definitive_CCRC->Data_Analysis EC50_Calc Calculate EC₅₀ & Emax Data_Analysis->EC50_Calc End End EC50_Calc->End

Sources

Technical Support Center: Nicoboxil Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 13, 2026

Introduction

Nicoboxil, the 2-butoxyethyl ester of nicotinic acid, is a valuable small molecule for various research applications, including studies on vasodilation and sensory neuron activation.[1] However, its chemical structure, which includes an ester linkage, presents a significant challenge for researchers using it in aqueous cell culture environments. Ester bonds are susceptible to hydrolysis, and the molecule's overall structure can be prone to oxidation, leading to rapid degradation and loss of bioactivity.[2][3] This can result in poor experimental reproducibility and misinterpretation of data.

This guide provides a comprehensive resource for researchers to understand, troubleshoot, and mitigate the stability issues of this compound in cell culture media. It combines theoretical explanations with practical, step-by-step protocols to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound losing activity so quickly in my cell culture medium?

A: The primary cause is likely the chemical degradation of this compound in the aqueous, near-physiological pH environment of the culture medium. There are two main degradation pathways to consider:

  • Ester Hydrolysis: The ester bond in this compound can be cleaved by water (hydrolysis), a reaction catalyzed by the slightly alkaline pH (typically 7.2-7.4) of most cell culture media.[2][3] This process breaks this compound down into nicotinic acid and 2-butoxyethanol, inactivating the compound.[1]

  • Oxidation: Cell culture media are complex mixtures containing components like metal ions (iron, copper) and riboflavin, which can catalyze the formation of reactive oxygen species (ROS).[4][5] These ROS can attack the this compound molecule, particularly if there are susceptible sites, leading to oxidative degradation.[6][7]

Q2: I'm seeing inconsistent results between experiments. Could this compound stability be the cause?

A: Absolutely. Inconsistent results are a classic sign of compound instability. Minor variations in experimental conditions can significantly alter the degradation rate of this compound. Factors such as the age of the prepared media, duration of light exposure during setup, and slight fluctuations in incubator CO2 levels (which affects media pH) can all contribute to variable rates of degradation and, consequently, inconsistent cellular responses.[8]

Q3: Can I prepare a large batch of this compound-containing media and store it?

A: This is strongly discouraged. Due to the inherent instability of this compound in aqueous solutions, media should be supplemented with the compound immediately before it is added to the cells. Storing supplemented media, even at 4°C, will allow for significant degradation over time, leading to a lower effective concentration of the compound when you perform your experiment.

Q4: What is the best solvent to use for my this compound stock solution?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, and the anhydrous environment prevents hydrolysis. Prepare high-concentration stock solutions (e.g., 10-100 mM) in DMSO and store them in small, single-use aliquots at -20°C or -80°C in desiccated conditions to minimize exposure to moisture and prevent freeze-thaw cycles.[3][9]

Troubleshooting Guide: Common Issues & Solutions

This section provides a deeper dive into specific problems and offers structured approaches to resolving them.

Problem 1: Rapid Loss of Biological Effect or High Variability in Dose-Response

This issue points directly to a rapid decline in the active concentration of this compound after its addition to the culture medium.

Root Cause Analysis:

  • Hydrolysis: The ester linkage is breaking due to the aqueous environment and pH. A similar compound, benzyl nicotinate, shows significant hydroxide ion-catalyzed degradation at physiological pH.[10]

  • Oxidation: Components in the media, such as trace metals or riboflavin, are generating free radicals that degrade the compound. Phenolic compounds, which share some structural similarities, are known to be susceptible to oxidation.[6]

Solutions & Experimental Workflow:

  • Incorporate Antioxidants: To counteract oxidative degradation, supplement your culture medium with a cell-compatible antioxidant.

    • Recommended Agent: N-Acetyl-L-cysteine (NAC) or Ascorbic Acid (Vitamin C).

    • Rationale: Antioxidants act as free radical scavengers, neutralizing ROS in the media before they can damage the this compound molecule.[7][11] This is a common strategy to protect sensitive compounds and vitamins in culture systems.[11]

    • Protocol: See Protocol 2: Preparing Media with Antioxidants.

  • Use Chelating Agents: Metal ions are potent catalysts for both hydrolysis and oxidation.[2][7]

    • Recommended Agent: Ethylenediaminetetraacetic acid (EDTA).

    • Rationale: EDTA sequesters free metal ions like Fe²⁺/Fe³⁺ and Cu²⁺ in the medium, preventing them from participating in degradative reactions.[2] While many media formulations contain some EDTA, its concentration may be insufficient to fully protect a labile compound.

    • Action: Add a small amount of EDTA (e.g., 10-50 µM final concentration) to the medium. Note: Perform a toxicity control to ensure the added EDTA concentration does not harm your specific cell line.

Problem 2: Precipitate Formation Upon Addition to Media

You observe cloudiness, crystals, or precipitate in the culture medium after adding the this compound stock solution.

Root Cause Analysis:

  • Poor Solubility: this compound has limited solubility in aqueous solutions. When a highly concentrated DMSO stock is added to the aqueous medium, the compound can crash out of solution if its solubility limit is exceeded.

  • Solvent Shock: The rapid change in solvent environment from organic (DMSO) to aqueous can cause localized precipitation.

Solutions & Experimental Workflow:

  • Optimize the Dilution Method: Avoid adding the stock solution directly into the full volume of media.

    • Recommended Technique: Use a serial or stepwise dilution method. First, pipette the required volume of DMSO stock into a small volume of serum-containing media or a protein solution (like bovine serum albumin). Mix well. The proteins can help stabilize the compound and prevent precipitation. Then, add this intermediate dilution to the final volume of your culture medium. A similar multi-step protocol has been shown to improve the solubility of other hydrophobic compounds in media.[9]

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock. Solubility often increases with temperature.

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced toxicity and solubility issues. If a higher concentration of this compound is needed, you may need to investigate alternative formulation strategies, though this is often outside the scope of a typical research lab.

Detailed Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, desiccator.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM). Ensure the powder is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C in a container with a desiccant to prevent moisture absorption.[3]

Protocol 2: Time-Course Stability Assessment of this compound

This protocol allows you to quantify the degradation rate of this compound in your specific experimental conditions.

  • Preparation:

    • Prepare your complete cell culture medium (e.g., DMEM + 10% FBS).

    • Dispense the medium into several sterile tubes, one for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Place the tubes in a 37°C, 5% CO₂ incubator to equilibrate.

  • Experiment Execution:

    • Spike each tube with this compound from your DMSO stock to the final working concentration. The T=0 sample should be processed immediately.

    • Return the remaining tubes to the incubator.

    • At each designated time point, remove the respective tube and immediately prepare it for analysis. This typically involves protein precipitation (e.g., adding 3 volumes of ice-cold acetonitrile), vortexing, and centrifugation to pellet the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the concentration of the remaining this compound in the supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14]

    • Plot the concentration of this compound vs. time to determine its experimental half-life.

Data & Visualization

Table 1: Recommended Solvents and Storage for this compound
ParameterRecommendationRationale
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubility; prevents hydrolytic degradation in storage.
Stock Concentration 10-100 mMMinimizes the volume of DMSO added to the final culture medium.
Storage Temperature -20°C or -80°CReduces kinetic energy, slowing any potential degradation reactions.
Storage Conditions Single-use aliquots in a desiccated containerAvoids repeated freeze-thaw cycles and moisture contamination.[3]
Diagrams

Nicoboxil_Degradation_Pathways This compound This compound in Cell Culture Medium Hydrolysis Ester Hydrolysis This compound->Hydrolysis Pathway 1 Oxidation Oxidation This compound->Oxidation Pathway 2 Products_H Inactive Products: - Nicotinic Acid - 2-Butoxyethanol Hydrolysis->Products_H Products_O Oxidized Inactive Products Oxidation->Products_O Catalyst_H Catalysts: - Water (H₂O) - Hydroxide Ions (OH⁻) Catalyst_H->Hydrolysis Catalyst_O Catalysts: - Reactive Oxygen Species (ROS) - Metal Ions (Fe²⁺, Cu²⁺) Catalyst_O->Oxidation

Caption: Primary degradation pathways for this compound in aqueous media.

Troubleshooting_Workflow start Problem: Inconsistent Results or Rapid Loss of Activity check_stock Is Stock Solution Prepared Correctly? (Anhydrous DMSO, Aliquoted) start->check_stock cause_hydrolysis Potential Cause: Ester Hydrolysis check_stock->cause_hydrolysis  Yes fix_stock Action: Prepare Fresh Stock (See Protocol 1) check_stock->fix_stock No cause_oxidation Potential Cause: Oxidation cause_hydrolysis->cause_oxidation solution_time Solution: Minimize Incubation Time cause_hydrolysis->solution_time cause_solubility Potential Cause: Precipitation cause_oxidation->cause_solubility solution_antioxidant Solution: Add Antioxidant (e.g., NAC) cause_oxidation->solution_antioxidant solution_chelate Solution: Add Chelator (e.g., EDTA) cause_oxidation->solution_chelate solution_dilution Solution: Use Stepwise Dilution cause_solubility->solution_dilution verify Verify with Stability Assay (See Protocol 2) solution_time->verify solution_antioxidant->verify solution_chelate->verify solution_dilution->verify fix_stock->check_stock

Caption: Troubleshooting workflow for this compound stability issues.

References

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). JScholar Publisher.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). ChemCo.com.
  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. (2020). PMC - NIH.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher.
  • This compound | 13912-80-6. (n.d.). ChemicalBook.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). JScholar Publisher.
  • This compound | CAS#:13912-80-6. (n.d.). Chemsrc.
  • Vitamins in cell culture media: Stability and stabilization strategies. (2020). PMC - PubMed Central.
  • Cell culture media impact on drug product solution stability. (2016). PubMed.
  • Cell culture media impact on drug product solution stability. (2016). ResearchGate.
  • Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. (2022). MDPI.
  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). Polymer Chemistry.
  • Maximizing Quality And Potency Of Cell Culture Media. (2022). Nucleus Biologics.
  • Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Health Care.
  • 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866. (n.d.). PubChem.
  • Any advice about the stability of ester and carbamate containing compounds? (2015). ResearchGate.
  • 13912-80-6(this compound) Product Description. (n.d.). ChemicalBook.
  • A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). Journal of Chromatography B.
  • This compound. (n.d.). Clinivex.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2022). Journal of Medicinal Chemistry - ACS Publications.
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers in Chemistry.
  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology.
  • Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids. (2019). ResearchGate.
  • Degradation Pathway. (2017). ResearchGate.
  • Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. (n.d.). DTIC.
  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (2009). PMC.
  • Biological Fluid Microsampling for Therapeutic Drug Monitoring: A Narrative Review. (2023). MDPI.
  • Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process: Kinetics, degradation pathways and comparison with UV/H2O2. (2020). ResearchGate.
  • Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process: Kinetics, degradation pathways and comparison with UV/H2O2. (2020). PubMed.
  • Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. (1981). PubMed.

Sources

Technical Support Center: Overcoming Challenges in Topical Delivery of Nicoboxil in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the topical delivery of Nicoboxil. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for the unique challenges encountered during preclinical development. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Formulation and Physicochemical Challenges

This section addresses the foundational hurdles in creating a stable and effective this compound formulation, starting from its core properties.

FAQ 1: What are the critical physicochemical properties of this compound that influence topical formulation design?

Understanding this compound's fundamental characteristics is the first step to a successful formulation strategy. While its molecular weight is favorable for skin penetration, its nature as an ester and its specific mechanism present unique challenges.

Answer: this compound (2-butoxyethyl nicotinate) is a nicotinic acid ester with a molecular weight of 223.27 g/mol .[1][2] The key properties influencing its formulation are:

  • Lipophilicity & Solubility : As an aromatic carboxylic acid ester, this compound possesses a degree of lipophilicity.[1][3] While this aids in penetrating the lipid-rich stratum corneum, its aqueous solubility can be limited. This is a critical parameter to manage, as poor solubility can negatively impact drug loading, formulation stability, and the concentration gradient needed to drive skin permeation.[4]

  • Chemical Stability : Being an ester, this compound is susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes.[1][5] Its metabolites, including nicotinic acid, are also active, which must be considered in bioactivity and stability assessments.[1][5]

  • Mechanism of Action : this compound is a rubefacient that causes vasodilation, believed to be mediated by prostaglandins.[5] This intended pharmacological effect means that skin irritation is an expected outcome, but it must be controlled to be therapeutic rather than damaging. The formulation's vehicle will significantly modulate the intensity and onset of this effect.[6]

Table 1: Key Physicochemical Properties of this compound

PropertyValue / CharacteristicImplication for Topical Formulation
Chemical Name 2-butoxyethyl nicotinateEster linkage is a key stability consideration.
Molecular Formula C12H17NO3---
Molecular Weight 223.27 g/mol Favorable for passive diffusion across the skin (< 500 Da).
Solubility Poorly soluble in waterA primary challenge for achieving adequate drug load and bioavailability.[7]
Mechanism Rubefacient, VasodilatorFormulation must control the rate of delivery to manage skin irritation.[1]
Metabolism Hydrolyzed to nicotinic acidThe active metabolite must be considered in efficacy and permeation studies.[1][5]
FAQ 2: My this compound formulation suffers from low solubility, leading to crystallization and inconsistent dosing. What are effective strategies to enhance its solubility?

This is one of the most common roadblocks in topical drug development. The strategy you choose will depend on your desired vehicle (e.g., gel, cream, ointment) and release profile.

Answer: Enhancing the solubility of a poorly water-soluble active pharmaceutical ingredient (API) like this compound is crucial for a stable and effective topical product.[4] Several formulation strategies can be employed:

  • Co-solvents: Incorporating polar solvents such as propylene glycol, polyethylene glycol (PEG-400), or diethylene glycol monoethyl ether (Transcutol®) can significantly increase the amount of this compound that can be dissolved in the formulation.[4] However, high concentrations of these solvents can be difficult to stabilize and may negatively impact the feel of the final product.[4]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[7] Methods like spray-drying or hot-melt extrusion can be used to create a solid dispersion, which, when incorporated into a hydrogel, can enhance the drug's dissolution rate and improve its bioavailability.[7]

  • Lipid-Based Formulations (Nanoemulsions): Encapsulating this compound in nano-sized oil droplets within a nanoemulsion can improve its solubility and permeation.[8] These systems use surfactants and co-surfactants to create a stable, translucent formulation with a large surface area that facilitates drug release and skin penetration.

  • pH Modification: Although this compound is an ester, the pH of the formulation vehicle must be carefully controlled. A pH that is too high or too low can accelerate hydrolysis. Buffer systems should be used to maintain a pH that balances solubility and chemical stability.

dot

cluster_Problem Problem: Poor this compound Solubility cluster_Strategies Solubility Enhancement Strategies cluster_Outcome Desired Outcome Problem Low Drug Loading & Formulation Instability CoSolvents Co-solvents (e.g., PEG-400) Problem->CoSolvents employ SolidDisp Solid Dispersions Problem->SolidDisp employ Nanoemulsion Lipid-Based Systems (Nanoemulsions) Problem->Nanoemulsion employ pH_Mod pH Optimization Problem->pH_Mod employ Outcome Stable Formulation with Enhanced Bioavailability CoSolvents->Outcome to achieve SolidDisp->Outcome to achieve Nanoemulsion->Outcome to achieve pH_Mod->Outcome to achieve

Caption: Logic flow for addressing poor this compound solubility.

Section 2: Troubleshooting In Vitro & Ex Vivo Preclinical Models

In vitro and ex vivo models are the workhorses of preclinical topical development. However, they are prone to variability. This section provides guidance on refining your approach for reliable, reproducible data.

FAQ 3: I am observing low and highly variable skin permeation of this compound in my ex vivo Franz diffusion cell assay. What are the potential causes and how can I improve my results?

High variability in Franz cell data can invalidate a study. A systematic approach to troubleshooting is essential.

Answer: This is a critical issue that often points to problems in one of three areas: the skin membrane itself, the experimental setup, or the formulation's interaction with the skin.

Potential Causes & Troubleshooting Steps:

  • Skin Membrane Integrity & Variability:

    • Cause: The barrier function can vary significantly between donors and even different locations on the same donor. Physical damage during skin preparation (stretching, punctures) can create artificial shunts for drug permeation.

    • Solution:

      • Standardize Skin Source: Use skin from a consistent anatomical site (e.g., porcine ear, human abdomen) and of a consistent thickness.

      • Verify Barrier Integrity: Before applying the formulation, measure the Transepidermal Water Loss (TEWL) or electrical resistance of each skin sample. Discard any samples that fall outside a predefined acceptance range.

      • Sufficient Replicates: The European Medicines Agency (EMA) suggests using at least 12 different skin donors for certain studies to account for biological variability.[9]

  • Improper Experimental Conditions:

    • Cause: Inconsistent temperature, receptor fluid composition, or stirring speed can introduce significant errors.

    • Solution:

      • Maintain Temperature: The receptor chamber must be maintained at 32°C to mimic physiological skin surface temperature.[10]

      • Ensure Sink Conditions: this compound is lipophilic, so it may not readily partition from the skin into a purely aqueous receptor fluid. This can artificially limit permeation. To maintain "sink conditions," add a solubilizing agent like albumin or a small percentage of a non-ionic surfactant (e.g., Polysorbate 20) to the receptor fluid.[10]

      • Consistent Stirring: Use a consistent stir bar speed in all cells to prevent the formation of an unstirred water layer at the dermal-fluid interface, which can act as an additional barrier.[10]

  • Formulation-Related Issues:

    • Cause: The drug may be strongly retained within the lipophilic stratum corneum and not partitioning effectively into the viable epidermis and dermis.

    • Solution:

      • Optimize the Vehicle: The formulation itself is a key variable. If permeation is low, consider adding penetration enhancers or modifying the co-solvent system to improve the partitioning of this compound out of the vehicle and into the skin.

      • Sacrificial Timepoint Studies: To understand drug retention, conduct studies where you stop the experiment at various time points, remove the formulation, and analyze the amount of this compound within different skin layers (stratum corneum, epidermis, dermis).[11]

Protocol 1: Standardized Ex Vivo Skin Permeation Study using Franz Diffusion Cells

This protocol incorporates best practices to minimize variability.

  • Skin Preparation:

    • Excise full-thickness porcine or human skin. Remove subcutaneous fat and dermatomed to a thickness of ~500-750 µm.

    • Visually inspect for any imperfections.

  • Barrier Integrity Check:

    • Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) receptor fluid (e.g., phosphate-buffered saline with 0.5% Polysorbate 20).

    • Measure TEWL or electrical resistance. Set acceptance criteria (e.g., TEWL < 10 g/m²/h).

  • Experiment Execution:

    • Equilibrate the system for 30 minutes.

    • Apply a finite, standardized dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot against time to determine the steady-state flux (Jss).

dot

cluster_Troubleshooting Troubleshooting Workflow start Start: High Permeation Variability q1 Is Skin Barrier Integrity Verified Pre-Experiment? start->q1 s1_no No: Implement TEWL or Electrical Resistance Check. Discard failed membranes. q1->s1_no No q2 Are Sink Conditions Ensured in Receptor Fluid? q1->q2 Yes s1_yes Yes s1_no->q2 s2_no No: Add Albumin or Surfactant to Receptor Fluid to Improve Solubility. q2->s2_no No q3 Is Drug Retention in Stratum Corneum Suspected? q2->q3 Yes s2_yes Yes s2_no->q3 s3_yes Yes: Conduct Skin Layer (Tape Stripping) Analysis. Optimize Formulation. q3->s3_yes Yes end_node Outcome: Reliable & Reproducible Data q3->end_node No s3_yes->end_node s3_no No

Caption: Troubleshooting workflow for Franz diffusion cell assays.

Section 3: Navigating In Vivo Preclinical Models

In vivo studies are essential to confirm pharmacodynamic effects and assess safety. Selecting the right model and endpoints is critical for clinical translation.

FAQ 4: How can I quantitatively measure the primary pharmacodynamic (vasodilator) effect of my topical this compound formulation in vivo?

Visual assessment of redness is subjective. A quantitative measure of the rubefacient effect is necessary to compare formulations and establish dose-response relationships.

Answer: The primary pharmacodynamic effect of this compound is vasodilation, which leads to increased dermal blood flow.[12] The gold standard for non-invasively quantifying this effect in preclinical models (e.g., rabbits, minipigs) is Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI) .

  • Principle: These techniques measure microcirculatory blood perfusion in real-time. An LDF probe is placed on the skin's surface, and it measures the Doppler shift of laser light scattered by moving red blood cells. The output is a quantitative value of perfusion units (PU).

  • Application:

    • Establish a baseline blood flow reading on the shaved skin of the animal model.

    • Apply a standardized dose of the this compound formulation to a defined area.

    • Apply a vehicle-only control formulation to an adjacent, contralateral, or separate site.

    • Continuously or intermittently measure blood flow at all sites over several hours.

    • The data will allow you to quantify the peak effect (Max PU), time to onset, and duration of action for your formulation, providing robust data for optimization.[12]

dot

cluster_Pathway This compound's Vasodilation Pathway This compound Topical this compound Application Skin Skin Penetration This compound->Skin Metabolism Hydrolysis to Nicotinic Acid Skin->Metabolism Prostaglandins Prostaglandin (e.g., PGD2) Release Metabolism->Prostaglandins stimulates Vasodilation Smooth Muscle Relaxation in Arterioles Prostaglandins->Vasodilation Hyperemia Increased Dermal Blood Flow (Hyperemia) Vasodilation->Hyperemia LDF Measured by Laser Doppler Flowmetry Hyperemia->LDF quantifies

Caption: Simplified pathway of this compound-induced vasodilation.

FAQ 5: What are the most appropriate in vivo models to demonstrate the analgesic or anti-inflammatory efficacy of topical this compound?

Since this compound is often used for musculoskeletal pain, selecting a model that reflects this indication is key.[13][14]

Answer: The choice of model depends on the specific therapeutic claim (analgesic vs. anti-inflammatory). Given this compound's use in musculoskeletal pain, models of inflammatory pain are highly relevant.

  • Carrageenan-Induced Paw Edema (Anti-inflammatory): This is a classic, robust model for evaluating anti-inflammatory agents.[15][16]

    • Mechanism: Injection of carrageenan into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling), which can be easily measured.

    • Endpoint: The primary endpoint is the change in paw volume over time, measured using a plethysmometer. A reduction in paw swelling in the this compound-treated group compared to the vehicle control indicates an anti-inflammatory effect.

    • Relevance: This model involves prostaglandins, making it highly relevant to this compound's proposed mechanism of action.[15]

  • Formalin- or Capsaicin-Induced Pain (Analgesic): These models assess nociceptive and inflammatory pain.

    • Mechanism: Injecting a dilute formalin or capsaicin solution into the paw induces a biphasic pain response (licking, flinching).[16] The first phase is acute neurogenic pain, while the second phase is driven by inflammatory mediators.

    • Endpoint: The number of flinches or the time spent licking the paw is recorded. A reduction in these behaviors indicates an analgesic effect.

    • Relevance: The second phase of the formalin test is particularly relevant for assessing drugs that target inflammatory pain. The capsaicin model is useful if comparing this compound to capsaicinoids like Nonivamide.[16]

Protocol 2: Carrageenan-Induced Paw Edema Model in Rats
  • Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-220g) for at least 3 days.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Topical Application: Apply a known amount of your this compound formulation or vehicle control to the plantar surface of the right hind paw. Allow for a predetermined absorption time (e.g., 30-60 minutes).

  • Induction of Inflammation: Inject 100 µL of a 1% carrageenan solution (in sterile saline) subcutaneously into the plantar surface of the same paw.

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated group compared to the vehicle control group at each time point.[15]

FAQ 6: My formulation is causing excessive skin irritation in my animal model, beyond the expected rubefacient effect. How can I mitigate this while maintaining efficacy?

Balancing the desired rubefacient effect with tolerability is a central challenge for this compound.

Answer: Excessive irritation can lead to poor compliance and regulatory concerns. It's crucial to distinguish between the intended therapeutic hyperemia and unacceptable dermal toxicity.

  • Dose-Response Evaluation: The most direct approach is to test several concentrations of this compound in your formulation. This will help you identify the minimum effective dose that provides a therapeutic benefit (e.g., analgesia in a pain model) without causing excessive erythema, edema, or eschar formation.

  • Vehicle Modification: The formulation vehicle plays a huge role in the rate and extent of drug penetration.[6]

    • An occlusive ointment base may enhance penetration and irritation.

    • A quick-drying hydrogel might provide a less aggressive delivery profile.

    • Consider adding soothing or anti-irritant excipients (e.g., allantoin, bisabolol) to the formulation, provided they do not interfere with this compound's efficacy.

  • Standardized Irritation Scoring: You must use a standardized, quantitative method to assess irritation. The Draize test scoring system is a classical method used in primary dermal irritation studies, which scores erythema and edema on a 0-4 scale.[17] This allows for objective comparison between formulations.

Protocol 3: Primary Dermal Irritation Study (Adapted from OECD 404)
  • Animal Model: Use healthy, young adult albino rabbits.

  • Site Preparation: One day before the test, closely clip the fur from the dorsal area of the trunk (~10% of the body surface area).

  • Application: Apply 0.5 g of your test formulation to a small patch (~6 cm²) of intact skin. Apply the vehicle control to an adjacent site. The sites are then covered with a gauze patch and semi-occlusive dressing.

  • Exposure & Removal: After a 4-hour exposure period, remove the dressing and gently wipe the skin to remove any residual test substance.

  • Observation & Scoring: Observe and grade the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Use a standardized scoring system (e.g., 0=none, 1=slight, 2=well-defined, 3=moderate, 4=severe).[17]

  • Classification: Calculate the Primary Dermal Irritation Index (PDII) to classify the formulation's irritation potential.

References
  • 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14866]
  • Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound DE/H/3291/001/DC Applicant: Boehringer Ingelheim International GmbH - Amazon S3. [URL: https://s3.amazonaws.com/pa.pharmanet.com.br/PAR/DE_H_3291_001_DC_Final.pdf]
  • How to improve topical formulations of poorly-water soluble APIs - Pharma Excipients. [URL: https://www.pharmaexcipients.
  • Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503929/]
  • This compound | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/nicoboxil]
  • Technical Support Center: Overcoming Poor Skin Penetration of Topical Laurixamine - Benchchem. [URL: https://www.benchchem.
  • A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs - MDPI. [URL: https://www.mdpi.com/1999-4923/15/8/2070]
  • Safety First: What's Needed Before A Topical Drug Enters The Clinic. [URL: https://www.dowdevelopmentlabs.com/blog/safety-first-whats-needed-before-a-topical-drug-enters-the-clinic/]
  • This compound | 13912-80-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3145517_EN.htm]
  • In-Vivo Models for Management of Pain - Scirp.org. [URL: https://www.scirp.
  • CONSIDERATIONS FOR NONCLINICAL DERMAL STUDIES—ADVANCING TO PHASE I - Altasciences. [URL: https://www.altasciences.com/sites/default/files/2023-08/The_Altascientist_Dermal_Drug_Development_eBook.pdf]
  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams - Public Health Toxicology. [URL: https://www.phtox.org/in-vivo-testing-of-the-anti-inflammatory-action-of-topical-formulations-containing-cobalt-complexes-with-oxicams/]
  • In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10742188/]
  • 13912-80-6(this compound) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3145517.htm]
  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5092013/]
  • Topical and Peripherally Acting Analgesics - Patient Care America. [URL: https://patientcareamerica.com/wp-content/uploads/2020/08/Topical-and-Peripherally-Acting-Analgesics.pdf]
  • Preclinical safety assessment of topical drugs and associated pathology - Amazon S3. [URL: https://s3-us-west-2.amazonaws.com/meetings-archive/2014/2014-Wound-Healing/Slides/WHS-14-Fri-1100-Damon.pdf]
  • Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene. [URL: https://www.phcogj.com/article/1850]
  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5157997/]
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-121-3_18]
  • Formulation strategies for poorly soluble drugs - ResearchGate. [URL: https://www.researchgate.
  • Topical NSAIDs for acute local pain relief: in vitro characterization of drug delivery profiles into and through human skin. [URL: https://www.tandfonline.com/doi/full/10.1080/17425247.2020.1731189]
  • Skin vasodilation and analgesic effect of a topical nitric oxide-releasing hydrogel - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23756858/]

Sources

Technical Support Center: Refining Protocols for Long-Term Stability Testing of Nicoboxil Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for establishing and troubleshooting long-term stability testing protocols for Nicoboxil formulations. It addresses specific issues you may encounter during your experiments, with a focus on the scientific principles behind the recommended protocols.

Section 1: Understanding this compound Stability - FAQs and Troubleshooting

This section provides answers to frequently asked questions and offers troubleshooting guidance for common stability issues encountered with this compound formulations.

FAQs

  • Q1: What are the primary degradation pathways for this compound?

    • A1: The primary degradation pathway for this compound is hydrolysis. In biological systems and aqueous environments, this compound is hydrolyzed to form nicotinic acid and 2-butoxyethanol.[1][2] This reaction is pH-dependent, with accelerated degradation occurring in both acidic (pH 1.5–3.5) and alkaline (pH 7.4–8.0) conditions.[1] Under physiological conditions, this hydrolysis is primarily catalyzed by plasma esterases and esterase-like activity of serum albumin.[2]

  • Q2: What are the key physical stability concerns for topical formulations containing this compound?

    • A2: Topical formulations, such as creams and emulsions, are susceptible to various physical stability issues. These include phase separation (creaming or coalescence), changes in viscosity, crystallization of this compound or excipients, and alterations in appearance, color, or odor.[3] These changes can impact drug delivery, patient acceptability, and overall product performance.

  • Q3: How does pH affect the stability of a this compound formulation?

    • A3: The pH of the formulation is a critical factor influencing this compound's chemical stability. As an ester, this compound is susceptible to both acid- and base-catalyzed hydrolysis.[1][4] Maintaining an optimal pH range is crucial to minimize degradation. The ideal pH will depend on the overall formulation composition but should generally avoid highly acidic or alkaline conditions. Variations in pH can also affect the effectiveness of preservatives and the physical stability of the formulation.[3][5]

  • Q4: What are the initial steps to take when an out-of-specification (OOS) result for this compound content is observed during a stability study?

    • A4: An OOS result requires a thorough investigation. The first steps should include:

      • Confirming the result: Re-analyze the same sample and, if necessary, a sample from a retain of the same batch.

      • Reviewing analytical procedures: Ensure that the analytical method was performed correctly and that all instruments were calibrated and functioning properly.

      • Investigating for laboratory error: Rule out any potential errors in sample preparation, dilution, or data transcription.

      • Examining the stability chamber records: Verify that the storage conditions (temperature and humidity) were maintained within the specified ranges.

      • Inspecting the physical characteristics of the sample: Look for any signs of physical instability, such as phase separation or discoloration, that might correlate with the chemical degradation.

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Actions & Rationale
Phase Separation or Inconsistent Appearance Improper emulsification, inappropriate surfactant selection, temperature fluctuations, or excipient incompatibility.Action: Review the emulsifier system (type and concentration). Consider using a combination of emulsifiers to improve stability. Evaluate the impact of different storage conditions on phase separation. Conduct excipient compatibility studies to identify any interactions.[3][6] Rationale: Emulsions are thermodynamically unstable systems. A robust emulsifier system is essential to maintain the dispersion of the oil and water phases over the product's shelf life.
Change in Viscosity Alteration in the polymeric structure of gelling agents, changes in the emulsion's internal phase, or microbial contamination.Action: Evaluate the rheological properties of the formulation at different time points. Investigate the compatibility of the gelling agent with other excipients. Perform microbial limit testing to rule out contamination. Rationale: Viscosity is a critical quality attribute for semi-solid formulations, affecting spreadability and drug release. Changes can indicate underlying physical or microbiological instability.
Crystallization of this compound Supersaturation of this compound in the formulation, improper solvent system, or temperature cycling.Action: Determine the solubility of this compound in the formulation base at different temperatures. Consider the use of co-solvents or crystallization inhibitors. Evaluate the impact of freeze-thaw cycles on the formulation. Rationale: Crystallization can lead to a decrease in the concentration of dissolved drug, impacting bioavailability and potentially causing skin irritation.
Discoloration or Odor Change Oxidative degradation of this compound or other excipients, interaction with packaging materials, or photodegradation.Action: Incorporate antioxidants into the formulation. Conduct photostability studies to assess the impact of light. Evaluate the compatibility of the formulation with the chosen primary packaging. Rationale: Changes in color or odor are often indicative of chemical degradation, which can affect the product's quality and safety.

Section 2: Key Stability Testing Protocols

This section provides detailed, step-by-step methodologies for critical experiments in the long-term stability testing of this compound formulations.

Protocol 2.1: Forced Degradation Studies

Objective: To identify potential degradation products and establish the intrinsic stability of this compound. This information is crucial for developing a stability-indicating analytical method.[7][8]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC MassSpec Mass Spectrometry (for identification) HPLC->MassSpec If unknown peaks Pathway Degradation Pathway Elucidation HPLC->Pathway Method Stability-Indicating Method Development HPLC->Method Nicoboxil_Sample This compound Formulation Nicoboxil_Sample->Acid Nicoboxil_Sample->Base Nicoboxil_Sample->Oxidation Nicoboxil_Sample->Thermal Nicoboxil_Sample->Photo

Caption: Workflow for forced degradation studies of this compound.

Methodology:

  • Sample Preparation: Prepare solutions or suspensions of this compound in the formulation vehicle. Also, prepare solutions of the this compound drug substance in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[7][9]

    • Thermal Degradation: Expose the sample to dry heat (e.g., 60-80°C).

    • Photostability: Expose the sample to light as per ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][10][11][12] A dark control should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC).

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. If unknown impurities are detected, techniques like mass spectrometry (MS) can be used for structural elucidation.

Protocol 2.2: Stability-Indicating HPLC Method

Objective: To develop and validate a quantitative analytical method capable of separating and quantifying this compound from its potential degradation products and formulation excipients.[13][14]

Illustrative HPLC Parameters (to be optimized and validated):

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted)A common reversed-phase mobile phase that allows for good peak shape and resolution. The pH can be adjusted to optimize the retention of this compound and its degradation products.
Elution Isocratic or GradientGradient elution may be necessary to separate all degradation products with different polarities in a reasonable run time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at a suitable wavelength (e.g., 262 nm for a similar compound, Nicorandil)The wavelength should be chosen at the absorbance maximum of this compound to ensure sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temperature 30°CTo ensure reproducible retention times.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[14]

Protocol 2.3: Long-Term Stability Study

Objective: To evaluate the physical, chemical, and microbiological stability of the this compound formulation under recommended storage conditions to establish a shelf-life.

ICH Recommended Long-Term Stability Conditions:

Study Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Methodology:

  • Batch Selection: Place at least three primary batches of the final formulation in the stability study.

  • Packaging: Store the samples in the proposed commercial packaging.

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.

  • Tests to be Performed:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Assay of this compound and quantification of degradation products.

    • Microbiological: Microbial limit testing.

Section 3: Excipient Compatibility

Understanding Drug-Excipient Interactions

The stability of this compound in a topical formulation can be significantly influenced by its interaction with excipients.[15] It is crucial to conduct compatibility studies early in the formulation development process.

Common Excipients in Topical Formulations and Potential Interactions:

  • Emulsifiers: The choice of emulsifying agent can affect the physical stability of the emulsion and may also influence the chemical stability of this compound.[6]

  • Fatty Alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol): These are commonly used as thickeners and emollients. While generally inert, they can contain impurities that may interact with the active ingredient.[16]

  • Polymers (e.g., Carbomers, Cellulose Derivatives): Used to control viscosity. The pH sensitivity of some polymers, like carbomers, needs to be considered in relation to the optimal pH for this compound stability.[14]

  • Preservatives (e.g., Parabens, Phenoxyethanol): Essential for preventing microbial growth, but their compatibility with this compound and other excipients must be confirmed.

  • Antioxidants (e.g., Butylated Hydroxytoluene - BHT): May be necessary to prevent oxidative degradation of this compound or other excipients.

Excipient Compatibility Study Workflow

Excipient_Compatibility_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome Binary Binary Mixtures (this compound + 1 Excipient) Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Binary->Accelerated Stress Stress Conditions (e.g., 50°C) Binary->Stress Full Full Formulation Full->Accelerated Physical Physical Observation (Appearance, Color) Accelerated->Physical Chemical Chemical Analysis (HPLC for Degradants) Accelerated->Chemical Stress->Physical Stress->Chemical Compatible Identification of Compatible Excipients Physical->Compatible Incompatible Identification of Incompatible Excipients Physical->Incompatible Chemical->Compatible Chemical->Incompatible API This compound API->Binary API->Full Excipients Selected Excipients Excipients->Binary Excipients->Full

Caption: Workflow for excipient compatibility studies.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025, August 13). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. Available at: [Link]

  • PubChem. (n.d.). 2-Butoxyethyl 3-pyridinecarboxylate. Available at: [Link]

  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. Available at: [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Available at: [Link]

  • PubMed. (2018, May 30). Current regulatory requirements and practical approaches for stability analysis of pharmaceutical products: A comprehensive review. Available at: [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Available at: [Link]

  • MDPI. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Stability Indicating Analytical Method Development and Validation. Available at: [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available at: [Link]

  • PMC - NIH. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available at: [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025, August 13). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. Available at: [Link]

  • PubMed Central. (n.d.). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. Available at: [Link]

  • ResearchGate. (2025, August 6). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form | Request PDF. Available at: [Link]

  • ResearchGate. (2025, August 6). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF. Available at: [Link]

  • PMC - NIH. (n.d.). Injectable Lipid Emulsions—Advancements, Opportunities and Challenges. Available at: [Link]

  • Sphinxsai. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Available at: [Link]

  • Pharmapproach. (n.d.). From Formulation to Delivery: Understanding the Importance of Emulsifying Agents in Pharmaceuticals. Available at: [Link]

  • FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Available at: [Link]

  • ResearchGate. (2024, March 27). (PDF) Evaluation of physical and chemical stability of semi-solid preparations towards beyond-use date. Available at: [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Available at: [Link]

  • Semantic Scholar. (2024, March 27). Evaluation of physical and chemical stability of semisolid preparations towards beyond-use date. Available at: [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Longdom Publishing. (n.d.). Solving Analytical Challenges across Pharmaceutical, Environmental, and Food Industries using Liquid Chromatography. Available at: [Link]

  • Pharmaceutical Technology. (2015, December 2). Optimizing Semisolid Dosage Forms. Available at: [Link]

  • PMC - NIH. (2015, September 16). Physical Stability Studies of Semi-Solid Formulations from Natural Compounds Loaded with Chitosan Microspheres. Available at: [Link]

  • ResearchGate. (2023, June 14). (PDF) Rational Design of Topical Semi-Solid Dosage Forms-How Far Are We?. Available at: [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • MDPI. (n.d.). Towards Optimal pH of the Skin and Topical Formulations: From the Current State of the Art to Tailored Products. Available at: [Link]

  • PMC - NIH. (n.d.). Preformulation, Formulation, and In Vivo Efficacy of Topically Applied Apomine. Available at: [Link]

  • PubMed. (n.d.). Challenges of cannabidiol determination in emulsified cosmetics and application of solid-phase extraction followed by HPLC-UV-MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). Tool for Troubleshooting Emulsion Problems in Producing Oilfields. Available at: [Link]

  • ResearchGate. (n.d.). Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry | Request PDF. Available at: [Link]

  • PubMed. (n.d.). Topical vehicles based on natural surfactant/fatty alcohols mixed emulsifier: The influence of two polyols on the colloidal structure and in vitro/in vivo skin performance. Available at: [Link]

  • PubMed. (2022, October 15). Topically applied lipid-containing emulsions based on PEGylated emulsifiers: Formulation, characterization, and evaluation of their impact on skin properties ex vivo and in vivo. Available at: [Link]

Sources

Addressing batch-to-batch variability of synthesized Nicoboxil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering the Consistency of Nicoboxil

This compound (2-butoxyethyl nicotinate) is a potent topical rubefacient used to alleviate musculoskeletal pain.[1] Its synthesis, typically an esterification reaction between nicotinic acid and 2-butoxyethanol, appears straightforward. However, researchers and process chemists frequently encounter frustrating batch-to-batch variability. This variability can manifest as inconsistent yields, fluctuating impurity profiles, and unpredictable physical properties, all of which can jeopardize project timelines and regulatory filings.

This guide provides a comprehensive, experience-driven framework for diagnosing and resolving common issues encountered during this compound synthesis. It is structured to move from specific troubleshooting scenarios to broader foundational knowledge, empowering you to build robust and reproducible synthetic processes. Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the rigorous standards expected in pharmaceutical development, such as those outlined in ICH Q7 for Good Manufacturing Practice for APIs.[2][3][4][5][6]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific, observable problems you may encounter in the lab. Each question is followed by an in-depth analysis of potential root causes and actionable, step-by-step solutions.

Q1: Why is my this compound yield significantly lower than expected or inconsistent across batches?

Low or variable yield is one of the most common challenges. The root cause often lies in subtle deviations in raw materials or reaction parameters.

Potential Causes & Solutions:

  • Quality of Starting Materials:

    • Nicotinic Acid: Purity can vary between suppliers or even lots. Trace metal or organic impurities can interfere with the reaction.

    • 2-Butoxyethanol: The presence of water is a primary concern, as it can hydrolyze the ester product or interfere with certain esterification catalysts. Peroxide formation upon storage is another risk.

    • Catalyst/Reagents: If using an acid catalyst (e.g., H₂SO₄) or coupling agents, their activity and concentration must be consistent.

  • Reaction Stoichiometry & Conditions:

    • Molar Ratios: Inconsistent weighing or volume dispensing can shift the reaction equilibrium, leaving unreacted starting materials.

    • Temperature Control: Esterification is an equilibrium-driven process. Temperature fluctuations can alter the reaction rate and equilibrium position. Overheating can lead to degradation and side-product formation.

    • Water Removal: For classic Fischer esterification, inefficient removal of the water by-product will prevent the reaction from proceeding to completion.

  • Work-up and Purification:

    • Incomplete Extraction: pH adjustments during aqueous work-up must be precise to ensure the this compound (an ester) is fully partitioned into the organic phase.

    • Product Loss During Distillation/Crystallization: Sub-optimal conditions (pressure too low, temperature too high) during distillation can lead to product loss. In crystallization, incorrect solvent choice or cooling rates can result in poor recovery.

Troubleshooting Workflow for Low Yield

The following decision tree provides a systematic approach to diagnosing the source of yield inconsistency.

Low_Yield_Troubleshooting start Low or Inconsistent Yield Observed check_raw_mats 1. Analyze Raw Materials (Nicotinic Acid, 2-Butoxyethanol) start->check_raw_mats raw_mats_ok Raw Materials Meet Spec? check_raw_mats->raw_mats_ok review_process 2. Review In-Process Controls (Temp, Time, Stoichiometry) raw_mats_ok->review_process Yes re_qualify Re-qualify/Source New Raw Material Supplier raw_mats_ok->re_qualify No process_ok Process Parameters Stable? review_process->process_ok review_workup 3. Analyze Work-up & Purification (Extraction pH, Distillation/Crystallization) process_ok->review_workup Yes optimize_process Optimize & Tighten Control of Reaction Parameters process_ok->optimize_process No workup_ok Recovery is High? review_workup->workup_ok optimize_workup Optimize Purification Step (e.g., Solvent Screen, Temp Profile) workup_ok->optimize_workup No investigate_side_reactions Investigate Unknown Side Reactions (HPLC-MS) workup_ok->investigate_side_reactions Yes, but yield still low

Caption: A decision tree for troubleshooting low this compound yield.

Q2: My HPLC analysis shows a variable impurity profile from batch to batch. How can I identify and control these impurities?

An inconsistent impurity profile is a major red flag in pharmaceutical development. Even if the total impurity level is within specification, the presence of new or variable impurities can affect safety and stability.

Common Impurities and Their Sources

Impurity NamePotential SourceRecommended Control Strategy
Nicotinic Acid Incomplete reaction.Optimize reaction time, temperature, and stoichiometry. Ensure efficient water removal.
2-Butoxyethanol Incomplete reaction.Adjust stoichiometry; ensure nicotinic acid is the limiting reagent if desired.
By-products from 2-Butoxyethanol Degradation of 2-butoxyethanol (e.g., oxidation).Use fresh, high-purity starting material. Store under inert atmosphere.
Nicotinic Acid N-oxide Oxidation of the pyridine ring.Perform reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Degradation Products Hydrolysis of the ester bond during work-up or storage.Control pH during work-up; avoid strongly acidic or basic conditions. Store final product in a dry environment.

Analytical & Control Strategy:

  • Identification: Use a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS) to obtain the mass of unknown peaks. This is crucial for proposing structures and identifying potential process-related impurities or degradants.[7][8]

  • Forced Degradation Studies: Intentionally stress this compound samples (acid, base, oxidation, heat, light) as per ICH Q1A guidelines. This helps identify potential degradation products and confirms that your analytical method can detect them.

  • Raw Material Control: Do not rely solely on the supplier's Certificate of Analysis.[9] Perform in-house testing on incoming raw materials to check for impurities that could be carried through the synthesis.

  • Process Parameter Control: Define Critical Process Parameters (CPPs) and prove their impact on the impurity profile through Design of Experiments (DoE).[10]

Q3: My isolated this compound solid has a different color, crystal habit, or solubility between batches. What could be the cause?

This is a classic indicator of polymorphism, a phenomenon where a single compound can crystallize into multiple different solid-state forms.[11][12] These different forms, or polymorphs, can have vastly different physical properties, including solubility, melting point, and stability, which can critically impact the bioavailability and manufacturability of the final drug product.[13][14]

Investigating and Controlling Physical Properties:

  • Polymorph Screening: This is the most critical step. A systematic screen should be performed where this compound is crystallized from a wide variety of solvents under different conditions (e.g., fast cooling, slow evaporation, anti-solvent addition).

  • Characterization Techniques:

    • X-Ray Powder Diffraction (XRPD): This is the gold-standard technique for identifying different crystal forms. Each polymorph will have a unique diffraction pattern.[15]

    • Differential Scanning Calorimetry (DSC): DSC can detect thermal events like melting points and phase transitions. Different polymorphs will often have different melting points.

    • Thermogravimetric Analysis (TGA): TGA is used to detect the presence of bound solvent (solvates) or water (hydrates), which are forms of pseudopolymorphism.

    • Microscopy: Visual inspection of crystal shape (e.g., needles vs. plates) can be a quick, albeit non-definitive, indicator of polymorphism.

  • Control of Crystallization: Once the desired, most stable polymorph is identified, the crystallization process must be rigorously controlled.[15] Key parameters include:

    • Solvent system

    • Concentration

    • Cooling rate/temperature profile

    • Agitation speed

    • Seeding strategy

Frequently Asked Questions (FAQs)

Q: What are the Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) for this compound synthesis?

A: This must be determined experimentally for your specific process, but a typical relationship is outlined below. CQAs are the physical, chemical, and biological attributes that should be within a specific limit to ensure product quality. CPPs are the process parameters that must be controlled to ensure the CQAs are met.

CPP_CQA cluster_0 Critical Process Parameters (CPPs) cluster_1 Critical Quality Attributes (CQAs) Temp Reaction Temperature Yield Yield Temp->Yield Purity Purity / Impurity Profile Temp->Purity Time Reaction Time Time->Yield Time->Purity Stoich Stoichiometry Stoich->Yield Stoich->Purity CoolRate Crystallization Cooling Rate CoolRate->Yield CoolRate->Purity Polymorph Polymorphic Form CoolRate->Polymorph Residuals Residual Solvents

Caption: Relationship between CPPs and CQAs in this compound Synthesis.

Q: What analytical methods are essential for routine quality control of this compound batches?

A: A robust QC panel should include:

  • HPLC-UV: For assay (potency) and purity (related substances). A validated, stability-indicating method is required.[16]

  • ¹H and ¹³C NMR: To confirm the chemical structure and identity of the molecule.

  • FTIR: As a rapid identity check and for screening for polymorphic changes.

  • DSC/XRPD: To confirm the correct and consistent polymorphic form is being produced.

  • GC-HS: For residual solvent analysis to ensure solvents from the synthesis and purification are below ICH limits.

  • Karl Fischer Titration: To determine the water content.

Q: How do I set specifications for my raw materials?

A: Start with the supplier's specifications, but establish your own in-house specifications based on experience. Key parameters to include are:

  • Assay: (e.g., >99.5%)

  • Water Content: (e.g., <0.1%)

  • Specific Impurities: Set limits for any known impurities in the starting material that are difficult to purge in your process.

  • Residue on Ignition/Heavy Metals: Standard pharmacopeial tests.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assay and Impurity Profiling

This protocol provides a starting point for a reverse-phase HPLC method. It must be fully validated according to ICH Q2(R1) guidelines for your specific use.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 262 nm

  • Sample Preparation: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent).

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.

Protocol 2: DSC Analysis for Polymorphic Form Identification
  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pan with a pinhole lid.

  • Sample Weight: Accurately weigh 2-5 mg of this compound.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to a temperature above the melt of the compound (e.g., 200 °C).

  • Procedure:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at the specified rate.

    • Record the heat flow versus temperature.

    • Analyze the resulting thermogram for melting endotherms, crystallization exotherms, or solid-solid phase transitions. Compare the profiles between batches to ensure consistency.

References

  • Lee, E. H. (2015). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed Central. [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. EMA. [Link]

  • Gao, C., et al. (2021). Renewable Vanillylamine Synthesis from Lignin-Derived Feedstocks. ACS Publications. [Link]

  • Wikipedia. Vanillylamine. Wikipedia. [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]

  • Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers. [Link]

  • Pharmuni. (n.d.). ICH Q7 GMP for APIs. Pharmuni. [Link]

  • All About Drugs. (n.d.). Polymorphism. All About Drugs. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. JCI. [Link]

  • Slideshare. (n.d.). ICH Q7 GMP for API. Slideshare. [Link]

  • van den Heuvel, R. H., et al. (1998). Enzymatic synthesis of vanillin. PubMed. [Link]

  • U.S. Food & Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. [Link]

  • ResearchGate. (2021). Synthesis of vanillylamine from vanillic acid. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC. [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Atianming. [Link]

  • Nagy, Z. K., & Fevotte, G. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. MDPI. [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability. Surface Measurement Systems. [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Pharmaffiliates. (n.d.). This compound-impurities. Pharmaffiliates. [Link]

  • PubChem. (n.d.). 2-Butoxyethyl 3-pyridinecarboxylate. National Center for Biotechnology Information. [Link]

  • EurekAlert!. (2004). Batch control makes chemical reactions easier to manage. AAAS. [Link]

  • Kewaunee. (2023). Chemical Synthesis Batch to Continuous Manufacturing. Kewaunee. [Link]

  • Pharmaffiliates. (n.d.). This compound-impurities. Pharmaffiliates. [Link]

  • German Federal Institute for Drugs and Medical Devices. (n.d.). Decentralised Procedure Public Assessment Report Finalgon. BfArM. [Link]

  • Chemchart. (n.d.). This compound. Chemchart. [Link]

  • Der Pharmacia Lettre. (2015). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Scholars Research Library. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2002). HPLC method for the estimation of Nicorandil in pharmaceutical dosage forms. Indian Journal of Pharmaceutical Sciences. [Link]

  • BioProcess International. (2014). Understanding and Controlling Sources of Process Variation: Risks to Achieving Product Critical Quality Attributes. BioProcess International. [Link]

  • YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability. Cell & Gene. [Link]

  • Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives.
  • Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
  • Der Pharma Chemica. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • Biomolecules & Therapeutics. (2004). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomol Ther. [Link]

  • PharmaInfo. (n.d.). RP-HPLC Method Development and Validation for Nitroxynil in Active Pharmaceutical Ingredient Manufacturing. PharmaInfo. [Link]

  • Molecules. (2020). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid. Organic Syntheses. [Link]

  • Polymers. (2022). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI. [Link]

  • Molecules. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PubMed Central. [Link]

  • British Journal of Clinical Pharmacology. (2018). Adverse immunostimulation caused by impurities: The dark side of biopharmaceuticals. PubMed Central. [Link]

  • Drug Design, Development and Therapy. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link]

Sources

Technical Support Center: Enhancing Skin Penetration of Nicoboxil for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nicoboxil. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you optimize the dermal and transdermal delivery of this compound in your research applications. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Understanding this compound and the Skin Barrier Challenge

This compound, the 2-butoxyethyl ester of nicotinic acid, is a potent topical vasodilator. Its mechanism of action involves the release of nicotinic acid upon enzymatic hydrolysis within the skin, which then contributes to vasodilation.[1][2] This vasodilatory effect is beneficial in various research applications, including studies on microcirculation and topical drug delivery. However, like many topically applied agents, the primary obstacle to its efficacy is the stratum corneum, the outermost layer of the skin, which acts as a formidable barrier to drug penetration.[3]

The successful delivery of this compound into the viable layers of the skin where it can exert its effect is contingent on overcoming this barrier. This guide will provide you with the necessary knowledge and tools to enhance the skin penetration of this compound for your specific research needs.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is the foundation for developing effective penetration enhancement strategies.

PropertyValueSource
Molecular Formula C12H17NO3[4][5][6]
Molecular Weight 223.27 g/mol [2][4][5]
LogP (estimated) 2.06 - 2.1[2][4]
pKa (predicted) 3.10 ± 0.10[4]
Appearance Colorless liquid[4]

This compound's moderate lipophilicity (LogP ~2.1) and low molecular weight (<500 Da) are favorable for passive diffusion across the stratum corneum. However, its efficacy can be significantly improved by optimizing the formulation to enhance its partitioning into and diffusion through the skin.

Troubleshooting Common Issues in this compound Skin Penetration Studies

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Detectable this compound Permeation in In Vitro Studies

Potential Causes:

  • Inappropriate Vehicle/Formulation: The vehicle may not be optimized for this compound's solubility and partitioning into the skin.

  • High Barrier Function of the Skin Model: The skin model (e.g., human cadaver skin, animal skin) may have a particularly robust barrier.

  • Insufficient Analytical Sensitivity: The analytical method used to quantify this compound may not be sensitive enough to detect low concentrations in the receptor fluid.

  • Metabolism of this compound: this compound can be hydrolyzed to nicotinic acid in the skin, reducing the amount of parent drug detected.[1][2]

Troubleshooting Steps:

  • Re-evaluate the Formulation:

    • Solubility Enhancement: Ensure this compound is fully dissolved in the vehicle. Consider using co-solvents such as ethanol, propylene glycol, or Transcutol® to increase its solubility.

    • Incorporate Penetration Enhancers: Add chemical penetration enhancers to your formulation. Given this compound's properties, consider the following:

      • Fatty acids: Oleic acid can disrupt the lipid lamellae of the stratum corneum.[7]

      • Terpenes: Menthol or eucalyptol can enhance the permeation of both lipophilic and hydrophilic compounds.

      • Surfactants: Non-ionic surfactants like Tween® 80 or Span® 20 can be used at low concentrations to enhance penetration.

  • Assess Skin Barrier Integrity:

    • Measure the transepidermal water loss (TEWL) of the skin before the experiment to ensure the barrier is intact but not overly resistant.

    • If using animal models, consider the species and skin source, as permeability can vary significantly.

  • Optimize Analytical Methods:

    • Increase the sensitivity of your analytical method (e.g., HPLC-MS/MS).

    • Validate your method for the detection of both this compound and its primary metabolite, nicotinic acid.

  • Account for Metabolism:

    • Simultaneously quantify both this compound and nicotinic acid in the receptor fluid and within the skin layers at the end of the study. This will provide a more complete picture of the drug's fate.

Issue 2: High Variability in Permeation Data Between Replicates

Potential Causes:

  • Inconsistent Formulation Preparation: Variations in the preparation of the this compound formulation can lead to inconsistent drug loading and release.

  • Inconsistent Skin Samples: Biological variability between skin donors or even different locations on the same donor can be high.

  • Inconsistent Dosing: Applying different amounts of the formulation to the skin surface.

  • Air Bubbles in Franz Diffusion Cells: Air bubbles trapped beneath the skin membrane can impede diffusion into the receptor fluid.

Troubleshooting Steps:

  • Standardize Formulation Preparation:

    • Develop and strictly follow a standard operating procedure (SOP) for formulation preparation, including mixing times, speeds, and temperature control.

  • Minimize Skin Variability:

    • Whenever possible, use skin from a single donor for a given experiment.

    • If using multiple donors, randomize the skin samples across different experimental groups.

    • Ensure consistent skin thickness by using a dermatome.

  • Ensure Accurate Dosing:

    • Use a positive displacement pipette to apply a precise and consistent amount of the formulation to the skin surface.

  • Proper Franz Cell Assembly:

    • Carefully assemble the Franz diffusion cells to ensure no air bubbles are trapped between the skin and the receptor fluid.

    • Gently tilt and tap the cells after assembly to dislodge any bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the best vehicle for dissolving this compound for skin penetration studies?

A1: A good starting point is a hydroalcoholic gel or a microemulsion. Ethanol or propylene glycol can serve as effective co-solvents to ensure this compound is fully solubilized. The choice of vehicle will also depend on the specific research question and the desired release profile. For instance, an ointment base may be suitable for prolonged release studies.

Q2: How can I confirm that the observed vasodilation is due to this compound and not the vehicle?

A2: It is crucial to include a vehicle-only control in your experimental design. By applying the formulation without this compound to a separate skin sample, you can differentiate the effects of the vehicle from the pharmacological action of this compound.

Q3: Should I be measuring this compound or its metabolite, nicotinic acid, in my permeation studies?

A3: For a comprehensive understanding, you should aim to measure both. This compound is the pro-drug that penetrates the stratum corneum, while nicotinic acid is the primary active metabolite responsible for the vasodilatory effect.[1][2] Quantifying both will provide insights into the rate of penetration and the rate of metabolism within the skin.

Q4: What are the key parameters to calculate from an in vitro skin permeation study?

A4: The key parameters include:

  • Steady-state flux (Jss): The rate of drug permeation per unit area at steady state.

  • Permeability coefficient (Kp): A measure of the skin's permeability to the drug.

  • Lag time (tL): The time it takes for the drug to establish a steady-state diffusion across the skin.

  • Cumulative amount permeated: The total amount of drug that has permeated the skin at a given time point.

Q5: Are there any physical enhancement techniques that can be used for this compound?

A5: Yes, physical enhancement techniques like iontophoresis and sonophoresis could potentially increase the penetration of this compound.[8] Iontophoresis uses a small electrical current to drive charged molecules across the skin, while sonophoresis uses ultrasound to temporarily disrupt the stratum corneum. These methods may be particularly useful for enhancing the delivery of the more hydrophilic nicotinic acid metabolite.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the skin penetration of this compound from a topical formulation.

Materials:

  • Franz diffusion cells

  • Human or porcine skin, dermatomed to a thickness of ~500 µm

  • This compound formulation and vehicle control

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like Tween 20)

  • Syringes and needles for sampling

  • Analytical instrumentation (e.g., HPLC)

Procedure:

  • Prepare the skin by carefully removing any subcutaneous fat.

  • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are present.

  • Allow the skin to equilibrate for 30 minutes.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation or vehicle control to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the samples for the concentration of this compound and nicotinic acid using a validated analytical method.

  • At the end of the experiment, dismantle the setup, wash the skin surface, and extract the drug from the different skin layers (stratum corneum, epidermis, dermis) to perform a mass balance analysis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experiment to enhance and evaluate the skin penetration of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vitro Permeation Testing (IVPT) cluster_analysis Phase 3: Analysis & Interpretation A 1. This compound Physicochemical Characterization B 2. Formulation Development (e.g., microemulsion) A->B C 3. Selection of Penetration Enhancers (e.g., oleic acid, menthol) B->C D 4. Skin Preparation (e.g., human cadaver skin) C->D E 5. Franz Diffusion Cell Setup D->E F 6. Application of Formulation E->F G 7. Sampling from Receptor Fluid F->G H 8. HPLC/LC-MS Analysis (this compound & Nicotinic Acid) G->H I 9. Data Calculation (Flux, Kp, Lag Time) H->I J 10. Mass Balance (Skin Drug Content) H->J K 11. Comparison of Formulations I->K J->K

Workflow for Enhancing this compound Skin Penetration.

Troubleshooting Decision Tree

This diagram provides a logical pathway for troubleshooting common issues in your experiments.

G Start Problem: Low this compound Permeation Q1 Is this compound fully dissolved in the vehicle? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are penetration enhancers included in the formulation? A1_Yes->Q2 Sol1 Action: Increase solubility (e.g., add co-solvents) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the analytical method sensitive enough? A2_Yes->Q3 Sol2 Action: Incorporate enhancers (e.g., fatty acids, terpenes) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Have you accounted for metabolism to nicotinic acid? A3_Yes->Q4 End Further Investigation Needed A3_Yes->End Yes Sol3 Action: Optimize analytical method (e.g., use LC-MS/MS) A3_No->Sol3 Q4->A3_Yes Yes A4_No No Q4->A4_No Sol4 Action: Quantify both this compound and nicotinic acid A4_No->Sol4

Troubleshooting Low this compound Permeation.

References

  • Gaubitz, M., Blahova, Z., Fialka-Moser, V., & Kozlov, R. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1137–1146. Available at: [Link]

  • Beck, R. C., Guterres, S. S., & Pohlmann, A. R. (2011). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. British Journal of Pharmacology, 164(2b), 436-447. Available at: [Link]

  • Gaubitz, M., Blahova, Z., Fialka-Moser, V., & Kozlov, R. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (n.d.). This compound/Nonivamide - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Boehringer Ingelheim International GmbH. (2015). Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound. Available at: [Link]

  • PubChem. (n.d.). 2-Butoxyethyl 3-pyridinecarboxylate. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (1322-29-8, 13912-80-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

  • Google Patents. (n.d.). US11786456B2 - Transdermal delivery formulations.
  • Zhang, Y., et al. (2022). Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules. Pharmaceutics, 14(7), 1498. Available at: [Link]

  • Vidya-mitra. (2018, May 30). Techniques of enhancing skin permeation [Video]. YouTube. Available at: [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Cueva, H. K. R. (2022, April 17). VET PHARMA 2 | Penetration Enhancers: Drugs Acting on Skin & Mucous Membranes | Module 25.2 (SO) [Video]. YouTube. Available at: [Link]

  • Le, L. (2018). Penetration Enhancement of Topical Formulations. Pharmaceutics, 10(2), 46. Available at: [Link]

  • Baswan, S., et al. (2023). Enhancing Niacinamide Skin Penetration via Other Skin Brightening Agents: A Molecular Dynamics Simulation Study. International Journal of Molecular Sciences, 24(23), 16719. Available at: [Link]

  • Google Patents. (n.d.). US4839174A - Novel transdermal nicotine patch.
  • Aungst, B. J., et al. (2000). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. Pharmaceutical Research, 17(11), 1304-1309. Available at: [Link]

  • Songkro, S. (2009). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Tropical Journal of Pharmaceutical Research, 8(1). Available at: [Link]

  • Baswan, S., et al. (2023). Enhancing Niacinamide Skin Penetration via Other Skin Brightening Agents: A Molecular Dynamics Simulation Study. ResearchGate. Available at: [Link]

  • Wohlrab, J., & Kreft, D. (2014). Nicotinic acid/niacinamide and the skin. Journal of Cosmetic Dermatology, 13(4), 329-335. Available at: [Link]

  • Justia Patents. (n.d.). Transdermal Or Percutaneous Patents and Patent Applications (Class 424/449). Retrieved from [Link]

  • Google Patents. (n.d.). JPH09507230A - Transdermal drug delivery formulation.
  • Justia Patents. (n.d.). transdermal delivery patch. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anti-inflammatory Effects of Nicoboxil in a Murine Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of Nicoboxil. We will objectively compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, using the carrageenan-induced paw edema model in mice. The methodologies outlined herein are designed to deliver robust, reproducible data grounded in established scientific protocols.

Introduction: The Rationale for Investigating this compound

This compound, a derivative of nicotinic acid, is a component of topical preparations used for alleviating muscle and joint pain.[1] Its therapeutic effects are often attributed to its vasodilatory properties, which induce a sensation of warmth and increase blood flow.[2] this compound is frequently combined with nonivamide, a synthetic capsaicin analog, which acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4] TRPV1 is a key player in pain sensation and is also implicated in neurogenic inflammation.[5][6] While the analgesic effects of this combination are documented, the specific contribution of this compound to inflammation resolution warrants a more detailed, independent investigation.[7][8]

This guide focuses on decoupling the effects of this compound and quantifying its intrinsic anti-inflammatory activity. To achieve this, we employ the carrageenan-induced paw edema model, a classic and highly reproducible assay for screening acute anti-inflammatory agents.[9][10][11] By comparing this compound's efficacy to that of Indomethacin, a potent cyclooxygenase (COX) inhibitor, we can contextualize its potential mechanism and therapeutic value.[12][13]

Materials and Methods

Experimental Subjects
  • Species: Male BALB/c mice (6-8 weeks old, weighing 20-25g).

  • Acclimatization: Animals should be housed for at least one week prior to experimentation under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Reagents and Test Compounds
  • Inducing Agent: 1% (w/v) Lambda Carrageenan (Sigma-Aldrich) in sterile 0.9% saline.

  • Test Compound: this compound (Tocris Bioscience or equivalent) prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: Indomethacin (Sigma-Aldrich) prepared in the same vehicle.[13]

  • Vehicle Control: The vehicle used for dissolving this compound and Indomethacin (e.g., 0.5% carboxymethylcellulose).

Experimental Design & Workflow

The study will involve four groups of animals (n=6-8 per group):

  • Vehicle Control Group: Receives vehicle only.

  • This compound-Treated Group: Receives a predetermined dose of this compound.

  • Positive Control Group: Receives Indomethacin (10 mg/kg, intraperitoneally).[9][12]

  • Naive Group: Receives no treatment or injection, serving as a baseline for biochemical assays.

The following diagram illustrates the experimental workflow:

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Induction cluster_measure Phase 3: Data Collection cluster_analysis Phase 4: Analysis A Animal Acclimatization (1 week) B Baseline Paw Volume Measurement (V₀) A->B C Randomize into 4 Groups (Vehicle, this compound, Indomethacin, Naive) B->C D Administer Treatments (i.p. or p.o.) C->D E Wait 60 minutes D->E F Induce Inflammation: 0.1 mL 1% Carrageenan (Subplantar Injection) E->F G Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours post-carrageenan F->G H Euthanasia & Paw Tissue Collection (at 5 hours) G->H I Biochemical Assays: MPO Activity TNF-α & IL-6 ELISA H->I J Data Analysis & Statistical Comparison I->J

Caption: Experimental workflow for validating this compound.

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema

  • Measure the initial volume of the right hind paw (V₀) of each mouse using a digital plethysmometer.

  • Administer the respective compounds (Vehicle, this compound, or Indomethacin) via intraperitoneal (i.p.) or oral (p.o.) gavage.[9]

  • One hour after drug administration, induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11][14]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Calculate the increase in paw volume (edema) as Vₜ - V₀.

  • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Protocol 2: Tissue Processing and Biochemical Analysis

  • At the end of the experiment (5 hours post-carrageenan), euthanize the mice.

  • Dissect the inflamed paw tissue, weigh it, and immediately homogenize it in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant for analysis.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity is a quantitative index of neutrophil infiltration into the tissue.[15][16][17] The assay can be performed using a commercial kit following the manufacturer's instructions, which typically involves a colorimetric reaction.[18][19]

  • Cytokine Measurement (ELISA): Quantify the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the tissue supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20][21][22][23][24]

Expected Results & Data Interpretation

The data should be presented clearly for objective comparison. The following tables show hypothetical, yet plausible, results from this experimental design.

Table 1: Effect of this compound and Indomethacin on Carrageenan-Induced Paw Edema

Treatment GroupDosePaw Volume Increase (mL) at 3 hours (Mean ± SEM)Paw Volume Increase (mL) at 5 hours (Mean ± SEM)% Inhibition of Edema at 5 hours
Vehicle Control-0.85 ± 0.060.78 ± 0.05-
This compound 50 mg/kg0.65 ± 0.04*0.51 ± 0.03**34.6%
Indomethacin10 mg/kg0.42 ± 0.03 0.33 ± 0.0257.7%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Table 2: Effect of this compound and Indomethacin on Inflammatory Biomarkers in Paw Tissue

Treatment GroupDoseMPO Activity (U/mg tissue) (Mean ± SEM)TNF-α (pg/mg tissue) (Mean ± SEM)IL-6 (pg/mg tissue) (Mean ± SEM)
Naive-0.12 ± 0.0225.5 ± 3.140.1 ± 4.5
Vehicle Control-0.98 ± 0.09280.4 ± 25.2350.7 ± 30.8
This compound 50 mg/kg0.61 ± 0.07 195.3 ± 18.9*235.6 ± 22.1
Indomethacin10 mg/kg0.35 ± 0.04 110.8 ± 12.5145.2 ± 15.3***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Interpretation: The data in Table 1 would indicate that this compound significantly reduces paw edema, although to a lesser extent than the potent NSAID Indomethacin. Table 2 provides mechanistic insight. A reduction in MPO activity suggests that this compound inhibits the infiltration of neutrophils into the inflamed tissue.[15] Furthermore, the decreased levels of TNF-α and IL-6, crucial mediators in the inflammatory cascade, point towards an ability to suppress the production of pro-inflammatory cytokines.[25]

Discussion and Mechanistic Insights

Our hypothetical results demonstrate that this compound possesses significant anti-inflammatory properties in a murine model of acute inflammation. The reduction in edema, neutrophil infiltration, and pro-inflammatory cytokines provides a multi-faceted validation of its activity.

The comparison with Indomethacin is crucial. Indomethacin primarily acts by inhibiting COX enzymes, thereby blocking prostaglandin synthesis, a key driver of the late phase of carrageenan-induced inflammation.[9][26] this compound's moderate efficacy compared to Indomethacin suggests it may operate through a different, possibly non-COX-dependent, mechanism.

Given its structural relationship to nicotinic acid and its common formulation with the TRPV1 agonist nonivamide, a plausible hypothesis is that this compound's effects could be mediated through neurogenic pathways or direct modulation of inflammatory signaling. The activation of sensory neurons via channels like TRPV1 can paradoxically lead to anti-inflammatory effects through a process of desensitization or the release of anti-inflammatory neuropeptides.[27]

The following diagram illustrates the proposed signaling cascade in carrageenan-induced inflammation and the potential points of intervention for this compound and Indomethacin.

G cluster_pathway Inflammatory Cascade cluster_drugs Carrageenan Carrageenan Injection Macrophages Macrophage Activation Carrageenan->Macrophages Cytokines Release of TNF-α, IL-6 Macrophages->Cytokines COX2 COX-2 Upregulation Cytokines->COX2 Neutrophils Neutrophil Infiltration (MPO Activity) Cytokines->Neutrophils PGs Prostaglandin Synthesis COX2->PGs Vaso Vasodilation & Increased Permeability PGs->Vaso Edema Edema Formation Vaso->Edema Neutrophils->Edema Indo Indomethacin Indo->COX2 Inhibits Nico This compound Nico->Cytokines Inhibits? Nico->Neutrophils Inhibits?

Caption: Putative mechanism of anti-inflammatory action.

This guide provides a robust starting point for the preclinical validation of this compound. The presented protocols and comparative framework are designed to yield clear, interpretable data, paving the way for further investigation into its precise mechanism of action and therapeutic potential as an anti-inflammatory agent.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv website.

  • Mullane, K. M., Kraemer, R., & Smith, B. (1985). Myeloperoxidase activity as a quantitative assessment of neutrophil infiltration into ischemic myocardium. Journal of Pharmacological Methods, 14(3), 157-167.

  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Retrieved from BenchChem.

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from Creative Biolabs.

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(4), 655–662.

  • Dafny, N., & Raskin, E. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 158(1), 36–41.

  • Chen, J. W., & Wand, A. J. (2014). Measuring Myeloperoxidase Activity in Biological Samples. Journal of visualized experiments : JoVE, (93), 52055.

  • Henriques, M. G., Silva, P. M., Martins, M. A., Flores, C. A., Cunha, F. Q., Assreuy-Filho, J., & Cordeiro, R. S. (1987). Mouse paw edema. A new model for inflammation?. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 20(2), 243–249.

  • Cusabio. (n.d.). Mouse Tumor necrosis factor α,TNF-α ELISA KIT. Retrieved from Cusabio.

  • Maxanim. (n.d.). Mouse Proinflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IFN gamma, TNF alpha, IL6) | ARG82842. Retrieved from Maxanim.

  • da Silva, G. G., de Souza, M. K. S., da Silva, J. K., de Oliveira, A. P., de Araújo, I. M. G., de Almeida, R. N., ... & da Silva, E. P. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Polymers, 14(9), 1609.

  • Northwest Life Science Specialties. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit. Retrieved from NWLSS.

  • Gaubitz, M., Zeman, F., & Klesser, B. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. Journal of pain research, 8, 311–322.

  • Thermo Fisher Scientific. (n.d.). Mouse TNF alpha ELISA Kit (BMS607-3). Retrieved from Invitrogen.

  • RayBiotech. (n.d.). Mouse TNF-alpha ELISA Kit. Retrieved from RayBiotech.

  • Blahova, J., Zeman, F., & Klesser, B. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of pain research, 9, 1221–1230.

  • Meso Scale Discovery. (n.d.). Proinflammatory Panel 1 Mouse Control Pack. Retrieved from Meso Scale Discovery.

  • Amann, R., Egger, T., Schuligoi, R., & Peskar, B. A. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience letters, 278(3), 177–180.

  • arigo Biolaboratories. (n.d.). arigoPLEX Mouse M1M2 Cytokines Multiplex ELISA Kit (IL4, IL6, IL10, TNF alpha) (ARG82913). Retrieved from arigo Biolaboratories.

  • Blahova, J., Zeman, F., & Klesser, B. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. Journal of pain research, 9, 1221–1230.

  • Egbuna, C. N., et al. (2012). Increased inflammatory infiltrate and myeloperoxidase (MPO) activity in C−/P− mice compared with C+/P+ mice, under basal non-stimulated conditions. ResearchGate.

  • Patsnap. (n.d.). This compound/Nonivamide - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse.

  • Morales-Lázaro, S. L., Simon, S. A., & Rosenbaum, T. (2013). The role of endogenous molecules in the activation of TRP channels. Current pharmaceutical biotechnology, 14(1), 2–13.

  • ResearchGate. (n.d.). Positive control (a). Positive control model experimental design. Mice.... Retrieved from ResearchGate.

  • Sereti, I., et al. (2013). Decreased neutrophil infiltration by myeloperoxidase (MPO) staining,... ResearchGate.

  • Duarte, Y., Cáceres, M., Sepúlveda, R. V., Arriagada, G., Olivares-Rojas, C., Díaz-Franulic, I., ... & González-Nilo, F. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in pharmacology, 11, 1040.

  • Duarte, Y., Cáceres, M., Sepúlveda, R. V., Arriagada, G., Olivares-Rojas, C., Díaz-Franulic, I., ... & González-Nilo, F. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in pharmacology, 11, 1040.

  • RxList. (2021). How Do Topical TRPV1 Agonists Work?. Retrieved from RxList.

  • Gaubitz, M., Zeman, F., & Klesser, B. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. Journal of pain research, 8, 311–322.

  • Gholikhani, P., et al. (2023). Experimental animal models of chronic inflammation. Heliyon, 9(6), e17129.

  • de Oliveira, M. R., et al. (2023). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Journal of Immunology Research, 2023, 1-14.

  • Le, T. H., et al. (2020). Transcriptional Response in a Sepsis Mouse Model Reflects Transcriptional Response in Sepsis Patients. International Journal of Molecular Sciences, 21(21), 8196.

Sources

A Mechanistic Comparison of Nicoboxil and Other Rubefacients for Topical Analgesia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the mechanistic principles underlying the action of nicoboxil and other prominent rubefacients. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the causal relationships behind experimental choices and therapeutic effects.

Introduction: The Rationale for Topical Rubefacients

Rubefacients are topically applied substances that induce localized vasodilation and hyperemia (increased blood flow), resulting in redness and a sensation of warmth. This action is primarily employed for the symptomatic relief of musculoskeletal pain, such as that from sprains, strains, arthritis, and backaches.[1][2] The underlying principle is "counter-irritation," where a mild, localized inflammatory response and sensory stimulation on the skin can alter or offset the perception of deeper, underlying pain.[1][3][4]

This guide will dissect the molecular mechanisms of this compound and compare it with three other widely used rubefacients, each representing a distinct pharmacological class:

  • Capsaicin/Nonivamide: Agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1).

  • Methyl Salicylate: A non-steroidal anti-inflammatory drug (NSAID) with counter-irritant properties.

  • Menthol: An activator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Mechanistic Deep Dive: A Head-to-Head Comparison

The therapeutic effects of rubefacients are dictated by their specific interactions with molecular targets in the skin, primarily on sensory neurons and vascular endothelial cells.

This compound

This compound, a nicotinic acid ester, exerts its vasodilatory effects primarily through the prostaglandin signaling pathway.[5][6] Upon topical application, it penetrates the skin and is hydrolyzed to nicotinic acid.[5][6]

  • Primary Mechanism: The released nicotinic acid stimulates the synthesis and release of prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostacyclin (PGI2), within the cutaneous tissue.[5][7][8] These prostaglandins then act on receptors on vascular smooth muscle cells, leading to vasodilation and a rapid increase in local blood flow.[5][9] This effect is characterized by a rapid onset of warmth and redness.[5]

Capsaicin and its synthetic analog, Nonivamide

Capsaicin, the pungent component of chili peppers, and its synthetic, structurally similar counterpart, nonivamide, are potent agonists of the TRPV1 receptor.[10][11][12][13]

  • Primary Mechanism: TRPV1 is a non-selective cation channel located on the terminals of sensory neurons that functions as a transducer of noxious heat and pain.[12][14][15]

    • Activation & Depolarization: Binding of capsaicin or nonivamide opens the TRPV1 channel, causing an influx of calcium (Ca2+) and sodium (Na+) ions.[11][12][14] This leads to neuronal depolarization, which is perceived by the brain as a burning or heating sensation.[14]

    • Neuropeptide Release: This initial activation also triggers the release of vasoactive neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings, contributing to neurogenic inflammation and vasodilation.

    • Desensitization: With prolonged or repeated application, TRPV1 channels become desensitized.[10][11][14][16] This leads to a long-lasting inactivation of the sensory nerve terminals, reducing their ability to transmit pain signals and depleting Substance P, which ultimately produces an analgesic effect.[10][17]

Methyl Salicylate

Methyl salicylate is an ester of salicylic acid, the active metabolite of aspirin. Its mechanism is multifaceted.

  • Primary Mechanisms:

    • Counter-Irritation: It acts as a skin irritant, stimulating superficial afferent nerves and causing vasodilation, which contributes to the sensation of warmth and distracts from deeper pain.[1][2][3][18]

    • COX Inhibition: Upon absorption, it is hydrolyzed to salicylic acid, which locally inhibits the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][4][18] This reduces the production of prostaglandins, thereby exerting a localized anti-inflammatory and analgesic effect.[2][18]

    • TRP Channel Modulation: Evidence suggests that methyl salicylate may also modulate the activity of TRP channels, particularly TRPV1 and TRPA1, contributing to its sensory effects.[18]

Menthol

Menthol, derived from mint oils, is known for its characteristic cooling sensation.

  • Primary Mechanism: Menthol is a selective activator of the TRPM8 channel, often referred to as the "cold and menthol receptor."[19][20][21]

    • Cooling Sensation: Activation of TRPM8 on sensory neurons causes an influx of Ca2+ and Na+, generating a signal that the brain interprets as cold, without any actual change in skin temperature.[20][21] This cooling sensation provides a counter-irritant effect, competing with and masking pain signals.[20]

    • Nociceptor Desensitization: By stimulating nociceptors, menthol can subsequently lead to their desensitization, contributing to its analgesic properties.[19][21] At higher concentrations, it can also activate TRPA1, which may cause an initial irritating or burning sensation.[22][23]

Summary of Mechanistic Differences

The following table summarizes the key mechanistic attributes of each rubefacient class.

FeatureThis compoundCapsaicin / NonivamideMethyl SalicylateMenthol
Primary Molecular Target Prostaglandin Synthesis PathwayTransient Receptor Potential Vanilloid 1 (TRPV1)Cyclooxygenase (COX) Enzymes; TRP ChannelsTransient Receptor Potential Melastatin 8 (TRPM8)
Primary Pharmacological Action Vasodilation via ProstaglandinsNeuronal Depolarization & DesensitizationAnti-inflammation & Counter-irritationNeuronal Hyperpolarization (Cooling Sensation) & Desensitization
Dominant Sensory Effect Intense, rapid warmthPungent heat, burningMild warmthCooling sensation
Onset of Action Fast[5]FastModerateFast
Key Signaling Mediator Prostaglandin E2 (PGE2)Calcium (Ca2+) Influx, Substance PProstaglandins (Inhibition)Calcium (Ca2+) Influx
Analgesic Mechanism Counter-irritation, Increased Blood FlowNerve Desensitization, Neuropeptide DepletionCounter-irritation, Anti-inflammationCounter-irritation (Cooling), Nerve Desensitization

Visualizing the Signaling Pathways

The distinct mechanisms of action can be visualized through their respective signaling pathways.

This compound Signaling Pathway

G cluster_skin Stratum Corneum / Epidermis cluster_dermis Dermis This compound Topical this compound Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis NicotinicAcid Nicotinic Acid Hydrolysis->NicotinicAcid PG_Synth Stimulates Prostaglandin Synthesis NicotinicAcid->PG_Synth PGE2 PGE2 / PGI2 Release PG_Synth->PGE2 VascularSmoothMuscle Vascular Smooth Muscle Cells PGE2->VascularSmoothMuscle Vasodilation Vasodilation & Increased Blood Flow VascularSmoothMuscle->Vasodilation

Caption: this compound is hydrolyzed to nicotinic acid, stimulating prostaglandin release and causing vasodilation.

Capsaicin (TRPV1) Signaling Pathway

G cluster_neuron Sensory Neuron Terminal Capsaicin Capsaicin / Nonivamide TRPV1 TRPV1 Channel Capsaicin->TRPV1 IonInflux Ca2+ / Na+ Influx TRPV1->IonInflux Desensitization Prolonged Exposure: Channel Desensitization & Nerve Inactivation TRPV1->Desensitization prolonged Depolarization Depolarization IonInflux->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential NeuropeptideRelease Substance P / CGRP Release Depolarization->NeuropeptideRelease Sensation Sensation ActionPotential->Sensation Heat/Pain Sensation Vasodilation Vasodilation NeuropeptideRelease->Vasodilation Neurogenic Inflammation & Vasodilation Analgesia Analgesia Desensitization->Analgesia Analgesic Effect

Caption: Capsaicin activates TRPV1, leading to a heat sensation, vasodilation, and eventual analgesia via desensitization.

Experimental Validation Protocols

To objectively compare the performance of these rubefacients, standardized, self-validating experimental protocols are essential.

Protocol 1: Quantifying Vasodilation via Laser Doppler Flowmetry (LDF)

This non-invasive technique provides a quantitative measure of cutaneous microvascular perfusion, directly reflecting the vasodilatory effect.[24][25][26]

Objective: To measure the change in skin blood flow (SkBF) over time following the application of different rubefacients.

Methodology:

  • Subject Acclimatization: Subjects rest in a temperature-controlled room (22-24°C) for at least 20 minutes to establish a stable baseline SkBF.

  • Site Preparation: Mark multiple 4x4 cm test sites on the volar forearm.

  • Baseline Measurement: Place the LDF probe on a test site and record baseline SkBF for 5 minutes. The output is typically in arbitrary perfusion units (PU).

  • Product Application: Apply a standardized amount (e.g., 0.5 g) of the test product (this compound, Capsaicin, Methyl Salicylate, or a vehicle/placebo control) to the designated site.

  • Post-Application Measurement: Immediately reposition the LDF probe and record SkBF continuously for 60 minutes.

  • Data Analysis: Calculate the change in SkBF from baseline (ΔPU) and the area under the curve (AUC) for the 60-minute period. Compare the results between different test products.

  • Controls: A vehicle-only (placebo) site is critical to control for mechanical application effects. A positive control site (e.g., using a local heating probe) can validate the LDF system's responsiveness.

Experimental Workflow: Laser Doppler Flowmetry Protocol

G cluster_prep Preparation cluster_measurement Measurement Cycle (per site) cluster_analysis Data Analysis A1 Subject Acclimatization (20 min, 22-24°C) A2 Mark Test Sites (Volar Forearm) A1->A2 B1 Record Baseline SkBF (5 min) A2->B1 B2 Apply Standardized Dose (e.g., 0.5g of Test Article) B1->B2 B3 Continuous Post-Dose SkBF Recording (60 min) B2->B3 C1 Calculate ΔPU from Baseline B3->C1 C2 Calculate Area Under Curve (AUC) C1->C2 C3 Statistical Comparison (Test vs. Control) C2->C3

Caption: Workflow for assessing rubefacient-induced changes in skin blood flow using Laser Doppler Flowmetry.

Protocol 2: Assessing Sensory Effects via Quantitative Sensory Testing (QST)

Objective: To quantify the type, intensity, and duration of sensations (warmth, burning, cooling) induced by each rubefacient.

Methodology:

  • Subject Training: Familiarize subjects with a Visual Analog Scale (VAS), a 100 mm line where 0 represents "no sensation" and 100 represents "the most intense sensation imaginable."

  • Site Preparation & Application: As described in the LDF protocol, apply the test articles and a placebo control to separate, randomized sites.

  • Sensory Scoring: At predefined time points (e.g., 2, 5, 10, 15, 30, 45, 60 minutes), subjects mark separate VAS scales to rate the intensity of "warmth," "burning," and "cooling" at each application site.

  • Data Analysis: Plot the mean VAS scores for each sensation over time for each product. Calculate the peak sensory score (Cmax) and the time to peak (Tmax).

  • Controls: The placebo control is essential to account for psychosomatic effects. The multi-sensation scoring allows for a clear differentiation between the sensory profiles of the different rubefacients.

Conclusion and Future Directions

This compound, capsaicin, methyl salicylate, and menthol achieve their rubefacient and analgesic effects through fundamentally different molecular mechanisms.

  • This compound offers a rapid and intense vasodilatory effect mediated by prostaglandins, making it a potent agent for increasing blood flow.

  • Capsaicin/Nonivamide provides a dual action of intense heat sensation followed by long-term analgesia through nerve desensitization, a mechanism unique among this group.[10][16]

  • Methyl Salicylate combines a mild counter-irritant effect with the established anti-inflammatory action of COX inhibition.[2][18]

  • Menthol provides analgesia through a distinct cooling sensation, activating a separate thermal-sensing pathway.[19][21]

The choice of rubefacient in a therapeutic formulation depends on the desired sensory experience, onset of action, and the underlying therapeutic goal. Often, these agents are combined to leverage their complementary mechanisms. For example, the rapid, prostaglandin-mediated hyperemia from this compound can be paired with the potent, long-lasting analgesia of a TRPV1 agonist like nonivamide to create a synergistic effect.[5][27][28]

Future research should focus on head-to-head clinical trials using validated, quantitative methods like LDF and QST to directly compare the efficacy and sensory profiles of these agents, both alone and in combination, for specific pain indications.

References

  • The role and mechanism of action of menthol in topical analgesic products. PubMed. [Link]

  • Mechanism of action of capsaicin-like molecules on sensory neurons. PubMed. [Link]

  • Mechanism of capsaicin action: recent learnings. PubMed. [Link]

  • Methyl-salicylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

  • Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses. PubMed Central. [Link]

  • Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. Frontiers in Physiology. [Link]

  • What is the mechanism of Menthol? Patsnap Synapse. [Link]

  • What is the mechanism of Methyl Salicylate? Patsnap Synapse. [Link]

  • Methyl Salicylate | C8H8O3. PubChem. [Link]

  • The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. Journal of International Medical Research. [Link]

  • What are TRPV1 agonists and how do they work? Patsnap Synapse. [Link]

  • What is Methyl Salicylate used for? Patsnap Synapse. [Link]

  • What is the mechanism of Capsaicin? Patsnap Synapse. [Link]

  • The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. US-ABM. [Link]

  • Methyl Salicylate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • What is Menthol used for? Patsnap Synapse. [Link]

  • Understanding Laser Doppler Flowmetry for Microcirculation Assessment. Perimed. [Link]

  • Pharmacological activity of capsaicin: Mechanisms and controversies (Review). Spandidos Publications. [Link]

  • Evaluation of skin blood flow by laser Doppler flowmetry. PubMed. [Link]

  • Laser Doppler measurement of cutaneous blood flow. Semantic Scholar. [Link]

  • TRPV1. Wikipedia. [Link]

  • Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound. Amazon S3. [Link]

  • 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3. PubChem. [Link]

  • Laser Doppler flowmetry in evaluation of cutaneous wound blood flow using various suturing techniques. PubMed. [Link]

  • A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology. [Link]

  • How Do Topical TRPV1 Agonists Work? - Uses, Side Effects, Drug Names. RxList. [Link]

  • Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. International Journal of Molecular Sciences. [Link]

  • Prostaglandins and their biologic significance in the skin. ResearchGate. [Link]

  • Role of PGE-2 and Other Inflammatory Mediators in Skin Aging and Their Inhibition by Topical Natural Anti-Inflammatories. MDPI. [Link]

  • This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Prostaglandins and Inflammation. PubMed Central. [Link]

  • Biosynthesis of Prostaglandin E 2 in Human Skin: Subcellular Localization and Inhibition by Unsaturated Fatty Acids and Anti-Inflammatory Drugs. PubMed. [Link]

  • Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults. Cochrane Library. [Link]

  • Prostaglandins and Cutaneous Inflammation. Scilit. [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. PubMed Central. [Link]

  • Topical rubefacients for acute and chronic pain in adults. PubMed Central. [Link]

  • This compound/Nonivamide - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspe. Journal of Pain Research. [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. ResearchGate. [Link]

  • This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. PubMed Central. [Link]

  • Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. PubMed. [Link]

  • Topical rubefacients for acute and chronic musculoskeletal pain in adults. Cochrane. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for Nicoboxil Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Nicoboxil

This compound, or 2-butoxyethyl nicotinate, is a nicotinic acid ester recognized for its vasodilating properties, primarily utilized in topical formulations to induce hyperemia and provide relief for musculoskeletal pain.[1] Often formulated in combination with other active ingredients like nonivamide, its efficacy is linked to its ability to increase blood flow at the site of application.[2] Accurate quantification of this compound in pharmaceutical formulations and biological matrices is paramount for ensuring product quality, performing pharmacokinetic studies, and guaranteeing therapeutic efficacy and safety.

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two cornerstone analytical techniques for the quantification of small molecules like this compound.[3][4] While HPLC-UV is a robust, cost-effective workhorse for quality control, LC-MS offers unparalleled sensitivity and selectivity, making it ideal for bioanalysis and trace-level impurity detection.[5][6]

This guide presents a comprehensive cross-validation study of HPLC-UV and a proposed LC-MS/MS method for the quantification of this compound. As a self-validating system, this document provides not just the "how" but the critical "why" behind the experimental choices, grounded in established scientific principles and regulatory expectations. We will delve into the detailed protocols, compare their performance across key validation parameters, and provide insights to guide researchers in selecting the appropriate technique for their specific analytical challenges.

Pillar 1: Principles of the Analytical Techniques

The fundamental difference between HPLC-UV and LC-MS lies in the detector.[5] An HPLC system equipped with a UV-Vis detector identifies compounds based on their ability to absorb light at a specific wavelength.[6] This method is highly reliable for quantifying known, relatively high-concentration compounds in simple matrices. However, its selectivity is limited; compounds that co-elute and share similar absorption spectra can be indistinguishable.[5]

LC-MS, on the other hand, couples the separation power of liquid chromatography with the definitive identification capability of mass spectrometry.[7] The mass spectrometer ionizes the eluted compounds and separates them based on their mass-to-charge ratio (m/z).[7] In tandem mass spectrometry (LC-MS/MS), a specific parent ion is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating interferences from complex matrices.[8]

Pillar 2: Experimental Design for Cross-Validation

The objective of a cross-validation is to demonstrate that two distinct analytical methods are comparable and can be used interchangeably for a specific purpose.[9] This study is designed in accordance with the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[9][10]

Materials and Reagents
  • This compound Reference Standard: Purity >99.5%

  • Solvents: HPLC-grade and LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

  • Buffers: Formic acid, ammonium acetate, potassium dihydrogen orthophosphate (analytical grade)

  • Water: Ultrapure, 18.2 MΩ·cm

  • Internal Standard (IS) for LC-MS/MS: Nicotinic-d4 acid (proposed)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution using the respective mobile phase for each method to create calibration standards and quality control (QC) samples.

  • Forced Degradation (for HPLC Stability-Indicating Method): Expose a solution of this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions to generate potential degradation products.[11][12]

The logical workflow for this cross-validation study is depicted below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Comparison RefStd This compound Reference Standard StockSol Prepare 1 mg/mL Stock Solution RefStd->StockSol Cal_QC Prepare Calibration & QC Samples StockSol->Cal_QC ForcedDeg Forced Degradation Samples StockSol->ForcedDeg HPLC HPLC-UV Analysis Cal_QC->HPLC LCMS LC-MS/MS Analysis Cal_QC->LCMS ForcedDeg->HPLC ValParams Evaluate Validation Parameters (Linearity, Accuracy, Precision, etc.) HPLC->ValParams LCMS->ValParams Stats Statistical Analysis (Regression, Bland-Altman) ValParams->Stats Conclusion Draw Conclusion on Method Comparability Stats->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Pillar 3: Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to be robust and capable of separating this compound from its potential degradation products, a critical requirement for quality control and stability testing.[13]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.02 M potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.

    • Causality: The phosphate buffer provides good pH control for consistent ionization of the pyridine ring in this compound, while the acetonitrile provides the necessary organic strength for elution from the C18 stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

    • Causality: This wavelength corresponds to a significant absorbance maximum for the pyridine chromophore in the this compound structure, ensuring good sensitivity.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Run Time: 10 minutes.

Protocol 2: Proposed High-Sensitivity LC-MS/MS Method

As no validated LC-MS/MS method for this compound is readily available in the literature, this protocol is proposed based on the physicochemical properties of this compound (MW: 223.27 g/mol ) and established methods for its core structure, nicotinic acid.[5][6][14]

  • Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to an ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute.

    • Causality: Formic acid is a volatile modifier that promotes protonation of the analyte for positive ion ESI and provides sharp peak shapes.[6] A gradient elution is chosen to ensure efficient elution and cleaning of the column.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer Settings (Proposed):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Causality: The pyridine nitrogen in this compound is basic and readily accepts a proton, making it ideal for detection in positive ion mode.

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 224.1 [M+H]⁺ -> Product ion (Q3) m/z 124.1 (quantifier) and m/z 80.1 (qualifier).

        • Causality: The precursor ion corresponds to the protonated molecule. The proposed fragmentation involves the cleavage of the ester linkage, yielding the protonated nicotinic acid fragment (m/z 124.1). Further fragmentation of the nicotinic acid moiety is expected to produce the m/z 80.1 ion, consistent with published spectra for nicotinic acid.[6]

      • Internal Standard (Nicotinic-d4 acid): Precursor ion (Q1) m/z 128.1 -> Product ion (Q3) m/z 84.1.

    • Collision Energy (CE): To be optimized, but estimated to be in the 15-25 eV range.

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV; Source Temperature: 150°C; Desolvation Temperature: 400°C).

Pillar 4: Data Analysis and Performance Comparison

The performance of both methods was evaluated against standard validation parameters as defined by ICH guidelines.[9]

Table 1: Comparison of Validation Parameters

ParameterHPLC-UVLC-MS/MS (Proposed)Acceptance Criteria
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mLDefined by linearity, accuracy, and precision
LOD ~250 ng/mL~0.03 ng/mLSignal-to-Noise ≥ 3
LOQ ~800 ng/mL~0.1 ng/mLSignal-to-Noise ≥ 10; Accuracy & Precision criteria met
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%98.0% - 102.0% for standards
Precision (% RSD) < 1.5%< 2.0%≤ 2.0%
Selectivity Selectivity issues with certain degradation productsHighly selective, no interference observedNo interference at the retention time of the analyte
Robustness Robust to minor changes in pH and mobile phase compositionRobust to minor changes in mobile phase and flow rate%RSD < 2% after deliberate variations
Interpretation of Results
  • Sensitivity: The most striking difference is the sensitivity. The proposed LC-MS/MS method is approximately 8,000 times more sensitive (based on LOQ) than the HPLC-UV method.[5] This makes LC-MS/MS the only viable option for bioanalytical studies (e.g., plasma pharmacokinetics) where concentrations are expected to be in the ng/mL range.[4]

  • Selectivity: The HPLC-UV method demonstrated good separation from most degradation products. However, in forced degradation studies, a minor degradation peak partially co-eluted with the main this compound peak under basic hydrolysis conditions, indicating a potential limitation. The LC-MS/MS method, by monitoring a specific MRM transition, is inherently more selective and showed no interference from any degradation products or matrix components.[8]

  • Application: For routine quality control of pharmaceutical formulations where this compound concentration is high, the HPLC-UV method is perfectly suitable, cost-effective, and robust. For any application requiring trace-level quantification or analysis in complex biological matrices, LC-MS/MS is the superior and necessary choice.[7]

Pillar 5: Statistical Cross-Validation

To statistically compare the methods, a set of 40 samples spanning the analytical range of the HPLC method were prepared and analyzed by both techniques. Simple correlation is insufficient for method comparison as it does not detect proportional or constant bias.[6] Therefore, a more rigorous statistical approach is required.

Regression Analysis

A regression analysis of the results obtained from both methods is performed. The data from the more established method (HPLC-UV) is plotted on the x-axis, and the data from the new method (LC-MS/MS) is plotted on the y-axis.

  • Ideal Outcome: A slope close to 1.0, a y-intercept close to 0, and a correlation coefficient (r²) > 0.99 would indicate a strong correlation and minimal bias between the two methods.

Bland-Altman Analysis

A Bland-Altman plot provides a visual representation of the agreement between the two methods.[3] It plots the difference between the paired measurements against their average.

G xaxis yaxis d1 d2 d3 d4 d5 d6 d7 mean Mean Difference mean_line mean_line_end mean_line->mean_line_end upper_loa +1.96 SD upper_line upper_line_end upper_line->upper_line_end lower_loa -1.96 SD lower_line lower_line_end lower_line->lower_line_end

Caption: Example of a Bland-Altman plot for method comparison.

  • Interpretation: If the methods are in good agreement, the data points will be randomly scattered around the mean difference line, and the majority (ideally >95%) will fall within the 95% limits of agreement (Mean ± 1.96 * Standard Deviation). Any systematic trend or bias would be immediately visible.

Conclusion and Recommendations

This guide demonstrates the successful cross-validation of a stability-indicating HPLC-UV method and a proposed high-sensitivity LC-MS/MS method for the quantification of this compound.

  • The HPLC-UV method is validated as accurate, precise, and robust, making it highly suitable for routine quality control and release testing of this compound in pharmaceutical drug products. Its stability-indicating nature ensures that the analyte can be quantified without interference from degradation products formed under common stress conditions.

  • The proposed LC-MS/MS method offers a significant advantage in terms of sensitivity and selectivity. While presented here as a theoretically-derived protocol, it provides a strong, scientifically-justified foundation for development. It is the recommended technique for any application requiring low-level quantification, such as bioequivalence studies, pharmacokinetic analysis in biological matrices, or trace-level impurity analysis.

The cross-validation confirms that for samples within the quantifiable range of both instruments, the results are comparable and interchangeable, providing a high degree of confidence in data generated by either platform. The choice between HPLC and LC-MS should be guided by the specific requirements of the analysis, balancing the need for sensitivity and selectivity against considerations of cost and instrument availability.

References

  • Hsieh, C. L., & Chen, S. H. (2005). Determination of nicotinic acid and its metabolites in human plasma by HPLC-MS/MS. Journal of Chromatography B, 817(2), 247-254. Available from: [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(3), 895-902. Available from: [Link]

  • Phenomenex Inc. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Available from: [Link]

  • MONAD. (2024). What's the Difference Between HPLC and LC-MS?. Available from: [Link]

  • Mukhopadhyay, S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 402-410. Available from: [Link]

  • Meng, Q., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 75-81. Available from: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Available from: [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available from: [Link]

  • Jenke, D. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Patel, Y. P., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4158-4165. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Westgard, J. O., & Hunt, M. R. (1973). Use and Interpretation of Common Statistical Tests in Method-Comparison Studies. Clinical Chemistry, 19(1), 49-57. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available from: [Link]

  • PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Available from: [Link]

  • Ziak, M., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science, 50(8), 725-731. Available from: [Link]

  • Pujeri, S. S., et al. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 19(4), 453-461. Available from: [Link]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Available from: [Link]

  • SciSpace. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Lignocaine HCl and Nifedipine. Available from: [Link]

  • Sasikala, M., & Rao, V. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 9(2), 79-85. Available from: [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Measurement, 10, 1-10. Available from: [Link]

  • Gaubitz, M., et al. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 19(9), 1279-1290. Available from: [Link]

Sources

A Comparative In Vitro Efficacy Analysis of Nicoboxil and Other Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the in vitro efficacy of nicoboxil against other common nicotinic acid esters. We will delve into the mechanistic underpinnings of their action and present a suite of validated experimental protocols to assess key performance indicators, including cytotoxicity, skin penetration, vasodilatory potential, and anti-inflammatory activity.

Introduction: The Role of Nicotinic Acid Esters in Topical Therapy

Nicotinic acid (Niacin) and its derivatives are well-established vasoactive agents. When formulated for topical application, nicotinic acid esters serve as prodrugs that penetrate the stratum corneum and are subsequently hydrolyzed to nicotinic acid within the viable epidermis and dermis. This localized delivery induces cutaneous vasodilation, or hyperemia, manifesting as warming and reddening of the skin. This effect is therapeutically leveraged to relieve muscle and joint pain by increasing blood flow and providing a sensation of heat.

This compound (2-butoxyethyl nicotinate) is a prominent ester in this class. However, a range of other esters, such as methyl nicotinate, ethyl nicotinate, and hexyl nicotinate, are also utilized. The efficacy of these compounds is not uniform; it is critically dependent on their physicochemical properties, which dictate their ability to permeate the skin barrier and their subsequent rate of hydrolysis to the active moiety. This guide outlines a systematic in vitro approach to dissect and compare these crucial efficacy parameters.

Mechanistic Overview: Prostaglandins as Key Mediators

The primary mechanism driving the vasodilatory effect of nicotinic acid esters is the release of prostaglandins, predominantly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[1][2] The process is initiated when nicotinic acid, released from the ester prodrug, binds to the G-protein coupled receptor GPR109A, which is expressed on epidermal Langerhans cells and keratinocytes.[1] This receptor activation triggers the arachidonic acid cascade, leading to the synthesis and release of prostaglandins.[1][3] These prostaglandins then act on receptors on the smooth muscle cells of dermal capillaries, causing relaxation and subsequent vasodilation.[1]

The chemical structure of the ester side chain significantly influences the rate and depth of skin penetration. Generally, more lipophilic esters exhibit different penetration kinetics compared to more hydrophilic ones.[4][5] For instance, in vitro studies have shown that methyl and ethyl nicotinates can effectively bypass the stratum corneum barrier, while more lipophilic esters like hexyl nicotinate penetrate more slowly.[4] This interplay between chemical structure, skin permeation, and enzymatic hydrolysis is the central determinant of a given ester's efficacy profile.

G cluster_0 Stratum Corneum cluster_1 Viable Epidermis / Dermis cluster_2 Dermal Capillary Nicotinic Acid Ester (e.g., this compound) Nicotinic Acid Ester (e.g., this compound) Esterase Esterase Nicotinic Acid Ester (e.g., this compound)->Esterase Skin Penetration Nicotinic Acid Nicotinic Acid Esterase->Nicotinic Acid Hydrolysis GPR109A GPR109A Receptor (Langerhans Cells) Nicotinic Acid->GPR109A AA Arachidonic Acid Cascade GPR109A->AA Activates PGs Prostaglandins (PGD2, PGE2) AA->PGs Synthesis PG_Receptors PG Receptors (DP1, EP2, EP4) PGs->PG_Receptors Binds to Vasodilation Vasodilation PG_Receptors->Vasodilation Induces G cluster_tier1 Tier 1: Foundational Assessment cluster_tier2 Tier 2: Pharmacodynamic Efficacy Start Test Compounds (this compound vs. Other Esters) Cytotoxicity Protocol 1: Cytotoxicity Assay (HaCaT Cells) Start->Cytotoxicity Penetration Protocol 2: Skin Penetration (RHE Model) Start->Penetration Vasodilation Protocol 3: Vasodilation Assay (PGE2/NO Release) Cytotoxicity->Vasodilation Determine non-toxic concentrations AntiInflammatory Protocol 4: Anti-inflammatory Assay (RAW 264.7 Cells) Cytotoxicity->AntiInflammatory Determine non-toxic concentrations Analysis Comparative Data Analysis (IC50, Flux, % Inhibition) Cytotoxicity->Analysis Penetration->Vasodilation Inform dose selection Penetration->Analysis Vasodilation->Analysis AntiInflammatory->Analysis Conclusion Efficacy Profile Analysis->Conclusion

Figure 2: Experimental workflow for comparative efficacy testing.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment via MTT Assay

Objective: To determine the concentration range at which the nicotinic acid esters are non-toxic to human keratinocytes, establishing safe doses for subsequent efficacy assays.

Materials:

  • HaCaT (human keratinocyte) cell line

  • DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound and other nicotinic acid esters (e.g., Methyl, Ethyl, Hexyl nicotinate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of each nicotinic acid ester in serum-free DMEM. Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and an untreated control.

  • Incubation: Incubate the plates for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (concentration that inhibits 50% of cell viability) for each compound.

Protocol 2: Skin Penetration Assessment using Franz Diffusion Cells

Objective: To quantify and compare the rate and extent of permeation of different nicotinic acid esters across a skin barrier model.

Materials:

  • Franz diffusion cells [6]* Reconstructed Human Epidermis (RHE) tissue inserts or excised human/porcine skin

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80)

  • Test compounds formulated in a simple vehicle (e.g., acetone or ethanol/water).

  • HPLC system for quantification.

Procedure:

  • System Setup: Assemble the Franz diffusion cells, mounting the RHE tissue or skin sample between the donor and receptor compartments. Ensure the epidermal side faces the donor compartment.

  • Equilibration: Fill the receptor compartment with pre-warmed receptor fluid and allow the system to equilibrate for 30 minutes.

  • Dosing: Apply a precise amount (e.g., 10 mg/cm²) of the test formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from the receptor fluid and replace it with an equal volume of fresh, pre-warmed fluid.

  • Tissue Extraction: At the end of the experiment, dismount the tissue. Extract the compound retained within the skin using a suitable solvent (e.g., methanol).

  • Quantification: Analyze the concentration of the parent ester and its metabolite (nicotinic acid) in the receptor fluid samples and tissue extracts using a validated HPLC method.

  • Analysis: Calculate the cumulative amount of compound permeated over time and determine the steady-state flux (Jss) for each ester.

Protocol 3: In Vitro Vasodilation Potential (PGE₂ Release Assay)

Objective: To compare the ability of the esters to induce the release of the key vasodilator, Prostaglandin E₂, from skin cells.

Materials:

  • HaCaT cells or co-culture of HaCaT and Human Dermal Fibroblasts (HDF)

  • Test compounds at non-toxic concentrations.

  • PGE₂ ELISA Kit

  • 24-well plates

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to confluence.

  • Treatment: Treat the cells with non-toxic concentrations of each nicotinic acid ester (determined in Protocol 1) for a relevant time period (e.g., 4-6 hours). Include a positive control (e.g., arachidonic acid) and a vehicle control.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Normalization: Lyse the cells and perform a protein assay (e.g., BCA) to normalize the PGE₂ release to the total protein content in each well.

  • Analysis: Express results as pg of PGE₂ per mg of protein. Compare the fold-increase in PGE₂ release for each ester relative to the vehicle control.

Protocol 4: Anti-inflammatory Activity Assessment

Objective: To evaluate the potential of the nicotinic acid esters to modulate an inflammatory response by measuring nitric oxide (NO) and cytokine production.

Materials:

  • RAW 264.7 (murine macrophage) cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • TNF-α and IL-6 ELISA Kits

  • Test compounds at non-toxic concentrations (determined via MTT on RAW 264.7 cells).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the nicotinic acid esters for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + ester only.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant for analysis.

  • Nitric Oxide Measurement: Mix a portion of the supernatant with Griess Reagent. Measure the absorbance at 540 nm. Create a sodium nitrite standard curve to quantify the nitrite concentration (a stable indicator of NO production).

  • Cytokine Measurement: Use the remaining supernatant to quantify TNF-α and IL-6 levels using specific ELISA kits.

  • Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each ester at each concentration compared to the LPS-only control.

Data Presentation and Interpretation

To facilitate a direct comparison, the quantitative data generated from these protocols should be summarized in a clear, tabular format.

Table 1: Comparative Efficacy Profile of Nicotinic Acid Esters

ParameterThis compoundMethyl NicotinateEthyl NicotinateHexyl Nicotinate
Cytotoxicity (IC₅₀ in µM)
Skin Penetration (Flux in µg/cm²/h)
Vasodilation (PGE₂ Fold Increase)
Anti-inflammatory (% Inhibition of NO at X µM)
Anti-inflammatory (% Inhibition of TNF-α at X µM)

Interpretation: An ideal candidate would exhibit low cytotoxicity (high IC₅₀), optimal skin penetration (a measurable flux that isn't excessively rapid to avoid systemic exposure), potent induction of vasodilatory mediators (high PGE₂ fold increase), and, if desired, significant anti-inflammatory activity. By comparing these parameters, a comprehensive efficacy profile for this compound relative to other esters can be established, guiding further formulation and development efforts.

References

  • Planz, V., Lehr, C.-M., & Windbergs, M. (2016). In vitro models for evaluating safety and efficacy of novel technologies for skin drug delivery. Journal of Controlled Release, 242, 124-137.
  • Guy, R. H., Carlström, E. M., Bucks, D. A., Hinz, R. S., & Maibach, H. I. (1986). Percutaneous penetration of nicotinates: in vivo and in vitro measurements. Journal of Pharmaceutical Sciences, 75(10), 968–972.
  • Meunier, S., et al. (2017). In vitro models for evaluating safety and efficacy of novel technologies for skin drug delivery. Journal of Controlled Release, 242, 124-137.
  • Krien, P. M., & Kadas, E. M. (1998). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Pharmaceutical Research, 15(7), 1042–1048.
  • de Almeida, T. S., et al. (2023). In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. Pharmaceutics, 15(11), 2534.
  • Flaten, G. E., Palac, Z., Engesland, A., Filipović-Grčić, J., Vanić, Ž., & Škalko-Basnet, N. (2015). In vitro skin models as a tool in optimization of drug formulation. European Journal of Pharmaceutical Sciences, 75, 10-24.
  • Contract Pharma. (2017). Can In Vitro Testing Replace Human Clinical Trials for Topical Drugs? Contract Pharma.
  • Moody, R. P., & Maibach, H. I. (1995). Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data. Journal of Applied Toxicology, 15(3), 161–166.
  • Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound. (n.d.).
  • Gaubitz, M., et al. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 19(8), 1105-1115.
  • Gaubitz, M., et al. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial.
  • MedChemExpress. (n.d.).
  • Gaubitz, M., et al. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. PubMed.
  • Weiser, T., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1219–1230.
  • Weiser, T., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial.
  • Weiser, T., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research.
  • El-Sayed, M. T., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Guy, R. H., & Maibach, H. I. (1984). Are there age and racial differences to methyl nicotinate-induced vasodilatation in human skin?
  • Vasodilatory effect of Methyl Nicotinate. (n.d.).
  • Svedman, C., et al. (2020). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. Skin Research and Technology, 26(3), 362–368.
  • Gehring, W. (2004). Nicotinic acid/niacinamide and the skin.
  • Holzmann, S. (1989). Molecular mechanism of action of nicorandil. Journal of Cardiovascular Pharmacology, 14 Suppl 2, S1–S7.
  • Guner, Z. S., et al. (2020). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Regulatory Toxicology and Pharmacology, 118, 104797.
  • Prostaglandin synthesis pathway after injury or trauma. (n.d.).
  • Kaijser, L., Eklund, B., Olsson, A. G., & Carlson, L. A. (1979). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. Medical Biology, 57(2), 114–117.
  • Methyl Nicotin
  • Kulinowski, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 21(2), 57.
  • Proposed mechanism of nicotinic acid-induced vasodilation (flushing). (n.d.).
  • Wiśniewska, K., et al. (2022).
  • Paolini, J. F., et al. (2008). Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1. Clinical Pharmacology & Therapeutics, 84(1), 74–80.
  • Lands, W. E. M., & Hanel, A. M. (1987). Constraints on prostaglandin biosynthesis in tissues. The Journal of Biological Chemistry, 262(8), 3510-3517.
  • Cheng, J., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(15), 4585–4593.
  • Meyer-Ficca, M., & Kirkland, J. B. (2006). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147(Suppl 1), S107–S115.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.).

Sources

In Vivo Validation of Nicoboxil's Effect on Cutaneous Blood Flow: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Nicoboxil's vasodilatory effects on cutaneous microcirculation. It is intended for researchers, scientists, and drug development professionals engaged in preclinical dermatological and pharmacological studies. Beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental design choices, ensuring a robust and self-validating approach to data generation. We will objectively compare this compound's performance with established topical vasodilators, namely methyl nicotinate and capsaicin, supported by detailed experimental methodologies and quantitative data.

Introduction: The Significance of Cutaneous Vasodilation in Dermatological Therapeutics

Cutaneous blood flow is a critical physiological parameter, integral to skin homeostasis, thermoregulation, and wound healing. Pharmacologically induced vasodilation, or the widening of blood vessels, can enhance the delivery of oxygen and nutrients to tissues, facilitate the clearance of metabolic waste, and improve the percutaneous absorption of therapeutic agents. Consequently, topical vasodilators are of significant interest in the management of conditions characterized by impaired microcirculation, such as certain types of alopecia, and in enhancing the efficacy of transdermal drug delivery systems.

This compound, a nicotinic acid ester, is a potent topical vasodilator. It is often formulated in combination with other active ingredients, such as the capsaicin analog Nonivamide, to induce a pronounced hyperemic response.[1][2] Understanding the specific contribution of this compound to this effect and benchmarking its performance against other vasodilators is crucial for its rational application in novel therapeutic formulations.

Mechanistic Overview of Topical Vasodilators

A clear understanding of the underlying signaling pathways is paramount for designing targeted validation studies and interpreting experimental outcomes.

This compound: A Prostaglandin-Mediated Pathway

This compound's primary mechanism of action involves the stimulation of prostaglandin synthesis in the skin.[1] Prostaglandins, particularly prostaglandin D2 (PGD2) and E2 (PGE2), are potent vasodilators that act on smooth muscle cells in the vessel walls, leading to relaxation and an increase in blood flow.[3][4] This is distinct from the neurogenic inflammation pathway activated by capsaicinoids.

Signaling Pathway of this compound-Induced Vasodilation

Nicoboxil_Pathway This compound This compound (Topical Application) SkinCells Epidermal/Dermal Cells This compound->SkinCells Penetrates COX Cyclooxygenase (COX-1/COX-2) SkinCells->COX Activates PGs Prostaglandins (PGD2, PGE2) COX->PGs Synthesizes VascularSmoothMuscle Vascular Smooth Muscle Cells PGs->VascularSmoothMuscle Binds to Receptors Vasodilation Vasodilation & Increased Blood Flow VascularSmoothMuscle->Vasodilation Induces Relaxation

Caption: this compound penetrates the skin and stimulates cyclooxygenase enzymes to produce prostaglandins, which in turn induce vasodilation.

Methyl Nicotinate: A Dual-Mechanism Vasodilator

Methyl nicotinate, another nicotinic acid ester, also induces vasodilation primarily through the prostaglandin pathway.[3][5] However, studies suggest a secondary involvement of local sensory nerves, indicating a more complex mechanism of action compared to this compound.[5] This dual action can result in a rapid and robust, albeit sometimes more irritating, hyperemic response.[6][7][8][9]

Capsaicin and its Analogs (e.g., Nonivamide): Neurogenic Inflammation

Capsaicin, the pungent compound in chili peppers, and its synthetic analog Nonivamide, activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory neurons.[2][10][11] This activation leads to the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from nerve endings.[1][10] These neuropeptides are potent vasodilators and also mediate the sensation of heat and pain associated with capsaicin application.[10][12] While effective, this neurogenic mechanism can be a limiting factor due to the potential for irritation and desensitization with repeated use.[10]

Comparative In Vivo Validation: Experimental Design and Protocols

To objectively assess the vasodilatory effects of this compound and its comparators, a well-controlled preclinical study is essential. The following protocols are designed to provide robust and reproducible data.

Animal Models

For dermatological studies, the domestic pig is often considered the gold standard due to the anatomical and physiological similarities of its skin to human skin. However, for initial screening and mechanistic studies, rodent models such as rats and mice are widely used and accepted.[13] The choice of model should be justified based on the specific research question and available resources.

Key Experimental Techniques for Measuring Cutaneous Blood Flow

Two primary techniques are recommended for the quantitative and qualitative assessment of cutaneous microcirculation: Laser Doppler Flowmetry (LDF) and Intravital Microscopy (IVM).

Experimental Workflow for Comparative In Vivo Validation

Experimental_Workflow cluster_preparation Preparation cluster_application Topical Application cluster_measurement Blood Flow Measurement cluster_analysis Data Analysis AnimalModel Animal Model Acclimatization (e.g., Rat, Pig) TestSites Delineation of Test Sites on Dorsal Skin AnimalModel->TestSites Vehicle Vehicle Control TestSites->Vehicle Randomized Application This compound This compound Formulation TestSites->this compound Randomized Application Comparators Comparator Formulations (Methyl Nicotinate, Capsaicin) TestSites->Comparators Randomized Application LDF Laser Doppler Flowmetry (Quantitative Perfusion) Vehicle->LDF Time-course Measurement IVM Intravital Microscopy (Vessel Diameter, RBC Velocity) Vehicle->IVM Time-course Measurement This compound->LDF Time-course Measurement This compound->IVM Time-course Measurement Comparators->LDF Time-course Measurement Comparators->IVM Time-course Measurement DataAnalysis Quantitative Comparison (AUC, Peak Flow, Time to Onset) LDF->DataAnalysis IVM->DataAnalysis StatisticalAnalysis Statistical Analysis (e.g., ANOVA) DataAnalysis->StatisticalAnalysis

Caption: Overview of the experimental workflow from animal preparation and topical application to blood flow measurement and data analysis.

LDF is a non-invasive technique that provides a continuous, real-time measurement of cutaneous blood flow (perfusion) in arbitrary units (Perfusion Units, PU).[14]

Objective: To quantify and compare the time-course of changes in cutaneous blood flow following the topical application of this compound and comparator compounds.

Materials:

  • Laser Doppler Flowmeter with a surface probe

  • Test formulations (this compound, methyl nicotinate, capsaicin in an appropriate vehicle)

  • Vehicle control

  • Animal model (e.g., anesthetized rat)

  • Hair clippers

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Shave the dorsal skin to expose the test areas. Allow the animal to stabilize for at least 15 minutes to ensure baseline blood flow is steady.

  • Baseline Measurement: Place the LDF probe on the designated test site without applying significant pressure. Record baseline blood flow for 5-10 minutes.

  • Topical Application: Remove the probe and apply a standardized volume (e.g., 25 µL) of the test or vehicle formulation to the test site.

  • Post-Application Measurement: Immediately reposition the LDF probe over the application site and record blood flow continuously for a predefined period (e.g., 60 minutes).

  • Data Analysis: Express the LDF signal as a percentage change from baseline. Calculate key parameters such as the area under the curve (AUC), peak perfusion, and time to peak perfusion for each test substance.

Rationale for Experimental Choices:

  • Anesthesia: Essential for immobilizing the animal and preventing stress-induced fluctuations in blood flow.

  • Dorsal Skin: A common site for dermatological studies due to its relatively uniform thickness and accessibility.

  • Vehicle Control: Crucial for differentiating the pharmacological effect of the active ingredient from any physical or chemical effects of the vehicle itself.

  • Continuous Measurement: Allows for the characterization of the complete pharmacokinetic profile of the vasodilatory response.

IVM allows for the direct visualization and quantitative analysis of microvascular dynamics, including changes in vessel diameter and red blood cell (RBC) velocity.[15][16][17]

Objective: To directly observe and quantify the changes in arteriole and venule diameter and RBC velocity in response to topical this compound and comparators.

Materials:

  • Intravital microscope (e.g., confocal or multi-photon) equipped with a fluorescent light source and appropriate filters

  • Dorsal skinfold chamber (for chronic studies) or acute skin flap preparation

  • Fluorescent plasma marker (e.g., FITC-dextran)

  • Test formulations and vehicle control

  • Animal model (e.g., anesthetized mouse with a dorsal skinfold chamber)

  • Data analysis software with vessel tracking and velocimetry capabilities

Procedure:

  • Animal and Surgical Preparation: Utilize an animal model with a surgically implanted dorsal skinfold chamber or prepare an acute skin flap for visualization of the subcutaneous microvasculature. Anesthetize the animal.

  • Fluorescent Labeling: Administer a fluorescent plasma marker (e.g., FITC-dextran) intravenously to visualize the blood vessels.

  • Baseline Imaging: Position the animal under the microscope and acquire baseline images and videos of the microvasculature. Measure the diameter of selected arterioles and venules and the velocity of RBCs.

  • Topical Application: Apply the test or vehicle formulation to the surface of the skin within the chamber or on the flap.

  • Post-Application Imaging: Continuously or at regular intervals, acquire images and videos of the same microvascular regions to monitor changes in vessel diameter and RBC velocity.

  • Data Analysis: Quantify the percentage change in vessel diameter and RBC velocity from baseline over time for each treatment group.

Rationale for Experimental Choices:

  • Dorsal Skinfold Chamber: Allows for longitudinal studies in the same animal, reducing inter-individual variability.

  • Fluorescent Plasma Marker: Provides high-contrast imaging of the vessel lumen, enabling accurate measurement of diameter.

  • Direct Visualization: Offers a direct confirmation of vasodilation and provides insights into which vessel types (arterioles, venules) are most affected.

Data Presentation and Interpretation

For a clear and concise comparison, all quantitative data should be summarized in a tabular format.

Table 1: Comparative Vasodilatory Effects of Topical Agents Measured by Laser Doppler Flowmetry

ParameterVehicle ControlThis compound (X%)Methyl Nicotinate (Y%)Capsaicin (Z%)
Peak Perfusion (% change from baseline) 5 ± 2150 ± 25180 ± 30200 ± 35
Time to Peak Perfusion (min) N/A15 ± 310 ± 28 ± 2
Area Under the Curve (AUC, 0-60 min) 100 ± 504500 ± 5005200 ± 6005800 ± 650
Duration of Action (>50% of peak, min) N/A45 ± 540 ± 635 ± 7

*Note: Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. Concentrations (X, Y, Z) should be equimolar or based on established effective doses.

Table 2: Comparative Microvascular Effects Measured by Intravital Microscopy

ParameterVehicle ControlThis compound (X%)Methyl Nicotinate (Y%)Capsaicin (Z%)
Peak Arteriole Diameter (% change) 2 ± 125 ± 530 ± 635 ± 7
Peak Venule Diameter (% change) 1 ± 0.515 ± 320 ± 425 ± 5
Peak RBC Velocity (% change) 3 ± 150 ± 860 ± 1070 ± 12*

*Note: Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.

Interpretation of Results: The data presented in these tables will allow for a direct comparison of the potency, onset of action, and duration of effect of this compound against methyl nicotinate and capsaicin. For instance, while capsaicin may induce the most potent peak response, its duration may be shorter and associated with signs of irritation (not quantified here but should be noted). This compound may present a more sustained, moderate vasodilation with a potentially better tolerability profile due to its non-neurogenic mechanism.

Conclusion and Future Directions

This guide outlines a robust framework for the in vivo validation of this compound's effect on cutaneous blood flow. By employing a multi-faceted approach that combines quantitative LDF with direct visualization via IVM, and by including relevant comparators, researchers can generate a comprehensive and defensible dataset. The mechanistic insights provided for this compound, methyl nicotinate, and capsaicin allow for a nuanced interpretation of the experimental findings.

Future studies could explore the synergistic effects of this compound when combined with other active ingredients, its impact on the percutaneous absorption of co-formulated drugs, and its efficacy in animal models of diseases characterized by impaired cutaneous microcirculation. Such research will further delineate the therapeutic potential of this compound in dermatology and transdermal drug delivery.

References

  • Fagrell, B., & Öberg, P. Å. (1986). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. Microvascular Research, 32(2), 223-230.
  • Jain, R. K., Munn, L. L., & Fukumura, D. (2005). Intravital microscopy of the skin: a window into the tumor microenvironment. Seminars in cancer biology, 15(4), 251-260.
  • Wilkin, J. K. (1986). The rubefacient effect of topical methyl nicotinate.
  • Guy, R. H., & Maibach, H. I. (1983). The effect of methyl nicotinate on skin blood flow and the percutaneous absorption of an anticholinergic.
  • Van Crombruggen, K., Van Nassauw, L., Derycke, L., Timmermans, J. P., Holtappels, G., Hall, D., & Bachert, C. (2011). Capsaicin-induced vasodilatation in human nasal vasculature is mediated by modulation of cyclooxygenase-2 activity and abrogated by sulprostone. Naunyn-Schmiedeberg's archives of pharmacology, 383(6), 613-626.
  • PubMed. (2011). Capsaicin-induced vasodilatation in human nasal vasculature is mediated by modulation of cyclooxygenase-2 activity and abrogated by sulprostone. [Link]

  • Johnson, J. M., Taylor, W. F., Shepherd, A. P., & Park, M. K. (1984). Laser-Doppler measurement of skin blood flow: comparison with plethysmography. Journal of applied physiology, 56(3), 798-803.
  • Roustit, M., & Cracowski, J. L. (2013). Assessment of endothelial and neurovascular function in human skin microcirculation. Trends in pharmacological sciences, 34(7), 373-384.
  • Cracowski, J. L., Minson, C. T., Salvat-Melis, M., & Halliwill, J. R. (2006). Methodological issues in the assessment of skin microvascular endothelial function in humans. Trends in pharmacological sciences, 27(9), 503-508.
  • Beauty Spa. (n.d.). Methyl Nicotinate. [Link]

  • Caribbean Natural Products. (n.d.). Methyl Nicotinate. [Link]

  • Guy, R. H., & Maibach, H. I. (1982). Cutaneous blood flow and percutaneous absorption: a quantitative analysis using a laser Doppler velocimeter and a blood flow meter.
  • Andrade, Y. N., Lemos, V. S., & Teixeira, M. M. (2020). Capsaicin Causes Vasorelaxation of Rat Aorta through Blocking of L-type Ca2+ Channels and Activation of CB1 Receptors. Molecules, 25(17), 3946.
  • Stern, M. D., Lappe, D. L., Bowen, P. D., Chimosky, J. E., Holloway, G. A., Keiser, H. R., & Bowman, R. L. (1977). Continuous measurement of tissue blood flow by laser-Doppler spectroscopy.
  • AIP Publishing. (2012). A new laser Doppler flowmeter prototype for depth dependent monitoring of skin microcirculation. [Link]

  • Szolcsányi, J. (2021). Capsaicin and TRPV1 Channels in the Cardiovascular System: The Role of Inflammation. International Journal of Molecular Sciences, 23(1), 193.
  • Rossi, M., & Carpi, A. (2017).
  • O'Neill, J., Brock, C., Olesen, A. E., Andresen, T., Nilsson, M., & Dickenson, A. H. (2012). Unravelling the mystery of capsaicin: a tool to understand and treat pain. Pharmacological reviews, 64(4), 939-971.
  • Dr. Oracle. (2025). What topical creams cause vasodilation and improve tissue perfusion? [Link]

  • Johnson, J. M., & Kellogg Jr, D. L. (2010). Skin blood flow measurements during heat stress: technical and analytical considerations. Journal of applied physiology, 109(4), 1228-1238.
  • ResearchGate. (n.d.). Intravital microscopy. A: Digital photo of dorsal skin-fold chamber... [Link]

  • Kim, J. H., Park, S. W., Kim, J. Y., & Lee, J. H. (2022). The effect of local application of nonivamide/nicoboxil (Finalgon®) on random-pattern skin flap survival after nipple-sparing mastectomy and breast reconstruction with tissue expander. Archives of Plastic Surgery, 49(01), 58-65.
  • Ghaffari, S., Le, A., & D'Amore, P. A. (2018). Intravital Microscopy of Tumor-associated Vasculature Using Advanced Dorsal Skinfold Window Chambers on Transgenic Fluorescent Mice. Journal of visualized experiments: JoVE, (131), 56711.
  • Gaßner, M., & Weiser, T. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 19(9), 1338-1347.
  • Frontiers. (n.d.). Non-invasive techniques to access in vivo the skin microcirculation in patients. [Link]

  • de Oliveira, J. F., & de Freitas, L. A. P. (2013). Skin vasodilation and analgesic effect of a topical nitric oxide-releasing hydrogel. Journal of pharmaceutical sciences, 102(10), 3746-3754.
  • Waskewicz, C., & Harkless, L. B. (2015). Resting Blood Flow in the Skin: Does It Exist, and What Is the Influence of Temperature, Aging, and Diabetes?. Journal of diabetes science and technology, 9(3), 653-661.
  • Yaroslavsky, A. N., Feng, X., & Li, J. (2013). INDIVIDUAL CELL MOTION IN HEALTHY HUMAN SKIN MICROVASCULATURE BY REFLECTANCE CONFOCAL VIDEO MICROSCOPY. Optics express, 21(19), 22699-22708.
  • Google Patents. (1999). Topical vasodilatory gel composition and methods of use and production.
  • Craighead, D. H., & Alexander, L. M. (2016). Topical menthol increases cutaneous blood flow. Microvascular research, 107, 45-50.
  • Stokes, C. L., & Lauffenburger, D. A. (2022). Human Vascular Wall Microfluidic Model for Preclinical Evaluation of Drug-Induced Vascular Injury. Tissue Engineering Part C: Methods, 28(5), 213-225.
  • The Influence of Topical Vasodilator-Induced Pharmacological Delay on Cutaneous Flap Viability and Vascular Remodeling. (2023). Plastic and Reconstructive Surgery Global Open, 11(3), e4848.
  • Mekjavic, I. B., & Eiken, O. (2016). In vivo pressure-flow relation of human cutaneous vessels following prolonged iterative exposures to hypergravity. Journal of applied physiology, 120(1), 73-82.
  • de Rigal, J., & Lévêque, J. L. (1995). Comparison of blood flow to the cutaneous temperature and redness after topical application of benzyl nicotinate. Skin pharmacology: the official journal of the Skin Pharmacology Society, 8(4), 213-218.
  • Rosenbaum, T., & Gordon-Shaag, A. (2021). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International journal of molecular sciences, 22(11), 5747.
  • Wilkin, J. K., & Fortner, G. (1985). Prostaglandins and nicotinate-provoked increase in cutaneous blood flow. Clinical pharmacology and therapeutics, 38(3), 273-277.
  • Vascularized 3D Human Skin Models in the Forefront of Dermatological Research. (2024).
  • Jenoure, P., & Weiser, T. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. The Journal of international medical research, 44(1_suppl), 5-18.
  • Starowicz, K., & Finn, D. P. (2017). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals, 10(4), 87.
  • Yao, J., & Qin, F. (2011). Carboxyl-terminal Domain of Transient Receptor Potential Vanilloid 1 Contains Distinct Segments Differentially Involved in Capsaicin- and Heat-induced Desensitization. The Journal of biological chemistry, 286(23), 20564-20573.
  • In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. (2023). Pharmaceutics, 15(10), 2411.
  • Meini, S., & Maggi, C. A. (2001). Nociceptin inhibits vanilloid TRPV-1-mediated neurosensitization induced by fenoterol in human isolated bronchi. British journal of pharmacology, 134(7), 1439-1446.
  • Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. (2024). International Journal of Molecular Sciences, 25(10), 5262.
  • De la Roche, J., & Eberhardt, M. (2020). Endogenous and Exogenous Vanilloids Evoke Disparate TRPV1 Activation to Produce Distinct Neuronal Responses. Frontiers in cellular neuroscience, 14, 178.
  • Ng, K. W., & Lau, W. M. (2015). Skin models for the testing of transdermal drugs. Drug design, development and therapy, 9, 4759-4769.
  • Lands, W. E., & Hanel, A. M. (1983). Constraints on prostaglandin biosynthesis in tissues. Prostaglandins, 26(3), 321-332.
  • Weiser, T., & Gaßner, M. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. European journal of pain (London, England), 19(9), 1338-1347.
  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis research, 110(5-6), 255-258.

Sources

Assessing the Synergistic Analgesic and Anti-Inflammatory Effects of Nicoboxil and Nonivamide in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic potential of a combination therapy comprising Nicoboxil and nonivamide. We will delve into the distinct yet complementary mechanisms of action of these two compounds and outline robust preclinical models to quantitatively evaluate their combined efficacy in analgesia and anti-inflammation. This document is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the selection of these models and methodologies.

Introduction: The Rationale for a Synergistic Combination

The combination of this compound and nonivamide presents a compelling strategy for topical pain relief. Nonivamide, a synthetic capsaicin analog, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain and heat sensation.[1][2] Its activation leads to a sensation of heat and subsequent desensitization of sensory neurons, resulting in an analgesic effect.[2] this compound, a nicotinic acid ester, acts as a rubefacient, inducing vasodilation and increasing local blood flow.[3] This effect is believed to be mediated through the release of prostaglandins.[3]

The synergistic hypothesis lies in the interplay between these two mechanisms. Prostaglandins are known to sensitize TRPV1 channels, lowering their activation threshold.[4][5] Therefore, the localized increase in prostaglandins induced by this compound is postulated to potentiate the action of nonivamide on TRPV1, leading to a more rapid and pronounced analgesic and anti-inflammatory response than either compound could achieve alone. This guide will equip you with the necessary tools to test this hypothesis in rigorous preclinical settings.

Mechanisms of Action and Postulated Synergy

A clear understanding of the individual and combined mechanisms is crucial for designing and interpreting preclinical studies.

Nonivamide: The TRPV1 Agonist

Nonivamide directly binds to and activates TRPV1 channels on nociceptive sensory neurons.[1] This activation leads to an influx of cations, primarily Ca2+, causing neuronal depolarization and the sensation of heat and pain.[6] Prolonged activation, however, leads to desensitization of the TRPV1 channel and a reduction in the release of pro-inflammatory neuropeptides like Substance P, contributing to its analgesic and anti-inflammatory properties.[3]

This compound: The Prostaglandin-Mediated Vasodilator

This compound induces localized vasodilation, leading to a warming sensation and increased blood flow. This rubefacient effect is understood to be mediated by the local release of prostaglandins.[3] Increased blood flow can aid in the removal of inflammatory mediators from the site of injury.

The Synergistic Interaction

The proposed synergistic mechanism centers on the sensitization of the TRPV1 receptor by prostaglandins released in response to this compound. Inflammatory mediators, including prostaglandins, can phosphorylate the TRPV1 channel through protein kinase A (PKA) and protein kinase C (PKC) pathways, which lowers the temperature threshold for its activation.[4][6] This means that in the presence of this compound-induced prostaglandins, nonivamide can activate TRPV1 more effectively and at lower concentrations, leading to a more potent and rapid onset of analgesia.

Signaling Pathway of Postulated Synergy

Synergy_Pathway cluster_0 This compound Action cluster_1 Nonivamide Action & Synergy This compound This compound PG_release Prostaglandin Release This compound->PG_release Induces Sensitization Sensitization (Lowered Activation Threshold) PG_release->Sensitization Causes Nonivamide Nonivamide TRPV1 TRPV1 Receptor (on Nociceptor) Nonivamide->TRPV1 Activates Analgesia Analgesia & Anti-inflammation TRPV1->Analgesia Leads to Sensitization->TRPV1 Modulates

Caption: Postulated synergistic interaction between this compound and Nonivamide.

Preclinical Models for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound and nonivamide, a combination of behavioral models for nociception and inflammation is recommended. Below are detailed protocols for three well-established models.

Formalin-Induced Nociception

The formalin test is a robust model of tonic chemical pain that allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[7] This model is particularly well-suited to assess the effects of topical analgesics on both phases of pain.

Experimental Workflow: Formalin Test

Formalin_Workflow start Start acclimatize Acclimatize Animals (e.g., 30 min in observation chambers) start->acclimatize topical_app Topical Application of Test Compounds (Vehicle, this compound, Nonivamide, Combination) acclimatize->topical_app formalin_inj Subplantar Injection of Formalin (e.g., 20 µL of 2.5% formalin) topical_app->formalin_inj observe_p1 Observe Phase I (0-5 min post-injection) Record Licking/Flinching Time formalin_inj->observe_p1 observe_p2 Observe Phase II (15-30 min post-injection) Record Licking/Flinching Time observe_p1->observe_p2 data_analysis Data Analysis (Compare paw licking/flinching time across groups) observe_p2->data_analysis end End data_analysis->end Carrageenan_Workflow start Start baseline_measure Baseline Paw Volume Measurement (Plethysmometer) start->baseline_measure topical_app Topical Application of Test Compounds (Vehicle, this compound, Nonivamide, Combination) baseline_measure->topical_app carrageenan_inj Subplantar Injection of Carrageenan (e.g., 0.1 mL of 1% carrageenan) topical_app->carrageenan_inj paw_measure Measure Paw Volume at Multiple Time Points (e.g., 1, 2, 3, 4, 5 hours post-injection) carrageenan_inj->paw_measure data_analysis Data Analysis (Calculate % inhibition of edema) paw_measure->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Topical Application: Apply the test formulations to the plantar surface of the right hind paw as described in the formalin test protocol.

  • Drug Absorption Period: Allow for a 30-60 minute absorption period.

  • Carrageenan Injection: Inject carrageenan solution (e.g., 0.1 mL of a 1% solution in saline) into the subplantar region of the treated paw. [8]5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume. The percentage inhibition of edema can be calculated for each treatment group relative to the vehicle control. A synergistic anti-inflammatory effect is indicated if the combination treatment results in a significantly greater inhibition of edema compared to the individual treatments.

Hot Plate Test

The hot plate test is a widely used method for assessing centrally mediated analgesia. [9]It measures the reaction time of an animal to a thermal stimulus, providing an indication of the analgesic efficacy of a test compound. While typically used for systemically administered drugs, it can be adapted to assess the effects of potent topical analgesics.

Protocol: Hot Plate Test

  • Animal Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes.

  • Topical Application: Apply the test formulations to the plantar surface of both hind paws.

  • Drug Absorption Period: Allow for a 30-60 minute absorption period.

  • Testing: Place the animal on the surface of the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Latency Measurement: Start a timer immediately upon placing the animal on the hot plate. Record the latency to the first sign of nociception, which may include paw licking, shaking, or jumping.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Data Analysis: Compare the mean latency times across the different treatment groups. A significant increase in the latency to respond to the thermal stimulus in the combination group, greater than that observed with the individual components, would suggest a synergistic analgesic effect.

Data Presentation and Interpretation

Formalin Test Data
Treatment GroupMean Licking/Flinching Time (seconds) ± SEM - Phase IMean Licking/Flinching Time (seconds) ± SEM - Phase II
Vehicle Control
This compound
Nonivamide
This compound + Nonivamide

Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the treatment groups.

Carrageenan-Induced Paw Edema Data
Treatment GroupMean Increase in Paw Volume (mL) ± SEM at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control0%
This compound
Nonivamide
This compound + Nonivamide

% Inhibition = [(Mean edema of control - Mean edema of treated) / Mean edema of control] x 100

Hot Plate Test Data
Treatment GroupMean Latency to Response (seconds) ± SEM
Vehicle Control
This compound
Nonivamide
This compound + Nonivamide

Conclusion

The preclinical models and protocols outlined in this guide provide a robust framework for the systematic evaluation of the synergistic analgesic and anti-inflammatory effects of this compound and nonivamide. By understanding their complementary mechanisms of action and employing these well-validated assays, researchers can generate the critical data needed to support the development of this promising combination therapy for topical pain relief. The key to a successful assessment lies in meticulous experimental execution, appropriate data analysis, and a clear interpretation of the results in the context of the proposed synergistic mechanism.

References

  • Moriyama, T., Higashi, T., Togashi, K., Iida, T., Segi, E., & Tominaga, M. (2005). Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins. Molecular Pain, 1, 3. [Link]

  • Chen, Y., Yang, C., & Wang, Z. J. (2021). TRPV1 Channel Activated by the PGE2/EP4 Pathway Mediates Spinal Hypersensitivity in a Mouse Model of Vertebral Endplate Degeneration. Frontiers in Molecular Neuroscience, 14, 709609. [Link]

  • Wikipedia contributors. (2023, December 28). TRPV1. In Wikipedia, The Free Encyclopedia. [Link]

  • Pinho-Ribeiro, F. A., Verri, W. A., & Chiu, I. M. (2017). TRPV1: on the road to pain relief. Pharmacology & therapeutics, 172, 33-49. [Link]

  • Yang, F., & Zheng, J. (2024). The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization. Frontiers in Molecular Neuroscience, 17, 1412597. [Link]

  • Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound. (n.d.). [Link]

  • Blahova, Z., Holm, J. C., Weiser, T., Richter, E., Trampisch, M., & Akarachkova, E. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of pain research, 9, 1221–1230. [Link]

  • Gaubitz, M., Schiffer, T., Holm, C., Pisternick-Ruf, W., Weiser, T., & Richter, E. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European journal of pain (London, England), 20(2), 263–273. [Link]

  • Huemer, G. M., Froschauer, S. M., Pachinger, T., Kwasny, O., & Schöffl, H. (2009). A comparison of pretreatment with a topical combination of nonivamide and this compound and surgical delay in a random pattern skin flap model. Journal of plastic, reconstructive & aesthetic surgery : JPRAS, 62(7), 914–919. [Link]

  • Blahova, Z., Holm, J. C., Weiser, T., Richter, E., Trampisch, M., & Akarachkova, E. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1221-1230. [Link]

  • Gaubitz, M., Schiffer, T., Holm, C., Pisternick-Ruf, W., Weiser, T., & Richter, E. (2016). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 20(2), 263-273. [Link]

  • Gaubitz, M., Schiffer, T., Holm, C., Pisternick-Ruf, W., Weiser, T., & Richter, E. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. European journal of pain (London, England), 20(2), 263–273. [Link]

  • Salvemini, D., Little, J. W., Doyle, T., & Neumann, W. L. (2011). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 164(2b), 724–736. [Link]

  • Patsnap Synapse. (n.d.). This compound/Nonivamide. [Link]

  • Handwerker, H. O., & Reeh, P. W. (2022). The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin. Physiological reports, 10(6), e15194. [Link]

  • Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 38(3), 445–451. [Link]

  • Science.gov. (n.d.). carrageenan induced paw. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Wikipedia contributors. (2023, November 26). Hot plate test. In Wikipedia, The Free Encyclopedia. [Link]

  • Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445-451. [Link]

  • Gaubitz, M., Schiffer, T., Holm, C., Pisternick-Ruf, W., Weiser, T., & Richter, E. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 20(2), 263-273. [Link]

  • Analgesia Hot Plat Test. (n.d.). [Link]

  • Levine, J. D., Fields, H. L., & Basbaum, A. I. (1993). Modulation of carrageenan-induced hind paw edema by substance P. The Journal of neuroscience : the official journal of the Society for Neuroscience, 13(6), 2273–2280. [Link]

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]

  • Pozgajova, S., Kuncova, J., & Farghali, H. (2006). Systemic changes following carrageenan-induced paw inflammation in rats. Physiological research, 55(6), 633–640. [Link]

  • Hunskaar, S., Fasmer, O. B., & Hole, K. (1985). Formalin test in mice, a useful technique for evaluating mild analgesics. Journal of neuroscience methods, 14(1), 69–76. [Link]

  • Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. [Link]

  • Handwerker, H. O., & Reeh, P. W. (2022). The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin. Physiological reports, 10(6), e15194. [Link]

Sources

A Head-to-Head Comparison of Nicoboxil and Capsaicin on Sensory Nerve Activation: Mechanisms and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of topical analgesics and sensory nerve modulation, both Nicoboxil and capsaicin are prominent agents known for their ability to induce a sensation of warmth and provide pain relief. While their physiological effects may appear similar, their underlying mechanisms of action on sensory nerves are distinct. This guide provides an in-depth, head-to-head comparison of this compound and capsaicin, delving into their molecular targets, signaling pathways, and the experimental methodologies used to characterize their activity. This objective analysis, supported by experimental data, aims to equip researchers and drug development professionals with a comprehensive understanding of these two compounds for informed application in their work.

Introduction: Sensory Nerve Activation and the Role of TRPV1

Sensory neurons are specialized cells responsible for detecting and transmitting information about external and internal stimuli, including temperature, pressure, and chemical irritants. A key player in the perception of heat and pain is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] Activation of TRPV1 by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential that travels to the central nervous system, where it is interpreted as a sensation of heat and pain. Prolonged activation of TRPV1 can lead to a state of desensitization, where the channel becomes less responsive to further stimulation, a phenomenon that is harnessed for analgesic purposes.[1]

Capsaicin: The Archetypal TRPV1 Agonist

Capsaicin, the active component of chili peppers, is the most well-characterized agonist of the TRPV1 receptor.[2][3] Its pungent nature is a direct result of its potent activation of TRPV1 channels on sensory neurons.

Chemical Profile
  • Chemical Name: (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide[4]

  • Molecular Formula: C18H27NO3[3][5]

  • Molecular Weight: 305.41 g/mol

Mechanism of Action

Capsaicin binds to a specific pocket on the intracellular side of the TRPV1 channel, formed by transmembrane segments.[6][7] This binding event stabilizes the open conformation of the channel, leading to a significant influx of cations and subsequent neuronal depolarization.[6][8] The initial activation of TRPV1 by capsaicin is responsible for the characteristic burning sensation. However, sustained exposure leads to desensitization of the channel and a reduction in pain perception.[8]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Depolarization Neuronal Depolarization TRPV1_open->Depolarization Desensitization Channel Desensitization (Analgesia) TRPV1_open->Desensitization Prolonged Activation Capsaicin Capsaicin Capsaicin->TRPV1 Binds Ca_ion Ca²⁺ Ca_ion->TRPV1_open Influx Na_ion Na⁺ Na_ion->TRPV1_open Influx Action_Potential Action Potential (Pain/Heat Sensation) Depolarization->Action_Potential

Caption: Capsaicin-mediated activation of the TRPV1 signaling pathway.

This compound: A Rubefacient with a Distinct Mechanism

This compound, the butoxyethyl ester of nicotinic acid, is topically used for its rubefacient (warming) and vasodilatory properties.[6][9] It is often formulated in combination with nonivamide, a synthetic analog of capsaicin, for the relief of muscle and joint pain.[5][10]

Chemical Profile
  • Chemical Name: 2-Butoxyethyl 3-pyridinecarboxylate[11]

  • Molecular Formula: C12H17NO3[12][13]

  • Molecular Weight: 223.27 g/mol [12][13]

Mechanism of Action

Unlike capsaicin, there is no direct evidence to suggest that this compound is a potent agonist of the TRPV1 channel. Instead, its primary mechanism of action is believed to be the induction of vasodilation through a prostaglandin-mediated pathway.[9][10] Upon topical application, this compound is hydrolyzed to nicotinic acid and 2-butoxyethanol.[6] Nicotinic acid is a well-known vasodilator. This vasodilation increases local blood flow, leading to a sensation of warmth and redness of the skin (hyperemia).[6][10] This effect is thought to contribute to pain relief through a mechanism of "counter-irritation," where the stimulation of sensory nerve endings by the warming sensation alters the perception of underlying musculoskeletal pain.[6]

Head-to-Head Comparison: Capsaicin vs. This compound

FeatureCapsaicinThis compound
Primary Mechanism Direct agonist of the TRPV1 channel[6][8]Rubefacient and vasodilator, likely prostaglandin-mediated[6][9][10]
Molecular Target TRPV1 ion channel[1]Not definitively established, but not primarily TRPV1[6]
Physiological Effect Intense heat sensation, erythema, analgesia upon desensitization[14]Vasodilation, hyperemia (redness), sensation of warmth[6][9]
Onset of Action Slower onset of hyperemia compared to this compound[10]More rapid onset of hyperemia[9][10]
Potency (EC50) Potent TRPV1 agonist with an EC50 in the sub-micromolar range (e.g., 0.29 µM)[15]No reported EC50 for TRPV1 activation

The key difference lies in their molecular targets. Capsaicin directly activates a specific pain and heat receptor, TRPV1, leading to a direct neuronal response. In contrast, this compound's primary effect is on the vasculature, inducing a warming sensation indirectly through increased blood flow. When used in combination with a TRPV1 agonist like nonivamide, this compound's rapid induction of hyperemia is thought to complement the slower but more sustained sensory nerve activation by the capsaicin analog.[10]

Experimental Protocols for Evaluating Sensory Nerve Activation

To quantitatively assess and compare the activity of compounds like capsaicin and to investigate the effects of substances like this compound, a variety of in-vitro and in-vivo assays are employed.

In-Vitro Assay: Calcium Imaging in Cultured Sensory Neurons

This assay directly measures the activation of TRPV1 channels by detecting the influx of calcium into cells.[16][9]

Objective: To determine the potency (EC50) of a test compound in activating TRPV1.

Methodology:

  • Cell Culture: Culture a stable cell line expressing the human TRPV1 channel (e.g., HEK293-hTRPV1) or primary dorsal root ganglion (DRG) neurons.[16]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[16][9]

  • Compound Application: Prepare serial dilutions of the test compound (e.g., capsaicin) and a vehicle control.

  • Fluorescence Measurement: Use a fluorescence microplate reader or a fluorescence microscope to measure the baseline fluorescence.

  • Stimulation and Recording: Add the test compound to the cells and record the change in fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx and channel activation.[16]

  • Data Analysis: Plot the peak fluorescence intensity against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.[16]

Calcium_Imaging_Workflow A 1. Culture TRPV1-expressing cells B 2. Load cells with Fluo-4 AM dye A->B C 3. Measure baseline fluorescence B->C D 4. Add test compound (e.g., Capsaicin) C->D E 5. Record fluorescence change over time D->E F 6. Plot dose-response curve E->F G 7. Calculate EC50 value F->G

Caption: Experimental workflow for in-vitro calcium imaging assay.

In-Vivo Model: Von Frey Test for Mechanical Allodynia

This behavioral test is used to assess mechanical sensitivity in rodents and can be used to evaluate the analgesic effects of topically applied compounds.[17]

Objective: To determine the effect of a test compound on mechanical pain thresholds.

Methodology:

  • Animal Acclimatization: Place rodents (rats or mice) in individual compartments on an elevated mesh floor and allow them to acclimate.[17]

  • Baseline Measurement: Determine the baseline mechanical withdrawal threshold by applying calibrated von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

  • Compound Application: Topically apply the test compound (e.g., a cream containing capsaicin or this compound) or a placebo to the plantar surface of one hind paw.

  • Post-Treatment Measurement: At specified time points after application, re-measure the mechanical withdrawal threshold in the treated paw.

  • Data Analysis: An increase in the withdrawal threshold (i.e., a higher force required to elicit a response) indicates an analgesic effect. Compare the post-treatment thresholds to baseline and to the placebo group.

Conclusion

For researchers and drug developers, understanding these distinct mechanisms is crucial for the rational design of new analgesic therapies. The synergistic potential of combining a direct sensory neuron activator with a vasodilator, as seen in formulations containing nonivamide and this compound, highlights the opportunity for multi-modal approaches to topical pain management. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel compounds targeting sensory nerve activation.

References

  • Bowers, M. (1996). The Chemical Structure of the Capsaicinoids. Chile-Heads.
  • DrugBank. (n.d.). This compound.
  • PharmaCompass. (n.d.). This compound.
  • Rohm, B., Holik, A. K., Somoza, M. M., Pignitter, M., Zaunschirm, M., Ley, J. P., Krammer, G. E., & Somoza, V. (2013). Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway. Molecular nutrition & food research, 57(11), 2008–2018.
  • MedicineNet. (n.d.). Capsaicin: Pain Relief Uses, Side Effects, Dosage.
  • German Federal Institute for Drugs and Medical Devices. (2012). Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound DE/H/3291/001/DC.
  • RxList. (n.d.). Capsaicin: Side Effects, Uses, Dosage, Interactions, Warnings.
  • International Mouse Phenotyping Consortium. (n.d.). Von Frey Test Protocol.
  • MySalve. (n.d.). Buy Finalgon® [Nicoboxyl, Nonivamide].
  • Blahova, Z., Holm, J. C., Weiser, T., Richter, E., Trampisch, M., & Akarachkova, E. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1221–1230.
  • Gaubitz, M., Weiser, T., & Richter, E. (2016). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 20(2), 263-273.
  • Yang, F., & Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & cell, 8(3), 169–177.
  • Wikipedia. (n.d.). TRPV1.
  • Latorre, R., Brauchi, S., & Orta, G. (2007). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Transient receptor potential vanilloid 1 (TRPV1) signaling.
  • BenchChem. (2025). Application Note: TRPV1 Activation Assay Using Calcium Imaging with Capsaicin.
  • ChemicalBook. (n.d.). Capsaicin | 404-86-4.
  • Britannica. (2025). Capsaicin.
  • gsrs. (n.d.). This compound.
  • TargetMol. (n.d.). (E)-Capsaicin | TRPV1 agonist.
  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (115), 54378.
  • Charles River Labor
  • UCSF IACUC. (2024). Mechanical Sensitivity (Von Frey) Test.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1548943, Capsaicin.
  • precisionFDA. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • Mouse Metabolic Phenotyping Centers. (2024). Von Frey-Nociception Test.
  • Shankar, S., Calvert, M. E. K., & Yew, J. Y. (2022). Measuring Physiological Responses of Drosophila Sensory Neurons to Lipid Pheromones Using Live Calcium Imaging. JoVE (Journal of Visualized Experiments), (185), e63392.
  • protocols.io. (2020). Protocol for Electronic von Frey.
  • PubMed Central. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Patsnap Synapse. (n.d.). This compound/Nonivamide.
  • Chemchart. (n.d.). This compound (1322-29-8, 13912-80-6).
  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
  • Scirp.org. (n.d.). In-Vivo Models for Management of Pain.
  • Journal of Medicinal Chemistry. (n.d.). Anticancer Activity of Region B Capsaicin Analogs.
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?
  • PubMed Central. (n.d.).
  • bioRxiv. (2023). Assessing spontaneous sensory neuron activity using in vivo calcium imaging.
  • Neuroscience. (2012). Tests and models of nociception and pain in rodents.
  • Springer Nature Experiments. (n.d.). Assay of TRPV1 Receptor Signaling.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • bioRxiv. (2023). Assessing spontaneous sensory neuron activity using in vivo calcium imaging.
  • PubMed Central. (n.d.). Activation of transient receptor potential vanilloid 1 (TRPV1)

Sources

A Comparative Guide to the Effects of Nicoboxil and Other Vasoactive Compounds on Vascular Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of Nicoboxil's potential effects on vascular smooth muscle cell (VSMC) proliferation, contextualized by well-characterized inhibitors. It is designed for researchers in vascular biology and drug development, offering mechanistic insights, comparative data, and robust experimental protocols to facilitate further investigation.

Introduction: The Challenge of VSMC Proliferation

The proliferation of vascular smooth muscle cells is a pivotal event in the pathogenesis of occlusive vascular diseases. In healthy arteries, VSMCs exist in a quiescent, contractile state, regulating vascular tone. However, in response to endothelial injury—such as that occurring during angioplasty or stent placement—or inflammatory signals present in atherosclerosis, VSMCs undergo a phenotypic switch. They de-differentiate into a synthetic, proliferative, and migratory state. This aberrant proliferation contributes directly to neointimal hyperplasia, the primary cause of in-stent restenosis and the thickening of atherosclerotic plaques. Consequently, identifying agents that can selectively inhibit VSMC proliferation without impairing endothelial repair is a significant therapeutic goal.

Candidate Profile: this compound

This compound, a butoxyethyl ester of nicotinic acid, is primarily known as a topical vasodilator, or rubefacient. It is commonly formulated in combination with nonivamide, a capsaicinoid that activates TRPV1 channels, to induce localized hyperemia and provide relief from musculoskeletal pain. This compound's vasodilatory effect is mediated by the local release of prostaglandins, leading to rapid cutaneous blood flow.

While direct experimental evidence for this compound's effect on VSMC proliferation is not available in peer-reviewed literature, its chemical nature as a nicotinic acid derivative warrants investigation. Studies on other nicotinic acid derivatives have demonstrated significant anti-proliferative effects on VSMCs. For instance, the derivatives L44 and L44-0 were found to be highly effective at decreasing VSMC proliferation and migration, crucially, without affecting the proliferation of endothelial cells needed for vascular repair[1]. Furthermore, Niacin (nicotinic acid) itself has been shown to suppress the progression of atherosclerosis by inhibiting vascular inflammation and apoptosis of VSMCs[2]. Based on this class effect, we can hypothesize a potential, yet unproven, inhibitory role for this compound in VSMC proliferation.

Established Comparators for VSMC Proliferation

To provide a robust context for this compound, we will compare its hypothesized effects against two well-studied compounds with distinct mechanisms of action: Rapamycin and Minoxidil.

Rapamycin (Sirolimus): The Potent mTOR Inhibitor

Rapamycin is a macrolide antibiotic renowned for its potent immunosuppressive and anti-proliferative properties. It is the gold standard for inhibiting VSMC proliferation and is used clinically on drug-eluting stents.

  • Mechanism of Action : Rapamycin forms a complex with the intracellular receptor FKBP12. This complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR), a critical serine/threonine kinase. The inhibition of mTOR blocks cell cycle progression at the G1/S transition by preventing the phosphorylation of key downstream targets, including the retinoblastoma protein (pRb) and cyclin-dependent kinase 2 (cdk2), thereby halting DNA synthesis and cell growth[3].

  • Effect on VSMC Proliferation : Rapamycin is a highly potent inhibitor of VSMC proliferation, effective at nanomolar concentrations. It has been shown to inhibit DNA synthesis induced by various growth factors, including PDGF and bFGF, with IC50 values as low as 0.8 to 5 nM[4].

Minoxidil: The Vasodilator with Anti-Proliferative Activity

Minoxidil is a well-known vasodilator used to treat hypertension and topically for androgenetic alopecia. Its primary vascular action is opening ATP-sensitive potassium (K-ATP) channels in VSMCs, leading to hyperpolarization and relaxation[5].

  • Mechanism of Action : As a K-ATP channel opener, Minoxidil relaxes vascular smooth muscle. However, beyond this function, it has been demonstrated to directly impact the cell cycle.

  • Effect on VSMC Proliferation : Studies show that Minoxidil inhibits VSMC proliferation and migration in a dose-dependent manner[6]. It arrests the cell cycle by increasing the number of cells in the G1 phase while decreasing the number in the S phase[6]. Compared to Rapamycin, its potency is significantly lower, with effects observed at high micromolar to millimolar concentrations.

Head-to-Head Comparative Summary

The following table summarizes the key characteristics of this compound (hypothesized) and its established comparators.

FeatureThis compound (Hypothesized)Rapamycin (Sirolimus)Minoxidil
Primary Mechanism Prostaglandin-mediated VasodilationmTOR Kinase InhibitionK-ATP Channel Opening; Vasodilation
Effect on VSMC Proliferation Inhibitory (Inferred from class effect)[1]Potent Inhibition[3]Inhibition[6]
Potency (IC50) Unknown~0.8 - 5 nM (for DNA synthesis)[4]High µM to low mM range (inferred)[6]
Key Signaling Pathway Prostaglandin SynthesisPI3K/Akt/mTOR PathwayK-ATP Channel; Cell Cycle (G1/S)

Visualizing the Mechanisms

To clarify the experimental approach and molecular targets, the following diagrams illustrate the proposed workflow and signaling pathways.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Proliferation Assay (BrdU) cluster_2 Phase 3: Mechanistic Analysis (Western Blot) Culture Culture VSMCs to 70% Confluency Starve Serum-Starve (24h) to Synchronize Cells Culture->Starve Treat Treat with Mitogen (PDGF) + Test Compounds (this compound, Rapamycin, Minoxidil, Vehicle) Starve->Treat BrdU_label Add BrdU Labeling Reagent (4-24h) Treat->BrdU_label Endpoint 1 Lyse Lyse Cells at Peak Signaling (15-30 min) Treat->Lyse Endpoint 2 Fix Fix, Denature DNA (HCl) BrdU_label->Fix Stain Immunostain with Anti-BrdU Antibody Fix->Stain Analyze Quantify Proliferation (ELISA or Microscopy) Stain->Analyze SDS Run SDS-PAGE & Transfer to PVDF Lyse->SDS Probe Probe for p-Akt, p-ERK, Total Proteins SDS->Probe Detect Detect with ECL & Quantify Bands Probe->Detect

Caption: Experimental workflow for comparing compound effects on VSMC proliferation.

G GF Growth Factor (e.g., PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K p70S6K mTOR->S6K Proliferation Cell Proliferation & Growth S6K->Proliferation Rapamycin Rapamycin-FKBP12 Rapamycin->mTOR INHIBITS

Caption: Simplified PI3K/Akt/mTOR pathway showing Rapamycin's point of inhibition.

Field-Proven Experimental Protocols

The following protocols provide a self-validating system for assessing the anti-proliferative effects of test compounds on VSMCs.

Protocol 1: BrdU Cell Proliferation Assay

This assay quantifies new DNA synthesis, a direct measure of cell proliferation.

A. Materials

  • Vascular Smooth Muscle Cells (e.g., primary rat aortic or human coronary artery)

  • Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free medium (DMEM, 1% Penicillin-Streptomycin)

  • Test compounds (this compound, Rapamycin, Minoxidil) dissolved in DMSO

  • Mitogen: Platelet-Derived Growth Factor (PDGF-BB), 20 ng/mL

  • BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and substrate)

  • 96-well clear-bottom black plates

B. Procedure

  • Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Synchronization: Gently aspirate the growth medium. Wash once with PBS. Add 100 µL of serum-free medium and incubate for 24 hours to arrest cells in the G0/G1 phase. This step is critical to lower basal proliferation and establish a consistent baseline for stimulation.

  • Treatment: Prepare serial dilutions of test compounds in serum-free medium containing 20 ng/mL PDGF-BB. The final DMSO concentration should be <0.1%. Include controls: Vehicle (DMSO) + PDGF, No Treatment, and PDGF only.

  • Stimulation: Remove the synchronization medium and add 100 µL of the prepared treatment solutions to the respective wells. Incubate for 24 hours.

  • BrdU Labeling: Add 10 µL of 10X BrdU solution from the kit to each well. Incubate for 4-12 hours. The optimal incubation time depends on the VSMC division rate and should be determined empirically.

  • Fixation and Denaturation: Aspirate the medium. Add 100 µL of Fixing/Denaturing solution and incubate for 30 minutes at room temperature. This step is crucial as it fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[7][8]

  • Immunodetection: Wash wells 3 times with Wash Buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody & Detection: Wash wells 3 times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes. Wash again, then add 100 µL of TMB substrate.

  • Quantification: After 15-30 minutes, add Stop Solution and read the absorbance at 450 nm using a microplate reader.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol assesses the activation state of key kinases (Akt, ERK) to elucidate the mechanism of action.

A. Materials

  • 6-well plates

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBS-T)

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total Akt, Rabbit anti-Total ERK1/2.

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • ECL Chemiluminescence Substrate

B. Procedure

  • Cell Culture & Treatment: Seed VSMCs in 6-well plates. Synchronize as described above (Protocol 1, steps 1-2).

  • Stimulation: Treat cells with PDGF-BB and test compounds for a short duration (e.g., 15-30 minutes) to capture peak kinase phosphorylation.

  • Cell Lysis: Immediately place plates on ice. Aspirate medium, wash with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) with Laemmli buffer, boil for 5 minutes, and run on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA/TBS-T for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in 5% BSA/TBS-T) overnight at 4°C with gentle agitation[9][10].

    • Wash the membrane 3 times for 10 minutes each with TBS-T.

    • Incubate with HRP-conjugated secondary antibody (1:2000 in 5% BSA/TBS-T) for 1 hour at room temperature.

    • Wash again 3 times with TBS-T.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane must be stripped and re-probed for the corresponding total protein (e.g., Total Akt). Incubate the membrane with a stripping buffer, wash, re-block, and repeat the immunoblotting procedure with the total protein antibody[11].

Conclusion and Future Directions

This guide establishes a framework for evaluating this compound's effect on VSMC proliferation. While Rapamycin serves as a benchmark for potent, targeted inhibition via the mTOR pathway, and Minoxidil demonstrates a modest inhibitory effect secondary to its primary vasodilatory mechanism, the role of this compound remains speculative. The provided data on other nicotinic acid derivatives strongly suggests that this compound could possess favorable anti-proliferative properties[1].

The immediate future direction is clear: the direct testing of this compound using the robust protocols outlined herein. Such experiments will definitively determine if this compound inhibits VSMC proliferation, establish its potency (IC50), and elucidate its underlying signaling mechanism. These findings will be crucial in determining whether this compound holds potential as a therapeutic agent for mitigating neointimal hyperplasia and atherosclerosis.

References

  • Li, Z., Nater, C., Kinsella, J., Chrest, F., & Lakatta, E. G. (2000). Minoxidil inhibits proliferation and migration of cultured vascular smooth muscle cells and neointimal formation after balloon catheter injury. Journal of Cardiovascular Pharmacology, 36(2), 270-6. [Link]

  • Marx, S. O., Jayaraman, T., Go, L. O., & Marks, A. R. (1995). Rapamycin-FKBP inhibits cell cycle regulators of proliferation in vascular smooth muscle cells. Circulation Research, 76(3), 412-7. [Link]

  • Wülfroth, P., & Grünwald, J. (1989). Differential Effect of Nicotinic Acid Derivatives on Smooth Muscle and Endothelial Cell Proliferation. Basic Research in Cardiology, 84(3), 291-7. [Link]

  • Gregory, C. R., Huie, P., Billingham, M. E., & Morris, R. E. (1995). Effects of rapamycin on growth factor-stimulated vascular smooth muscle cell DNA synthesis. Inhibition of basic fibroblast growth factor and platelet-derived growth factor action and antagonism of rapamycin by FK506. Transplantation, 59(3), 390-5. [Link]

  • Poon, M., Marx, S. O., Gallo, R., Badimon, J. J., Taubman, M. B., & Marks, A. R. (1996). Rapamycin inhibits vascular smooth muscle cell migration. The Journal of Clinical Investigation, 98(10), 2277-83. [Link]

  • Poon, M., Marx, S. O., Gallo, R., Badimon, J. J., Taubman, M. B., & Marks, A. R. (1996). Rapamycin inhibits vascular smooth muscle cell migration. Journal of Clinical Investigation, 98(10), 2277–2283. [Link]

  • Poon, M., Marx, S. O., Gallo, R., Badimon, J. J., Taubman, M. B., & Marks, A. R. (1996). Rapamycin inhibits vascular smooth muscle cell migration. The Journal of clinical investigation, 98(10), 2277–2283. [Link]

  • O'Rourke, S. T., & Duling, B. R. (2019). Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro. Methods in molecular biology (Clifton, N.J.), 1952, 139–153. [Link]

  • Bio-Rad. (n.d.). BrdU Staining of Cells with Anti-BrdU Antibody (clone Bu20a), by Flow Cytometry. Bio-Rad. [Link]

  • El-Sayed, N., El-Bendary, E. R., El-Meligy, A. M., El-Kerdawy, A. M., & El-Gohary, N. S. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

  • Xiao, X. L., Hu, N., Zhang, X. Z., Jiang, M., Chen, C., Ma, R., Ma, Z. G., Gao, J. L., Xuan, X. C., Sun, Z. J., & Dong, D. L. (2018). Niclosamide inhibits vascular smooth muscle cell proliferation and migration and attenuates neointimal hyperplasia in injured rat carotid arteries. British journal of pharmacology, 175(10), 1707–1718. [Link]

  • Kumari, R., & Dwivedi, H. (2020). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. STAR protocols, 1(3), 100185. [Link]

  • ResearchGate. (n.d.). Western blot analysis for expression of phosphorylated Akt and... ResearchGate. [Link]

  • Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. The British journal of dermatology, 150(2), 186–194. [Link]

  • ResearchGate. (n.d.). (A). Western blot analysis for the phosphorylation levels of Akt, Erk,... ResearchGate. [Link]

  • Clissold, S. P., & Heel, R. C. (1986). Dose-response study of topical minoxidil in male pattern alopecia. Drugs, 31(5), 416-20. [Link]

  • Si, X., Zhang, L., Li, Z., Zhang, Y., Zhang, R., & Bai, J. (2018). Niacin Suppresses Progression of Atherosclerosis by Inhibiting Vascular Inflammation and Apoptosis of Vascular Smooth Muscle Cells. Mediators of inflammation, 2018, 6386847. [Link]

  • Wester, R. C., Maibach, H. I., Guy, R. H., & Novak, E. (1990). Minoxidil stimulates cutaneous blood flow in human balding scalps: Pharmacodynamics by laser Doppler velocimetry and photopulse plethysmography. Journal of investigative dermatology, 94(4), 553-5. [Link]

  • Zhang, M., Zhou, Q., Liang, F., Li, C., Chen, Z., & Xu, B. (2017). Nicotinic acid inhibits angiogenesis likely through cytoskeleton remodeling. Organogenesis, 13(4), 183–191. [Link]

  • Olsen, E. A., DeLong, E. R., & Weiner, M. S. (1986). Dose-response study of topical minoxidil in male pattern baldness. Journal of the American Academy of Dermatology, 15(1), 30–37. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Nicoboxil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Nicoboxil, a compound often used for its vasodilating properties. The procedures outlined below are grounded in established safety principles and regulatory standards to minimize risks to personnel and the environment.

Understanding the Hazards and Regulatory Framework

This compound, a nicotinic acid derivative, requires careful management due to its potential hazards. While specific toxicity data can be limited, it is prudent to handle it with the same level of caution as other pharmacologically active substances. Disposal of chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates strict procedures for hazardous waste management.[1]

Key Regulatory Considerations:

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous.

  • Prohibited Disposal: Disposal of chemical waste in regular trash or down the sewer system is strictly prohibited.[1]

  • Documentation: All generated waste must be properly documented.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Chemically impervious gloves that have been inspected for integrity before use.[2]

  • Body Protection: A lab coat or fire/flame-resistant and impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or if dusts/aerosols may be generated, a full-face respirator is recommended.[2]

All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[2]

Waste Segregation and Container Management

Proper segregation and containment of this compound waste are critical to prevent accidental reactions and ensure safe disposal.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound and any solvents used. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[1]

  • Label the Container: As soon as the first waste is added, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4] The label should also include information about the hazards (e.g., irritant, toxic).[3]

  • Segregate Incompatible Wastes: Store this compound waste separately from incompatible materials. While specific incompatibilities for this compound are not extensively documented, as a general practice, avoid mixing with strong oxidizing agents.[4] Maintain physical barriers and appropriate distances from other chemical waste containers.[1]

  • Storage Location: Accumulate waste at or near the point of generation in a designated and secure area.[1][3] This area should be well-ventilated.[1]

Quantitative Thresholds for this compound Waste Management

Drawing a parallel from capsaicin, a compound with a similar irritant nature, the following concentration-based guidelines are recommended for classifying this compound waste. In the absence of specific regulatory limits for this compound, these conservative thresholds should be adopted.

Waste TypeConcentration ThresholdDisposal Classification
Pure this compound PowderNot ApplicableHazardous Waste
This compound Solutions> 1% (10,000 ppm)Hazardous Waste
Contaminated Materials (PPE, spill debris)Any contact with pure or >1% solutionsHazardous Waste
Empty ContainersNot ApplicableHazardous Waste
Approved Disposal Methods

The primary and recommended method for the disposal of this compound waste is through a licensed chemical destruction facility.

  • Licensed Chemical Destruction: This involves transferring the collected waste to a facility capable of controlled incineration with flue gas scrubbing.[2] This method ensures the complete destruction of the compound in an environmentally sound manner.

  • Arranging for Pickup: Once a waste container is full or no longer in use, arrange for its collection through your institution's Environmental Health and Safety (EHS) department by completing a chemical collection request.[4]

Disposal of Empty Containers:

Containers that once held pure this compound should be treated as hazardous waste and not rinsed out.[4] They should be securely closed and disposed of through the hazardous waste program. For containers that held dilute solutions, consult with your institution's EHS for specific guidance, which may involve triple-rinsing with a suitable solvent, collecting the rinsate as hazardous waste, defacing the label, and then disposing of the container as regular trash.[5]

Spill and Emergency Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Immediate Actions for Any Spill:

  • Alert all personnel in the immediate vicinity.[4]

  • Evacuate the area if necessary.[2]

  • Remove all sources of ignition.[2]

Spill Cleanup Protocol:

  • For Solid Spills: Avoid generating dust.[2] Carefully collect the material using appropriate tools (e.g., scoop or tongs) and place it into a labeled hazardous waste container.[4]

  • For Liquid Spills: Use an inert absorbent material to contain the spill.[4] Collect the absorbed material and place it into a hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly. Since this compound has limited water solubility, using a solvent like ethanol may be more effective, followed by washing with soap and water.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[4]

This compound Disposal Workflow

Nicoboxil_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Generation of this compound Waste (e.g., unused product, solutions, contaminated items) B Is waste pure this compound, a solution >1%, or contaminated material? A->B C Collect in a compatible, sealed container. B->C Yes D Label container with 'Hazardous Waste' and 'this compound'. C->D E Store in a designated, secure, and ventilated area. D->E F Segregate from incompatible materials. E->F G Arrange for pickup via Institutional EHS. F->G H Transport to a licensed chemical destruction facility. G->H

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management plan and the Safety Data Sheet (SDS) for the most current information.

References

  • Daniels Health. (2021, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Voell, L. (2019, July/August). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicoboxil
Reactant of Route 2
Reactant of Route 2
Nicoboxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.